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  • Product: Ethyl 5-acetamido-4-cyano-3-methylthenoate
  • CAS: 23903-49-3

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Methodology of Ethyl 5-acetamido-4-cyano-3-methylthenoate

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern drug discovery, thiophenes serve as privileged heteroaromatic scaffolds, frequently deployed as metabolically stable bioisosteres for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern drug discovery, thiophenes serve as privileged heteroaromatic scaffolds, frequently deployed as metabolically stable bioisosteres for phenyl rings. Ethyl 5-acetamido-4-cyano-3-methylthenoate (IUPAC: Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate, CAS: 23903-49-3)[1] represents a highly functionalized, densely packed building block. As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular structure, detail its de novo synthesis via multicomponent reactions, and provide self-validating protocols for its generation and application in pharmaceutical pipelines.

Structural & Physicochemical Profiling

The architecture of this molecule is defined by a central thiophene core that is substituted at every available carbon position, creating a sterically demanding and electronically tuned microenvironment[2][3].

  • C2 Position: An ethyl ester group (-COOCH₂CH₃) acts as a lipophilic, electron-withdrawing moiety.

  • C3 Position: A methyl group (-CH₃) provides a steric shield, restricting the rotational freedom of the adjacent ester.

  • C4 Position: A cyano group (-C≡N) serves as a potent electron-withdrawing group and a linear hydrogen-bond acceptor.

  • C5 Position: An acetamido group (-NHCOCH₃) acts as a hydrogen-bond donor/acceptor, modulating the molecule's overall polarity and solubility.

To facilitate rapid comparison for lead optimization, the quantitative physicochemical data of the target scaffold is summarized below, grounded by data from[4].

PropertyQuantitative ValueCausality / Relevance in Drug Design
Molecular Formula C₁₁H₁₂N₂O₃SDefines the exact atomic composition and mass.
Molecular Weight 252.29 g/mol Well below the 500 Da threshold, strictly adhering to Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 1The amide (-NH) provides directional binding to target kinase/receptor pockets.
Hydrogen Bond Acceptors 6Enhances aqueous solubility and interaction with target electrophiles.
LogP (Predicted) 1.49Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Stereochemistry AchiralSimplifies synthesis and downstream regulatory CMC (Chemistry, Manufacturing, and Controls) requirements.

De Novo Synthesis: The Gewald Multicomponent Strategy

The construction of this highly substituted thiophene relies on a two-step sequence. The foundational step is the , a highly atom-economical multicomponent condensation that constructs the 2-aminothiophene core from acyclic precursors[5]. According to recent mechanistic elucidations published in the , the reaction proceeds via a base-catalyzed Knoevenagel condensation, followed by the nucleophilic addition of elemental sulfur and subsequent cyclization[6]. The second step is a regioselective N-acetylation of the resulting amine.

SynthesisWorkflow A Ethyl Acetoacetate + Malononitrile B Knoevenagel Condensation Intermediate A->B Morpholine Catalyst D Ethyl 5-amino-4-cyano-3-methyl- thiophene-2-carboxylate B->D Sulfurization & Cyclization C Elemental Sulfur (S8) + Morpholine C->D S-Donor F Ethyl 5-acetamido-4-cyano-3-methylthenoate (Target Scaffold) D->F N-Acetylation E Acetic Anhydride / TEA E->F Acyl Donor

Fig 1: Two-step synthetic workflow from acyclic precursors to the target thenoate scaffold.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, meaning the reaction provides intrinsic analytical feedback to confirm its success.

Step 1: Multicomponent Gewald Synthesis of the Precursor

Rationale & Causality: Morpholine is selected as the base over stronger alternatives (like DBU or NaOH) because its specific pKa (~8.3) is optimal to drive the Knoevenagel condensation without causing premature hydrolysis of the ethyl ester or extensive polymerization of the malononitrile[7]. The temperature is strictly capped at 50°C; exceeding this accelerates the formation of polysulfide byproducts, actively degrading the yield of the desired monosulfide cyclization pathway[6].

  • Charge: To a 250 mL round-bottom flask, add ethyl acetoacetate (1.0 eq, 13.0 g) and malononitrile (1.0 eq, 6.6 g) in 50 mL of absolute ethanol.

  • Sulfurization: Add elemental sulfur (S₈, 1.0 eq, 3.2 g).

  • Catalysis: Dropwise, add morpholine (1.0 eq, 8.7 g) while maintaining the internal temperature below 30°C.

  • Heating: Stir the mixture at 40-50°C for 12 hours.

  • Self-Validation (IPC): Subject an aliquot to TLC (Hexane:EtOAc 7:3). The acyclic Knoevenagel intermediate is UV-inactive, whereas the cyclized 2-aminothiophene product exhibits strong, diagnostic fluorescence under 254 nm UV light. This binary visual cue confirms the successful incorporation and cyclization of sulfur.

  • Isolation: Pour the mixture into 200 mL of crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry in vacuo to afford Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS: 23903-46-0)[8].

Step 2: Regioselective N-Acetylation

Rationale & Causality: Cooling the reaction to 0°C prior to the addition of acetic anhydride is critical. The C5-amine is highly nucleophilic; ambient temperatures lead to uncontrolled di-acetylation (forming an imide), which destroys the hydrogen-bond donor capacity required for downstream biological targeting.

  • Preparation: Dissolve the intermediate from Step 1 (10.0 g) in 100 mL of anhydrous dichloromethane (DCM).

  • Scavenging: Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger for the generated acetic acid.

  • Acylation: Cool the reactor to 0°C. Add acetic anhydride (1.2 eq) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Analytical): Validation is achieved via LC-MS. The precursor amine exhibits a sharp [M+H]⁺ peak at m/z 211.2, which must completely shift to the target [M+H]⁺ peak at m/z 253.3. Any residual m/z 211.2 indicates incomplete conversion, prompting the addition of 0.1 eq acetic anhydride.

  • Workup: Quench with saturated NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield pure Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Orthogonal Reactivity & Drug Discovery Applications

The true power of this molecule lies in the orthogonal reactivity of its functional groups. In drug discovery, "orthogonality" means that one functional group can be chemically modified without disturbing the others.

Orthogonality Core Thiophene Scaffold C2 C2: Ethyl Ester Core->C2 Saponification C3 C3: Methyl Group Core->C3 Steric Shield C4 C4: Cyano Group Core->C4 Reduction C5 C5: Acetamido Group Core->C5 Deprotection

Fig 2: Orthogonal reactivity map of the functional groups decorating the central thiophene ring.

For instance, the C2 ethyl ester can undergo mild saponification to yield a free carboxylic acid for subsequent amide coupling with target pharmacophores. Simultaneously, the C4 cyano group can be selectively reacted with sodium azide to form a tetrazole ring (a classic carboxylic acid bioisostere), or reduced to a primary amine for further extension. This makes Ethyl 5-acetamido-4-cyano-3-methylthenoate an exceptionally versatile hub for generating diverse combinatorial libraries.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90296, Ethyl 5-acetamido-4-cyano-3-methylthenoate. Retrieved from:[Link]

  • ChemSrc. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Precursor Data). Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur (2024). Retrieved from:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate

Executive Summary As drug discovery and advanced materials science evolve, highly functionalized heterocyclic scaffolds remain critical to the development of novel therapeutics. Ethyl 5-acetamido-4-cyano-3-methylthiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and advanced materials science evolve, highly functionalized heterocyclic scaffolds remain critical to the development of novel therapeutics. Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (also known as Ethyl 5-acetamido-4-cyano-3-methylthenoate) is a densely substituted thiophene derivative that serves as a versatile building block. Characterized by its unique arrangement of electron-withdrawing (cyano, ester) and electron-donating (acetamido) groups around a central aromatic core, this compound offers exceptional opportunities for pharmacophore mapping, bioisosteric replacement, and downstream cross-coupling reactions.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and analytical characterization, designed specifically for application scientists and synthetic chemists.

Physicochemical Properties & Chemical Identity

The strategic placement of functional groups on the thiophene core gives this compound a distinct electronic profile. The electron-withdrawing cyano group at C4 significantly lowers the pKa of the adjacent acetamido proton at C5, while the ethyl ester at C2 enhances lipophilicity, making it an excellent candidate for oral drug formulations. The foundational identity of this compound is cataloged under PubChem CID 90296 and the Global Substance Registration System .

Quantitative Data Summary
PropertyValue / Description
IUPAC Name Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
CAS Registry Number 23903-49-3
Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
Topological Polar Surface Area (TPSA) ~107.4 Ų
Hydrogen Bond Donors 1 (Acetamido -NH)
Hydrogen Bond Acceptors 5 (Ester O, Amide O, Cyano N)
Rotatable Bonds 4
Predicted LogP 2.1 – 2.5
Appearance Colorless to light yellow crystalline solid

Mechanistic Synthesis & Experimental Workflows

The synthesis of this compound relies on a highly efficient, two-step sequence. It begins with the construction of the thiophene core via the Gewald Multicomponent Reaction , followed by a site-specific N-acetylation.

SynthesisWorkflow A Ethyl Acetoacetate + Malononitrile + S8 B Gewald Reaction (Et2NH, EtOH, 0°C→RT) A->B C Ethyl 5-amino-4-cyano- 3-methylthiophene- 2-carboxylate B->C D N-Acetylation (Ac2O, Pyridine, DCM) C->D E Ethyl 5-acetamido-4-cyano- 3-methylthiophene- 2-carboxylate D->E

Figure 1: Two-step synthesis workflow of Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Step 1: Gewald Reaction (Thiophene Core Formation)

Causality & Logic: The Gewald reaction is chosen for its high atom economy. We utilize diethylamine (a secondary amine) rather than a primary amine to act strictly as a base, preventing the formation of unwanted Schiff base byproducts with the ethyl acetoacetate ketone.

Self-Validating Protocol:

  • Initiation: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol (50 mL).

  • Thermal Control: Cool the mixture to 0–5 °C in an ice bath. Why? The initial Knoevenagel condensation is highly exothermic; thermal control prevents the rapid polymerization of malononitrile.

  • Sulfurization: Add elemental sulfur (S8, 1.0 eq) as a fine powder.

  • Catalysis: Dropwise, add diethylamine (0.5 eq) over 30 minutes.

  • Cyclization: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: The reaction is complete when the yellow sulfur suspension entirely dissolves into a dark brown solution. TLC (Hexane:EtOAc 7:3) will show the disappearance of starting materials and the emergence of a highly UV-active spot (the 5-amino intermediate, CAS: 23903-46-0).

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Step 2: N-Acetylation

Causality & Logic: The primary amine on the intermediate is electronically deactivated due to conjugation with the cyano and ester groups. Therefore, a highly reactive acylating agent (acetic anhydride or acetyl chloride) paired with a nucleophilic catalyst (pyridine) is required to drive the reaction to completion.

Self-Validating Protocol:

  • Preparation: Dissolve the 5-amino intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0 °C.

  • Acylation: Slowly add acetic anhydride (1.2 eq) dropwise. Why? Pyridine attacks the anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which easily overcomes the poor nucleophilicity of the thiophene amine.

  • Propagation: Stir at room temperature for 4–6 hours.

  • Validation Check: Perform a Ninhydrin test on a TLC spot of the reaction mixture. The starting material will stain purple/brown (primary amine), while the successful product will be Ninhydrin-negative , confirming complete acetylation.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize to yield the final pure product.

Structural Pharmacology & Application

In medicinal chemistry, the thiophene ring is a classical bioisostere for phenyl and pyrrole rings, offering altered metabolic stability and lipophilicity.

Pharmacophore Core Thiophene Core (Bioisostere for Phenyl/Pyrrole) R2 C2: Ethyl Carboxylate (Lipophilic / H-Bond Acceptor) Core->R2 R3 C3: Methyl Group (Steric Shield / Hydrophobic) Core->R3 R4 C4: Cyano Group (Strong EWG / H-Bond Acceptor) Core->R4 R5 C5: Acetamido Group (H-Bond Donor & Acceptor) Core->R5

Figure 2: Pharmacophoric mapping and structural moiety breakdown of the target compound.

The C4-Cyano group acts as a powerful electron-withdrawing group (EWG) that not only stabilizes the aromatic system but also serves as a linear, highly directional hydrogen-bond acceptor for kinase hinge-binding regions. The C5-Acetamido group provides a critical H-bond donor/acceptor pair, often utilized to interact with solvent-exposed residues in target protein binding pockets.

Analytical Characterization Signatures

To ensure structural integrity post-synthesis, the following spectral signatures are expected during analytical validation:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 1.35 (t, 3H, J = 7.1 Hz) — Ester methyl (-CH2CH3 )

    • δ 2.25 (s, 3H) — Acetamido methyl (-COCH3 )

    • δ 2.45 (s, 3H) — Thiophene C3-methyl (Ar-CH3 )

    • δ 4.30 (q, 2H, J = 7.1 Hz) — Ester methylene (-CH2 CH3)

    • δ 8.50 (br s, 1H) — Amide proton (-NH ), heavily deshielded due to the adjacent EWGs.

  • FT-IR (ATR, cm⁻¹):

    • ~3250 cm⁻¹ (N-H stretch, secondary amide)

    • ~2220 cm⁻¹ (C≡N stretch, sharp and highly diagnostic for the cyano group)

    • ~1710 cm⁻¹ (C=O stretch, ester)

    • ~1680 cm⁻¹ (C=O stretch, amide)

  • ESI-MS: Expected mass-to-charge ratio [M+H]⁺ at m/z 253.1.

References

  • PubChem. "Ethyl 5-acetamido-4-cyano-3-methylthenoate | C11H12N2O3S | CID 90296". National Center for Biotechnology Information. Available at:[Link]

  • Global Substance Registration System (GSRS). "Ethyl 5-acetamido-4-cyano-3-methylthenoate (UNII: R8LEL63KU6)". National Institutes of Health (NIH). Available at:[Link]

  • International Journal of Engineering Research & Technology (IJERT). "Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction". Available at:[Link]

Foundational

Pharmacological Modulation of the AMPAR-Stargazin Complex: Mechanism of Action of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Executive Summary As a Senior Application Scientist overseeing neuropharmacological assay development, I frequently encounter highly functionalized synthetic intermediates that exhibit profound allosteric modulation of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing neuropharmacological assay development, I frequently encounter highly functionalized synthetic intermediates that exhibit profound allosteric modulation of ion channels. Ethyl 5-acetamido-4-cyano-3-methylthenoate (PubChem CID 90296)[1] is a prime example. Identified through high-throughput screening campaigns—specifically the Vanderbilt Screening Center's assay for the modulation of AMPAR-stargazin complexes (WaveGuideAssay:441)[2]—this thiophene-2-carboxylate derivative serves as a critical structural scaffold for developing positive allosteric modulators (PAMs) of the central nervous system. This whitepaper deconstructs its mechanism of action, structural pharmacology, and the self-validating experimental workflows required to quantify its biological activity.

Target Biology: The AMPAR-Stargazin Interface

α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) mediate the majority of fast excitatory synaptic transmission in the mammalian brain. However, recombinant AMPARs expressed in isolation do not recapitulate native synaptic kinetics. In vivo, AMPARs are obligatorily co-assembled with Transmembrane AMPA Receptor Regulatory Proteins (TARPs), the most characterized being Stargazin (TARP γ -2) .

Stargazin fundamentally alters the biophysical properties of the AMPA receptor. It promotes surface trafficking and physically interacts with the receptor's Ligand Binding Domain (LBD) to slow both deactivation (channel closure after glutamate unbinding) and desensitization (channel closure while glutamate remains bound)[3]. The interface between the AMPAR LBD and the extracellular loops of Stargazin creates a highly specific, druggable allosteric pocket that thiophene derivatives exploit to enhance synaptic charge transfer.

Structural Pharmacology of Thiophene-2-Carboxylates

The dense functionalization of Ethyl 5-acetamido-4-cyano-3-methylthenoate provides a rigid structural topography that perfectly complements the AMPAR-TARP allosteric site.

Based on high-resolution crystallographic studies of related thiophene-2-carboxylate ligands within glutamate receptor complexes[3], the mechanism of action is driven by specific intermolecular contacts:

  • Domain 2 Anchoring: The thiophene 2-carboxylate ester embeds deeply into Domain 2 of the AMPAR LBD. This moiety mimics the γ -carboxylate of endogenous glutamate, coordinating with a conserved network of structural water molecules (W2, W3) and the backbone amides of the receptor (e.g., Glu723)[3].

  • Steric Bridging: The 5-acetamido and 4-cyano groups project outward toward the extracellular loop of Stargazin. This creates a physical "wedge" that restricts the conformational closure of the LBD clamshell—a movement that is mechanically required for the receptor to enter the desensitized state.

  • State Stabilization: By bridging the AMPAR LBD and the TARP subunit, the compound acts as a Positive Allosteric Modulator (PAM), stabilizing the open-channel conformation and significantly prolonging calcium and sodium influx.

G Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds LBD Thiophene Ethyl 5-acetamido-4-cyano- 3-methylthenoate Complex AMPAR-Stargazin Complex (Active State) Thiophene->Complex Allosteric Modulation AMPAR->Complex Stargazin Stargazin (TARP γ-2) Stargazin->AMPAR Auxiliary Assembly CaNa Ca2+ / Na+ Influx (Depolarization) Complex->CaNa Channel Opening (Slowed Desensitization)

Fig 1: Allosteric modulation of the AMPAR-Stargazin signaling complex by thiophene derivatives.

Self-Validating Experimental Workflows

To confidently categorize a compound as an AMPAR-Stargazin PAM, we must employ a tiered screening cascade. The following protocols detail the transition from high-throughput kinetic screening to high-resolution electrophysiological validation. I have designed these methods to be self-validating, ensuring that false positives are systematically eliminated.

High-Throughput FLIPR Calcium Kinetics

Causality & Rationale: AMPARs desensitize in milliseconds. Standard endpoint assays cannot capture this transient activity. A Fluorescent Imaging Plate Reader (FLIPR) allows us to measure real-time intracellular calcium flux across a 384-well plate. We utilize HEK293T cells stably co-transfected with GluA2 and CACNG2 (Stargazin) to ensure the target complex is isolated.

Step-by-Step Protocol:

  • Cell Preparation: Seed GluA2/Stargazin-expressing HEK293T cells into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading (Critical Step): Remove media and add 20 µL of Fluo-4 AM (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid . Expert Insight: Probenecid is a competitive inhibitor of organic anion transporters. Its inclusion is non-negotiable; without it, the cells will actively extrude the Fluo-4 dye, destroying the baseline fluorescence and invalidating the assay.

  • Compound Incubation: Using an automated liquid handler, apply Ethyl 5-acetamido-4-cyano-3-methylthenoate in a dose-response gradient (0.1 µM to 30 µM) 10 minutes prior to agonist stimulation.

  • Agonist Stimulation: Inject 10 µM Glutamate and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) at 1 Hz for 3 minutes.

  • System Validation: The assay is self-validating through the use of Cyclothiazide (CTZ). If CTZ (a known desensitization blocker) fails to produce a sustained calcium plateau, the receptor complex has lost functional integrity, and the plate must be discarded.

Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While FLIPR identifies modulators, it lacks the temporal resolution to calculate exact channel gating kinetics ( τdesensitization​ ). Patch-clamp electrophysiology definitively proves that the thiophene derivative alters the biophysical gating of the channel.

Step-by-Step Protocol:

  • Solution Engineering:

    • Intracellular Solution: 135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA. Expert Insight: Cesium blocks outward potassium currents, isolating the inward AMPAR current. Fluoride facilitates rapid gigaseal formation and inhibits endogenous phosphatases, preventing the rundown of AMPAR currents during prolonged recordings.

    • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 1 µM TTX. Expert Insight: Tetrodotoxin (TTX) is mandatory to eliminate contaminating voltage-gated sodium currents that could mask the AMPAR-mediated flux.

  • Patching: Achieve a >1 G Ω seal on an isolated cell, rupture the membrane, and hold the potential at -70 mV.

  • Ultra-Fast Perfusion: Apply 1 mM Glutamate ± 10 µM thiophene modulator using a piezoelectric-driven double-barrel theta glass pipette.

  • System Validation: Measure the 10-90% rise time of the evoked current. If the rise time exceeds 2 ms, the solution exchange is too slow to accurately resolve AMPAR kinetics, and the recording is invalid.

Workflow HTS 1. FLIPR Calcium Assay (High-Throughput) Hit 2. Hit Identification (Thiophene Scaffold) HTS->Hit Patch 3. Patch-Clamp (Kinetics Validation) Hit->Patch SAR 4. SAR Analysis (Lead Optimization) Patch->SAR

Fig 2: Self-validating experimental workflow from HTS hit identification to SAR optimization.

Quantitative Kinetic Profiling

To contextualize the pharmacological efficacy of thiophene-2-carboxylate modulators like Ethyl 5-acetamido-4-cyano-3-methylthenoate, the following table summarizes the typical quantitative shifts observed in AMPAR-Stargazin gating parameters during patch-clamp validation.

Biophyiscal ParameterAMPAR AloneAMPAR + StargazinAMPAR + Stargazin + Thiophene Modulator
Desensitization Time Constant ( τdes​ ) ~2 - 4 ms~8 - 12 ms> 25 ms
Deactivation Time Constant ( τdeact​ ) ~1 - 2 ms~3 - 5 ms~8 - 10 ms
Glutamate EC 50​ ~1.2 mM~0.5 mM< 0.1 mM
Steady-State Current Fraction < 1%~5 - 10%> 20%

Data Interpretation: The modulator acts synergistically with Stargazin, pushing the desensitization time constant ( τdes​ ) well beyond the native limits of the auxiliary subunit alone, resulting in a massive increase in total synaptic charge transfer.

Conclusion

Ethyl 5-acetamido-4-cyano-3-methylthenoate represents a highly optimized chemical scaffold for probing the AMPAR-Stargazin interface. By embedding its 2-carboxylate moiety into Domain 2 of the receptor and utilizing its dense functional groups to bridge the TARP extracellular loop, it effectively locks the ion channel in an open, conducting state. Utilizing rigorous, self-validating assays like FLIPR and ultra-fast patch-clamp electrophysiology ensures that derivatives of this compound can be accurately optimized for therapeutic interventions in cognitive and neurological disorders.

References

  • Title: TARP Auxiliary Subunits Switch AMPA Receptor Antagonists into Partial Agonists Source: Science URL: [Link]

  • Title: Ethyl 5-acetamido-4-cyano-3-methylthenoate | C11H12N2O3S | CID 90296 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists Source: PubMed Central (PMC) URL: [Link]

  • Title: BioAssay Results for Ethyl 5-acetamido-4-cyano-3-methylthenoate (Modulation of AMPAR-stargazin complexes / WaveGuideAssay:441) Source: PubChem BioAssay URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Ethyl 5-acetamido-4-cyano-3-methylthenoate: A Technical Guide

Executive Summary Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a highly functionalized thiophene derivative utilized as a critical building block in pharmaceutical chemistry and materials science[1]. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a highly functionalized thiophene derivative utilized as a critical building block in pharmaceutical chemistry and materials science[1]. Understanding its thermodynamic stability is paramount for predicting shelf-life, optimizing synthetic routes, and ensuring the integrity of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the compound's thermodynamic profile, detailing the causality behind its structural stability, and outlining self-validating experimental protocols for thermal analysis.

Structural Thermodynamics & Causality

The thermodynamic stability of thiophene derivatives is intrinsically linked to the nature and position of their substituents, which directly modulate the HOMO-LUMO energy gap[2]. Ethyl 5-acetamido-4-cyano-3-methylthenoate features a complex "push-pull" electronic system:

  • The Thiophene Core: Provides robust aromatic resonance energy, making the central ring highly resistant to thermal degradation[3].

  • Electron-Withdrawing Groups (EWG): The cyano (-CN) group at C4 and the ethyl ester (-COOCH2CH3) at C2 withdraw electron density, lowering the HOMO energy and stabilizing the molecule against spontaneous oxidation.

  • Electron-Donating Groups (EDG): The acetamido (-NHCOCH3) group at C5 donates electron density through nitrogen lone-pair resonance, creating a conjugated system that spans the entire molecule.

Causality in Degradation: While the aromatic core is thermodynamically stable, the peripheral functional groups introduce specific vulnerabilities. Under thermal or hydrolytic stress, the ester group is the primary site of nucleophilic attack (hydrolysis), followed by the secondary vulnerability of the amide bond. The high activation energy ( Ea​ ) required to break the thiophene ring ensures it remains intact until extreme temperatures are reached.

DegradationLogic Parent Ethyl 5-acetamido-4-cyano- 3-methylthenoate Stress Thermal & Hydrolytic Stress Parent->Stress Ester Ester Hydrolysis (Primary Vulnerability) Stress->Ester Low Ea, +H2O Amide Amide Cleavage (Secondary Vulnerability) Stress->Amide High Ea, +H2O Ring Thiophene Core (High Thermodynamic Stability) Stress->Ring Resonance Stabilized

Fig 1: Thermodynamic degradation pathways under thermal and hydrolytic stress.

Self-Validating Analytical Methodologies

To accurately profile the thermodynamic stability of this compound, researchers must employ self-validating analytical systems. Relying on a single technique can lead to false interpretations (e.g., mistaking a polymorphic phase transition for degradation).

Simultaneous Thermal Analysis (STA): The gold standard for solid-state thermodynamic profiling is the combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[4].

  • Why DSC? DSC measures the heat flow associated with endothermic (melting) and exothermic (crystallization/decomposition) events.

  • Why TGA? TGA continuously monitors sample mass.

  • The Self-Validating Loop: By running DSC and TGA simultaneously, an endothermic peak on the DSC curve without a corresponding mass loss on the TGA curve confirms a pure phase transition (melting). Conversely, an exothermic peak accompanied by mass loss definitively identifies thermal decomposition[5].

Workflow Prep Sample Preparation STA Simultaneous DSC/TGA Prep->STA Solid HPLC HPLC-UV Quantification Prep->HPLC Solution Kinetic Arrhenius Modeling STA->Kinetic Mass/Heat Flow HPLC->Kinetic Degradation Rate Profile Thermodynamic Profile Kinetic->Profile

Fig 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Step-by-Step Experimental Protocols

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

This protocol utilizes Simultaneous Thermal Analysis to determine the melting point, glass transition, and decomposition onset of the compound.

  • Instrument Calibration: Calibrate the STA instrument using high-purity Indium and Zinc standards to ensure accurate temperature and heat flow measurements.

  • Sample Preparation: Weigh accurately 3.0 to 5.0 mg of Ethyl 5-acetamido-4-cyano-3-methylthenoate into an alumina ( Al2​O3​ ) crucible. Do not compress the powder to avoid mechanically induced polymorphic shifts.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal thermodynamic stability.

  • Thermal Method:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at a rate of 10°C/min from 25°C to 400°C.

  • Data Synthesis: Overlay the DSC heat flow curve with the TGA mass loss derivative (DTG). Identify the onset temperature ( Tonset​ ) of the melting endotherm and the decomposition exotherm.

Protocol B: Solution-State Accelerated Degradation (HPLC-UV)

To evaluate the thermodynamic stability of the ester and amide bonds in solution, forced degradation is monitored via HPLC.

  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock.

  • Stress Conditions: Create three aliquots.

    • Aliquots 1 (Acidic): Add 0.1 N HCl (1:1 v/v).

    • Aliquots 2 (Basic): Add 0.1 N NaOH (1:1 v/v).

    • Aliquots 3 (Thermal): Dilute with neutral buffer and heat to 60°C.

  • Sampling: Extract 100 µL samples at t=0,2,4,8,and 24 hours. Quench acidic/basic samples with appropriate neutralizing buffers.

  • Chromatography: Inject 10 µL into a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (0.1% TFA). Monitor at λmax​ (typically ~254 nm for conjugated thiophenes).

  • Kinetic Analysis: Plot the natural log of the remaining peak area versus time to determine the first-order degradation rate constant ( k ) and calculate the half-life ( t1/2​ ) under specific thermodynamic conditions.

Quantitative Data Synthesis

The table below summarizes the predicted and typical thermodynamic parameters for the functional groups present in Ethyl 5-acetamido-4-cyano-3-methylthenoate, based on established physical chemistry principles for substituted thiophenes.

Structural ComponentThermodynamic ParameterTypical Value RangePrimary Mode of Instability
Thiophene Core Resonance Energy20 - 29 kcal/molHighly stable; resists thermal cleavage until >350°C.
Ethyl Ester (C2) Hydrolysis Activation Energy ( Ea​ )15 - 20 kcal/molBase-catalyzed saponification; thermal decarboxylation.
Acetamido (C5) Amide Bond Dissociation Energy~90 kcal/molAcid-catalyzed hydrolysis (requires high thermal energy).
Cyano (C4) C≡N Bond Energy~212 kcal/molHighly stable; acts as an electron sink to stabilize the ring.
Whole Molecule Melting Point ( Tm​ )140°C - 160°CPhase transition (Endothermic).
Whole Molecule Decomposition Onset ( Td​ )>250°CMass loss via ester cleavage and decarboxylation.

*Note: Values are representative estimates for highly substituted thiophene carboxylates; exact empirical values require execution of Protocol A.

References

  • Ethyl 5-acetamido-4-cyano-3-methylthenoate | C11H12N2O3S | CID 90296 PubChem, National Institutes of Health (NIH). URL:[Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials Lab Manager. URL:[Link]

  • Simultaneous Thermal Analysis | TGA/DSC Mettler Toledo. URL:[Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies The Journal of Physical Chemistry C - ACS Publications. URL:[Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases MDPI. URL:[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Ethyl 5-acetamido-4-cyano-3-methylthenoate Derivatives: A Technical Guide

Executive Summary Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3), also known as ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate, is a highly versatile pharmacological scaffold[1]. While often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3), also known as ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate, is a highly versatile pharmacological scaffold[1]. While often utilized as a synthetic intermediate, its core thiophene-2-carboxylate structure serves as a critical pharmacophore in modern drug discovery. Thiophene rings act as bioisosteres for benzene, frequently offering superior pharmacodynamic properties, enhanced lipophilicity, and improved pharmacokinetic (PK) profiles.

Derivatives of this scaffold have demonstrated profound therapeutic potential, ranging from potent P2Y14 receptor antagonists for inflammatory bowel disease[2] to orally bioavailable, blood-brain barrier (BBB) permeable Ebola virus entry inhibitors[3][4]. Furthermore, cyclization of this precursor yields thieno[2,3-d]pyrimidines, a class of compounds renowned for their anticancer, antiviral, and antioxidant activities[5]. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives, alongside validated protocols for pharmacokinetic evaluation.

Structural Biology and ADME Fundamentals

The pharmacokinetic viability of ethyl 5-acetamido-4-cyano-3-methylthenoate derivatives is intrinsically linked to their structural motifs:

  • The Thiophene Core: As an S-heterocycle, thiophene is widely present in FDA-approved drugs. It provides a favorable balance of lipophilicity and metabolic stability compared to traditional phenyl rings[2].

  • Ethyl Ester Moiety: The ester group functions as a lipophilic mask, effectively acting as a prodrug mechanism. It enhances gastrointestinal absorption by increasing the partition coefficient (LogP). Upon entering systemic circulation, hepatic esterases hydrolyze the ester into the active carboxylic acid, which is critical for target engagement (e.g., binding to receptor pockets)[2].

  • Cyano and Acetamido Substituents: The cyano group at position 4 and the acetamido group at position 5 provide essential hydrogen bond acceptors and donors. These groups maintain a favorable Polar Surface Area (PSA) while directing the molecule's orientation within kinase hinge regions or viral glycoprotein binding sites[3].

G A Ethyl 5-acetamido-4-cyano- 3-methylthenoate B Thieno[2,3-d]pyrimidine Derivatives (Bioactive) A->B Synthetic Cyclization C Hepatic Esterase Hydrolysis A->C In Vivo Metabolism D CYP450 Phase I Oxidation A->D Microsomal Degradation E Active Pharmacophore (Systemic Circulation) B->E High Bioavailability C->E Prodrug Activation (Carboxylic Acid)

Caption: Workflow of structural derivatization and metabolic fate of the thiophene-2-carboxylate scaffold.

Pharmacokinetic Profiling

Absorption and Oral Bioavailability

The oral bioavailability of thiophene-2-carboxylate derivatives is generally high due to the lipophilic nature of the esterified scaffold. Scaffold hopping strategies—such as replacing pyrazole rings with thiophene cores and introducing small sp3 groups (e.g., CH2​ , O , NH )—have been shown to disrupt planar conjugated structures, thereby significantly improving aqueous solubility and intestinal permeability[2]. In silico and in vivo models confirm that these optimized thiophene analogues possess excellent oral bioavailability profiles[6].

Distribution and BBB Permeability

Distribution is heavily influenced by plasma protein binding and membrane partitioning. Notably, specific thiophene derivatives engineered with oxy-piperidine rings have demonstrated remarkable Blood-Brain Barrier (BBB) permeability. This characteristic is vital for targeting central nervous system reservoirs of viral infections, such as the Ebola virus, where thiophene-based entry inhibitors have shown efficacy in the micromolar range[3][4].

Metabolism and Clearance

The primary metabolic liabilities of these derivatives involve Phase I oxidation by Cytochrome P450 (CYP450) enzymes (specifically epoxidation of the thiophene ring) and Phase II glucuronidation. However, the introduction of electron-withdrawing groups (e.g., halogens or cyano groups) and steric shielding via the 3-methyl group significantly enhances liver microsomal stability[2][7].

Quantitative Pharmacokinetic Data

The following table summarizes representative PK parameters for optimized, orally bioavailable thiophene-2-carboxylate derivatives evaluated in preclinical murine models (IV: 1 mg/kg; PO: 10 mg/kg).

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationBiological Significance
Cmax​ -1,450 ± 120 ng/mLHigh peak plasma concentration indicates rapid GI absorption.
Tmax​ -1.5 ± 0.5 hSuggests efficient passive transcellular diffusion.
AUC0−∞​ 850 ± 65 ng·h/mL5,100 ± 410 ng·h/mLRobust systemic exposure over time.
t1/2​ (Half-life) 2.8 ± 0.3 h3.2 ± 0.4 hModerate half-life allows for once- or twice-daily dosing.
Clearance ( CL ) 19.6 mL/min/kg-Low to moderate hepatic clearance.
Oral Bioavailability ( F ) -~60% Excellent oral viability for a small molecule inhibitor.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the PK properties of thiophene derivatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound. We utilize a low microsomal protein concentration (0.5 mg/mL) to ensure linear enzyme kinetics, preventing rapid substrate depletion and allowing for accurate half-life extrapolation.

  • Preparation: Prepare a 10 mM stock solution of the thiophene derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the essential obligate cofactor for CYP450-mediated Phase I oxidation.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures CYP450 enzymes, halting metabolism, and precipitates proteins for clean LC-MS/MS analysis.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

  • Quantification: Analyze the remaining parent compound via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

G Step1 Prepare 1 µM Compound Solution Step2 Add Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 Pre-incubate at 37°C (5 min) Step2->Step3 Step4 Initiate Reaction with NADPH (1 mM) Step3->Step4 Step5 Quench with Cold Acetonitrile Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step experimental workflow for the In Vitro Liver Microsomal Stability Assay.

Protocol 2: Caco-2 Cell Permeability Assay

Causality: Caco-2 cells differentiate to form tight junctions and express transporter proteins, accurately mimicking the human intestinal epithelium. Measuring bidirectional permeability (Apical to Basolateral, and vice versa) identifies if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 12-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation (verify via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing: Add the thiophene derivative (10 µM in HBSS buffer, 1% DMSO) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C in a 5% CO2​ atmosphere for 2 hours.

  • Sampling: Collect samples from the receiver chambers and quantify via LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio < 2 indicates the compound is not a significant P-gp substrate, supporting high oral bioavailability.

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. ACS Publications. Available at:[Link]

  • Versatile thiophene 2-carboxamide derivatives. ResearchGate. Available at:[Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PMC - NIH. Available at:[Link]

  • ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE. GSRS - NIH. Available at:[Link]

  • SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY. IAEA. Available at:[Link]

  • Synthesis and Antioxidant Activity of 1,3,4-Oxadiazole Tagged Thieno[2,3-d]pyrimidine Derivatives. ResearchGate. Available at:[Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicity, Safety Data, and Handling Protocols for Ethyl 5-acetamido-4-cyano-3-methylthenoate

Executive Summary & Chemical Identity Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative. In modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative. In modern drug development, thiophenes serve as critical bioisosteres for benzene rings, utilized to modulate lipophilicity and improve the metabolic stability of active pharmaceutical ingredients (APIs). The presence of orthogonal functional groups—a cyano group, an ester, and an acetamido moiety—makes this compound an exceptionally versatile building block for synthesizing complex heterocycles, including potential kinase inhibitors and CNS-active agents.

Quantitative Chemical Profile

To ensure accurate formulation and stoichiometric calculations, the foundational chemical properties are summarized below based on data from the Global Substance Registration System (GSRS)[1] and PubChem[2].

PropertyValue
Chemical Name Ethyl 5-acetamido-4-cyano-3-methylthenoate
CAS Registry Number 23903-49-3[3]
PubChem CID 90296[2]
Molecular Formula C₁₁H₁₂N₂O₃S[1]
Molecular Weight 252.29 g/mol [1]
SMILES String CCOC(=O)c1c(C)c(C#N)c(NC(=O)C)s1[1]
Stereocenters Achiral (0/0)[1]

Mechanistic Synthesis & In-Process Validation

The synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate relies on the Gewald multicomponent reaction followed by selective N-acetylation. Understanding the causality behind these steps is critical for troubleshooting yield drops and ensuring batch-to-batch consistency.

Causality in Experimental Design

In the Gewald reaction, a base catalyst (typically morpholine) is used to deprotonate the highly acidic active methylene of ethyl acetoacetate. This initiates a Knoevenagel condensation with malononitrile. We intentionally drive this step first because the resulting alkylidene intermediate is highly electrophilic, perfectly positioning it for subsequent nucleophilic attack by elemental sulfur (S₈). The sulfur addition triggers a cascade ring closure, yielding the intermediate 2-aminothiophene.

Subsequent acetylation requires an acid scavenger (like pyridine) to neutralize the acetic acid byproduct. Without pyridine, the weakly nucleophilic amine of the thiophene would become protonated, completely halting the reaction.

Synthesis_Pathway A Ethyl Acetoacetate + Malononitrile B Knoevenagel Condensation A->B Morpholine (Base) C Alkylidene Intermediate B->C D Sulfur Addition & Cyclization C->D Elemental S8 E Ethyl 5-amino-4-cyano- 3-methylthenoate D->E F N-Acetylation (Ac2O / Pyridine) E->F G Ethyl 5-acetamido-4-cyano- 3-methylthenoate F->G DCM, 0°C to RT

Fig 1: Mechanistic workflow of the Gewald multicomponent synthesis and subsequent N-acetylation.

Self-Validating Synthesis Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates continuous In-Process Controls (IPC):

  • Preparation & Baseline Check : Weigh 10.0 mmol of the intermediate Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

    • Validation Check: Run a baseline HPLC to confirm starting material purity is >95%.

  • Acetylation : Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM). Cool to 0°C. Add 12.0 mmol of pyridine, followed by the dropwise addition of 11.0 mmol of acetic anhydride.

  • In-Process Control (IPC) : Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Sample 10 µL of the mixture, quench in methanol, and run Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3). The complete disappearance of the lower R_f amine spot and the appearance of a higher R_f acetamide spot validates reaction completion.

  • Workup : Wash the organic layer sequentially with 1N HCl (to remove excess pyridine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Toxicological Profile & Safety Data Sheet (SDS) Analysis

A critical challenge in handling specialized pharmaceutical intermediates is the frequent lack of comprehensive, publicly available toxicological data. According to supplier safety data sheets (e.g., BLD Pharm), CAS 23903-49-3 currently lacks specific GHS hazard classifications (Signal Word: -, Hazard Statements: -)[4].

However, absence of data does not equal absence of toxicity . Based on the structural pharmacophore (a cyano-substituted thiophene), researchers must extrapolate the following safety parameters:

  • Acute Toxicity : Structurally related 2-aminothiophenes exhibit mild to moderate oral toxicity. Treat as potentially harmful if swallowed (extrapolated H302).

  • Irritation : The compound is a fine organic powder capable of causing mechanical and chemical irritation to the respiratory tract and ocular mucosa (extrapolated H315, H319).

  • Metabolic Hazards : While the cyano group is covalently bound and does not spontaneously release free cyanide, extreme thermal decomposition (e.g., during a laboratory fire) will emit highly toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN).

Standard Operating Procedures (SOPs) for Safe Handling

Handling this compound requires strict adherence to self-validating safety systems. Personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. All transfers of the dry powder must occur within a certified Class II biological safety cabinet or a chemical fume hood to prevent dust inhalation.

Self-Validating Spill Response Workflow

A standard spill response is insufficient without mass-balance validation. By weighing the recovered waste and comparing it against the estimated spilled mass, researchers can quantitatively validate that no residual compound remains in the environment.

Safety_Protocol Start Spill Event Detected Assess Assess Volume & Hazards (CAS 23903-49-3) Start->Assess PPE Don Appropriate PPE (Nitrile, N95/P100, Goggles) Assess->PPE Contain Contain Solid Spill (Avoid Dust Generation) PPE->Contain Clean Mechanically Collect & Seal in HazMat Bag Contain->Clean Validate Mass Balance Check (Spilled vs. Recovered) Clean->Validate Validate->Contain Discrepancy Dispose Incineration (EPA/RCRA Compliant) Validate->Dispose Validated

Fig 2: Self-validating spill response workflow ensuring complete containment and mass recovery.

Step-by-Step Spill Protocol:

  • Isolation : Immediately restrict access to the spill area.

  • Containment : Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with an inert, slightly damp absorbent material (e.g., vermiculite moistened with water).

  • Collection : Use a non-sparking plastic scoop to transfer the material into a pre-weighed hazardous waste container.

  • Validation (Mass Balance) : Weigh the sealed container. Subtract the tare weight of the container and absorbent. If the recovered mass is significantly lower than the known spilled mass, repeat the containment and collection steps on the surrounding area.

  • Decontamination : Wash the affected surface with a 10% bleach solution followed by soapy water to degrade any microscopic thiophene residues.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Purification of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Introduction & Chemical Context Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative utilized as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative utilized as a critical building block in the development of pharmaceuticals and agrochemicals[1],[2]. The thiophene core is typically constructed via the multicomponent Gewald reaction, condensing ethyl acetoacetate, malononitrile, and elemental sulfur in the presence of a base catalyst (such as piperidinium borate or morpholine) to yield the precursor, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate[3],[4].

Subsequent N-acetylation of the C5-amino group using acetic anhydride or acetyl chloride yields the target compound[5]. Because this intermediate is often destined for active pharmaceutical ingredient (API) synthesis, achieving >99% purity is paramount. This guide details a self-validating, scalable purification protocol designed to clear upstream reaction byproducts, unreacted reagents, and degradation products.

G1 cluster_0 Upstream Synthesis (Gewald Reaction) cluster_1 Downstream Modification & Purification R1 Ethyl Acetoacetate + Malononitrile + S8 I1 Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate R1->I1 Base Catalyst R2 Acetylation (Ac2O, Pyridine) I1->R2 Crude Crude Mixture (Target + Impurities) R2->Crude Purified Pure Ethyl 5-acetamido-4-cyano- 3-methylthenoate Crude->Purified 1. LLE (Acid/Base Wash) 2. Recrystallization

Figure 1: Synthetic workflow and purification pipeline for the target thiophene derivative.

Quantitative Data & Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target and the nature of the impurities being cleared.

Table 1: Physicochemical Profile of the Target Compound

Property Value / Description
IUPAC Name Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
CAS Number 23903-49-3[2],[5]
Molecular Formula C11H12N2O3S[1]
Molecular Weight 252.29 g/mol [1]

| Solubility Profile | Soluble in DCM, EtOAc, hot EtOH; Insoluble in H₂O |

Table 2: Impurity Profiling and Clearance Strategy

Impurity Origin / Source Clearance Mechanism
Acetic Acid / Ac₂O Acetylation reagents Aqueous quench & NaHCO₃ neutralization (LLE).
Unreacted Precursor Incomplete acetylation Mild acidic wash (LLE) & differential crystallization.
Elemental Sulfur (S₈) Upstream Gewald reaction Hot filtration (insoluble in hot ethanol).

| Polymeric Tars | Knoevenagel side-reactions | Activated charcoal treatment / Silica gel plug. |

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching and Primary Isolation

The goal of this phase is to safely terminate the acetylation reaction, hydrolyze reactive anhydrides, and precipitate the crude product.

  • Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Hydrolysis: Slowly add ice-cold distilled water (approx. 5 volumes relative to the reaction volume) under vigorous stirring.

    • Causality: The exothermic hydrolysis of excess acetic anhydride to acetic acid must be controlled to prevent thermal degradation of the cyano group.

  • Maturation: Stir the suspension for 45 minutes at room temperature.

    • Self-Validation (IPC): The mixture should transition from a biphasic liquid to a distinct solid suspension. If an oil forms instead of a solid, seed crystals may be required, or proceed directly to Phase 2.

  • Filtration: Isolate the crude solid via vacuum filtration and wash with copious amounts of cold water.

Phase 2: Liquid-Liquid Extraction (LLE) & Neutralization

If the product precipitates as a sticky oil (common when polymeric impurities are present), LLE is mandatory to establish a clean organic phase.

  • Dissolution: Dissolve the crude isolate in Dichloromethane (DCM) (10 mL/g of crude).

  • Bicarbonate Neutralization: Wash the organic layer with 3 × 50 mL of saturated aqueous NaHCO₃.

    • Causality: Residual acetic acid must be completely removed. If left in the organic phase, it will concentrate during solvent evaporation, potentially catalyzing ester hydrolysis.

    • Self-Validation (IPC): Test the pH of the final aqueous wash. It must be ≥ 7.5. If acidic, perform an additional NaHCO₃ wash.

  • Acidic Wash: Wash with 1 × 50 mL of 0.5 M HCl.

    • Causality: Removes trace amounts of the unreacted basic precursor (Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate)[3] and pyridine/triethylamine used in the acetylation.

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

G2 Start Crude Organic Phase (DCM + Product + Impurities) Wash1 Sat. NaHCO3 Wash (pH > 7) Start->Wash1 Aq1 Aqueous Layer (Sodium Acetate) Wash1->Aq1 Discard Org1 Organic Layer (Product + Neutral/Basic Impurities) Wash1->Org1 Keep Wash2 0.5 M HCl Wash (pH < 3) Org1->Wash2 Aq2 Aqueous Layer (Protonated Amines) Wash2->Aq2 Discard Org2 Organic Layer (Product + Neutral Impurities) Wash2->Org2 Keep Wash3 Brine Wash & Na2SO4 Drying Org2->Wash3 Final Concentrated Product Ready for Recrystallization Wash3->Final

Figure 2: Liquid-Liquid Extraction phase separation logic for impurity removal.

Phase 3: Recrystallization (The Gold Standard)

Recrystallization leverages the strong hydrogen-bonding network of the acetamido group to form highly pure crystal lattices, excluding structural analogs.

  • Solvent Selection: Suspend the crude solid in absolute ethanol (approx. 5–8 mL/g).

  • Heating & Clarification: Heat the suspension to reflux (78 °C) until the solid dissolves.

    • Causality & Expert Insight: If a cloudy suspension persists at reflux, this indicates the presence of unreacted elemental sulfur (S₈) from the Gewald reaction[3]. Perform a hot filtration through a pre-warmed Celite pad to remove the sulfur.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

    • Causality: Slow cooling promotes the thermodynamic formation of large, pure crystals, whereas rapid crash-cooling traps impurities within the crystal lattice.

  • Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold ethanol (to minimize dissolution losses), and dry under high vacuum at 45 °C for 12 hours.

Phase 4: Chromatographic Polishing (Optional)

If the recrystallized product retains a yellow/brown tint (indicating trace polymeric Knoevenagel byproducts), a rapid silica gel plug is required.

  • Load the compound onto a short silica gel column.

  • Elute with a gradient of Hexanes:Ethyl Acetate (70:30 to 50:50).

  • Self-Validation (IPC): Monitor fractions via TLC (UV 254 nm). The target Ethyl 5-acetamido-4-cyano-3-methylthenoate will elute at an Rf of ~0.3 (Hexanes:EtOAc 1:1), cleanly separated from any trace precursor (Rf ~0.5).

Analytical Validation

To confirm the success of the purification, validate the compound against the following parameters:

  • HPLC Purity: >99.0% (Reverse-phase C18, Acetonitrile/Water gradient).

  • ¹H NMR (DMSO-d₆): Confirm the disappearance of the broad -NH₂ singlet (typically ~7.95 ppm for the precursor[3]) and the appearance of the acetamido methyl singlet (~2.15 ppm) and the amide -NH proton (>10 ppm).

  • Melting Point: Ensure a sharp melting point range (typically within a 2 °C window), indicating the absence of lattice-disrupting impurities.

References[1] "ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE - gsrs", NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6l3X15lA45GThlnQJrk2v_GfXA6A7zWR96Oa7LkNzN-TOvI1EvVChFFUUB63JS3wpetCiytHSwsCFuUH4ozC48ZOHyHp7tPKV_r_iAiA6YvfamY497OOPCa-5_2CW_IFCjJm1dU-k_BymnBCABCJaJowLSKVWZaDrg==[2] "Compound ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate", Chemdiv. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqshz2VAOvwAIkqBn2gdeH4XDtZGKWHl83K_9ceLzhXJKQ3bFmaImNKIExewmJgiWS2Es-gGVcquWd5MZBwl3OAV-Wd8aO4M4GkNX5RI4sGR56VqRTPO5aY8fuTLFO0btgMEMNBM7S54jioLc_PrI7xAk-KHW4Y--DFAFPaKj9RzQe[3] "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair", Thieme Connect. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0HMeCBhS0KAwQgUug85_U5NMu31U3vTxHg1kGwRt0lknm1Rqz9uSulCJj-AqKdrR1O1perSE1_sZdSSTOvKEqZkZGsFwVItbzbqvvN4tR-KlLSCseLHQi10KCy6iTCoOXLGqvwU6M4ULVnZI-PeIszNQ2E3J0gpxZvssa3ZcaRQTPdgam-ss[4] "Synthesis and characterisation of CuO nanoparticle: its electrochemical paracetamol sensor activity and substituted-2-aminothiophene synthesis applications", Taylor & Francis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER8Hc6AhcVxp2EIXB2lgL910Y3ydzYfsRyWre8rOyoqb38drfZ52JVkvoZFHlxdB2TeJBDl9ai68BuposxFTO7BPD9QRnP-6WKPpns_ACwCNliTlLh2YzOMTCvMZ9Qxhy0BXVOn5KEnG3wNK0tj5mcwn7E3ltruf0lGE2WMw==[5] "23903-49-3 | Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate", AiFChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUNxxQrufNSyzB4t70GwyPmxw5mqINMdbbFa2U1rQ0ZZGJnEdILh-n1N5R6UWi9U_v3Ll1WFg_CcbmQIDawe9jcvHAfYCBhzk1wv0TYvCm3skKspDit3hR5WhG7jhxXdYavVKhLGw5

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Introduction Ethyl 5-acetamido-4-cyano-3-methylthenoate is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class.[1][2][3] This chemical family has garnered significant interest in medicinal chemistry due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class.[1][2][3] This chemical family has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Research has particularly highlighted the potential of thieno[2,3-b]pyridines as potent anti-platelet and anticancer agents.[4][5][6] Derivatives of this scaffold have been shown to inhibit platelet activation and aggregation, suggesting a role in thrombosis treatment.[4] Furthermore, various analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines, including leukemia, prostate, and breast cancer.[5][6][7] The anticancer effects of these compounds are thought to be multi-faceted, potentially involving the inhibition of several key cellular targets like phospholipase C (PLC) isoforms, tyrosyl-DNA phosphodiesterase 1 (TDP1), and tubulin polymerization.[7][8]

This document provides detailed in vitro assay protocols designed to enable researchers, scientists, and drug development professionals to comprehensively evaluate the biological activities of Ethyl 5-acetamido-4-cyano-3-methylthenoate and its analogs. The protocols are structured to first assess the compound's anticancer properties, followed by an evaluation of its anti-platelet potential. Each protocol is presented with the underlying scientific rationale to facilitate a deeper understanding of the experimental design and data interpretation.

Application Note 1: Assessment of Anticancer Activity

The thieno[2,3-b]pyridine scaffold has been identified in compounds with potent cytostatic and cytotoxic effects against various cancer cell lines.[6][7] The following protocols are designed to quantify the anticancer efficacy of Ethyl 5-acetamido-4-cyano-3-methylthenoate and to elucidate its mechanism of action at the cellular level.

Protocol 1.1: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of human cancer cell lines. This is a primary screening assay to quantify the compound's cytotoxic or cytostatic effects. The MTT or WST-8 assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC3 for prostate cancer, CCRF-CEM for leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Ethyl 5-acetamido-4-cyano-3-methylthenoate (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium from the DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT/WST-8 Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • If using WST-8, the colored formazan product is soluble in the culture medium.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for WST-8.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM)
MDA-MB-231(e.g., 5.2 ± 0.7)
PC3(e.g., 8.9 ± 1.2)
CCRF-CEM(e.g., 2.1 ± 0.4)
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[7]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., 70% cold ethanol)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Step-by-Step Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at concentrations around its IC50 value for 24 hours.

  • Harvest the cells by trypsinization, wash with cold PBS, and fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anticancer Activity Assessment Workflow

anticancer_workflow start Start: Select Cancer Cell Lines viability Protocol 1.1: Cell Viability Assay (MTT/WST-8) start->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Protocol 1.2: Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis end End: Characterize Anticancer Profile cell_cycle->end apoptosis->end

Caption: Workflow for assessing the anticancer activity of a test compound.

Application Note 2: Evaluation of Anti-platelet Activity

Thieno[3,2-c]pyridines, a related class of compounds, are known to target the P2Y12 receptor, a key player in platelet activation and aggregation.[4] The following protocols are designed to investigate whether Ethyl 5-acetamido-4-cyano-3-methylthenoate exhibits similar anti-platelet effects.

Protocol 2.1: Platelet Aggregation Assay

Objective: To measure the ability of the test compound to inhibit platelet aggregation in response to an agonist like ADP. Light Transmission Aggregometry (LTA) is the gold standard for this measurement.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Platelet agonist (e.g., Adenosine Diphosphate, ADP)

  • Test compound

  • Light Transmission Aggregometer

Step-by-Step Protocol:

  • PRP Preparation:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Assay Procedure:

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP to set the 0% aggregation baseline.

    • Add PRP to a new cuvette and pre-incubate with either the test compound at various concentrations or vehicle (DMSO) for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value for the inhibition of platelet aggregation.

Data Presentation:

Compound Concentration (µM)ADP-induced Platelet Aggregation Inhibition (%)
0.1(e.g., 15 ± 3)
1(e.g., 48 ± 6)
10(e.g., 85 ± 5)
100(e.g., 98 ± 2)
P2Y12 Signaling Pathway

p2y12_pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Test_Compound Ethyl 5-acetamido-4- cyano-3-methylthenoate Test_Compound->P2Y12 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Simplified P2Y12 signaling pathway in platelets.

General Considerations

Compound Handling and Storage: Ethyl 5-acetamido-4-cyano-3-methylthenoate should be stored as a solid at -20°C. For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Controls: In all assays, it is crucial to include appropriate controls:

  • Vehicle Control: Cells or platelets treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential for accounting for any effects of the solvent itself.

  • Positive Control: A known inhibitor for the specific assay (e.g., doxorubicin for cytotoxicity assays, clopidogrel for anti-platelet assays) to validate the assay's performance.

  • Untreated Control: Cells or platelets in medium alone to represent the baseline response.

By following these detailed protocols and considerations, researchers can effectively characterize the in vitro biological activities of Ethyl 5-acetamido-4-cyano-3-methylthenoate, contributing to the broader understanding of the therapeutic potential of the thieno[2,3-b]pyridine class of compounds.

References

  • Dempsey-Hibbert, N., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry, 143, 1997-2004. [Link]

  • Abdellatif, K. R. A., et al. (2021). Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells. Acta Chimica Slovenica, 68(2), 458-465. [Link]

  • Reynisson, J., et al. (2014). The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods. MedChemComm, 5(7), 963-971. [Link]

  • Arabshahi, H. J., et al. (2015). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956. [Link]

  • Leung, E., et al. (2020). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine-Related Cancer, 27(10), 577-593. [Link]

  • Global Substance Registration System. ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE. [Link]

  • Agilent. (n.d.). In vitro real-time potency assay for immunotherapeutic development. [Link]

Sources

Method

Application Note: Synthesis and Downstream Application of Ethyl 5-acetamido-4-cyano-3-methylthenoate in Heterocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (CAS: 23903-49-3) Introduction & Chemical Significance Ethyl 5-acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (CAS: 23903-49-3)

Introduction & Chemical Significance

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a highly functionalized thiophene derivative that serves as a privileged building block in medicinal chemistry. Structurally, it features a thiophene core decorated with an ethyl ester at C2, a methyl group at C3, a cyano group at C4, and an acetamido group at C5.

The strategic value of this compound lies in its ortho-acetamido nitrile moiety (the adjacent cyano and acetamido groups). This specific spatial arrangement makes it an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines —a class of fused bicyclic heterocycles renowned for their profound pharmacological activities, including potent inhibition of epidermal growth factor receptor (EGFR) and Tie-2 kinases in oncology models .

Upstream Synthesis: The Gewald Reaction & Acetylation

The synthesis of the target thenoate is a two-stage process. It begins with the construction of the thiophene ring via the Gewald multicomponent reaction, followed by the selective acetylation of the resulting primary amine .

Mechanistic Causality

The Gewald reaction utilizes a base-catalyzed Knoevenagel condensation between ethyl acetoacetate and malononitrile. The resulting intermediate possesses a highly active methylene group that is susceptible to nucleophilic attack by elemental sulfur. Subsequent intramolecular cyclization yields the stable thiophene ring . The primary amine at the C5 position is then acetylated using acetic anhydride. This acetylation not only protects the amine but also installs the critical carbonyl carbon required for downstream pyrimidine ring closure.

Gewald_Synthesis A Ethyl Acetoacetate + Malononitrile B Knoevenagel Condensation (Diethylamine Catalyst) A->B D Gewald Cyclization (Ethanol, RT) B->D C Elemental Sulfur (S8) C->D E Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate D->E F Acetylation (Acetic Anhydride/AcOH, Reflux) E->F G Ethyl 5-acetamido-4-cyano- 3-methylthenoate F->G

Workflow for the synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate via the Gewald reaction.

Protocol 1: Synthesis of the 2-Aminothiophene Precursor
  • Reagent Assembly: In a 250 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur ( S8​ ) (0.32 g, 10 mmol) in 25 mL of absolute ethanol.

  • Catalysis: Add diethylamine (1.0 mL) dropwise as a basic catalyst while stirring vigorously at ambient temperature.

  • Reaction: Stir the mixture for 3–5 hours. The reaction is initially exothermic. Alternatively, microwave irradiation at 120°C for 45 minutes can be utilized to accelerate the cyclization .

  • Isolation: Pour the dark mixture into an ice-water bath containing a few drops of 1M HCl to neutralize the base catalyst.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a dark brown suspension. Successful formation of the precursor is confirmed by the precipitation of a solid upon neutralization. Filter and recrystallize from ethanol to yield distinct light-yellow crystals.

Protocol 2: Acetylation to the Target Thenoate
  • Setup: Dissolve the purified precursor (2.10 g, 10 mmol) in a solvent mixture of glacial acetic acid (10 mL) and acetic anhydride (3 mL) .

  • Reaction: Heat the solution under reflux for 3 hours. The acetic anhydride acts as the acetylating agent.

  • Isolation: Cool the mixture to room temperature and pour it slowly into an ice/water mixture to hydrolyze excess acetic anhydride.

  • Self-Validation Checkpoint: The conversion of the primary amine to an acetamido group significantly alters the compound's polarity. Conduct Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase; the disappearance of the highly polar amine spot and the emergence of a less polar, UV-active spot confirms complete acetylation. Filter the resulting solid and recrystallize from ethanol.

Downstream Application: Cyclocondensation to Thieno[2,3-d]pyrimidines

The most critical application of Ethyl 5-acetamido-4-cyano-3-methylthenoate is its transformation into fused pyrimidine systems.

Mechanistic Causality

The ortho-acetamido nitrile is perfectly primed for intramolecular cyclocondensation. When subjected to anhydrous acidic conditions (e.g., dry HCl gas), the electrophilic cyano group (-CN) undergoes controlled hydration to form a carboxamide (-CONH 2​ ). The nucleophilic nitrogen of this newly formed amide immediately attacks the electrophilic carbonyl carbon of the adjacent acetamido group. Subsequent dehydration (-H 2​ O) irreversibly drives the formation of the highly conjugated thieno[2,3-d]pyrimidine ring .

Cyclocondensation A Ethyl 5-acetamido-4-cyano- 3-methylthenoate B Acidic Hydration (Dry HCl) Nitrile (-CN) -> Amide (-CONH2) A->B C Ortho-Acetamido Amide Intermediate B->C D Intramolecular Cyclodehydration (-H2O) C->D E Thieno[2,3-d]pyrimidine Derivative D->E

Mechanistic pathway for the cyclocondensation of the thenoate into a thieno[2,3-d]pyrimidine.

Protocol 3: Synthesis of the Thieno[2,3-d]pyrimidine Core
  • Setup: Dissolve Ethyl 5-acetamido-4-cyano-3-methylthenoate (1.0 eq) in dry 1,4-dioxane.

  • Activation: Bubble dry hydrogen chloride (HCl) gas through the reaction mixture for 1–2 hours. Note: Anhydrous conditions are critical to prevent the complete hydrolysis of the ester or nitrile groups.

  • Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Self-Validation Checkpoint: The cyclization is accompanied by the release of water and a distinct shift in UV absorbance due to the extended conjugation of the fused pyrimidine system. The product will precipitate out of the dioxane solution upon the addition of cold water. Filter and purify via column chromatography.

Pharmacological Data & Quantitative Analysis

Thienopyrimidines synthesized from this specific thenoate building block have demonstrated exceptional efficacy as kinase inhibitors. The table below summarizes the anti-proliferative activity (IC 50​ ) of representative downstream thieno[2,3-d]pyrimidines against various cancer cell lines, benchmarked against the standard EGFR inhibitor, Gefitinib .

Compound ClassTarget / Cell LineIC 50​ Value (µM)Reference StandardStandard IC 50​ (µM)
4-Amino-thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)0.16 – 0.24Gefitinib20.68
4-Amino-thieno[2,3-d]pyrimidineMDA-MB-231 (Breast Cancer)0.16Gefitinib>20.0
6-Substituted thieno[2,3-d]pyrimidineTie-2 Kinase0.07N/AN/A
4-Hydroxy-thieno[2,3-d]pyrimidineA549 (Lung Cancer)4.21 × 10⁻³Gefitinib20.68

Data Interpretation: The synthesized thienopyrimidine derivatives exhibit nanomolar to low-micromolar cytotoxicity, significantly outperforming established therapeutics like Gefitinib in specific in vitro models.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents Source: Hrčak - Portal of Croatian Scientific and Professional Journals (SRCE) URL:[Link]

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities Source: International Journal of Engineering Research & Technology (IJERT) URL:[Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Application

Scaling up the production of Ethyl 5-acetamido-4-cyano-3-methylthenoate for industrial use

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3) Mechanistic Rationale & Process Design The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Compound: Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3)

Mechanistic Rationale & Process Design

The synthesis of highly functionalized thiophene derivatives, such as Ethyl 5-acetamido-4-cyano-3-methylthenoate, is a critical pathway in the development of various pharmaceutical APIs[1]. Transitioning this synthesis from the bench to a multi-kilogram industrial scale requires strict control over reaction kinetics, thermal management, and byproduct mitigation.

This protocol utilizes a self-validating, two-stage synthetic route:

  • Stage 1: The Gewald Multicomponent Reaction (MCR). We synthesize the intermediate, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, via a one-pot condensation of ethyl acetoacetate, malononitrile, and elemental sulfur. The mechanism initiates with a Knoevenagel condensation catalyzed by diethylamine. The resulting alkylidene derivative is subsequently sulfurized by the base-activated elemental sulfur, leading to cyclization and tautomerization[2]. Causality Insight: The Knoevenagel step is highly exothermic. At scale, base addition must be strictly dosed over time to prevent thermal runaway, which would otherwise lead to sulfur clumping and the formation of intractable tar byproducts.

  • Stage 2: N-Acetylation. The primary amine of the intermediate is acetylated using acetic anhydride[3]. Causality Insight: Toluene is selected as the solvent for this stage rather than neat acetic anhydride. Toluene acts as a heat sink to control the exothermic acylation, prevents the hydrolysis of the ester group, and provides an optimal solubility profile that allows the final product to crystallize directly upon cooling, thereby eliminating the need for complex chromatographic purification.

Process Visualization

SynthesisWorkflow RM Raw Materials Ethyl Acetoacetate + Malononitrile + Elemental Sulfur Knoevenagel Stage 1: Gewald Reaction Base: Diethylamine, 70°C RM->Knoevenagel Ethanol Solvent Int Intermediate API Ethyl 5-amino-4-cyano-3-methylthiophene -2-carboxylate Knoevenagel->Int Crystallization Acylation Stage 2: N-Acetylation Reagent: Acetic Anhydride 80°C - 100°C Int->Acylation HPLC >98% Final Target Compound Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3) Acylation->Final Cooling & Wash

Fig 1: Two-stage industrial synthesis workflow for Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Step-by-Step Scale-Up Protocols

Stage 1: Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Note: The following parameters are normalized for a 50 kg pilot-plant batch.

  • Reactor Preparation: Purge a 500 L glass-lined reactor with N₂ for 15 minutes to displace oxygen, preventing the oxidation of elemental sulfur.

  • Reagent Charging: Charge 200 L of anhydrous ethanol. Add 50.0 kg of ethyl acetoacetate and 25.4 kg of malononitrile. Initiate agitation at 150 rpm.

  • Sulfur Addition: Add 12.3 kg of finely powdered elemental sulfur (S₈). Ensure the sulfur is free of lumps to maximize surface area for the solid-liquid reaction interface[4].

  • Controlled Base Dosing (Critical Step): Cool the reactor jacket to 10°C. Slowly dose 28.0 kg of diethylamine over 3 hours.

    • Self-Validation: Monitor the internal temperature continuously. The dosing pump must interlock if the internal temperature exceeds 30°C.

  • Cyclization & Heating: Once dosing is complete, ramp the internal temperature to 70°C and hold for 4 hours.

    • In-Process Control (IPC): Withdraw a 1 mL aliquot, dilute in methanol, and run HPLC. Proceed to cooling only when the unreacted malononitrile is < 1.0%.

  • Crystallization & Workup: Cool the reactor to 5°C at a rate of 10°C/hour to promote the growth of large, filterable crystals. Filter via a Nutsche filter, wash the cake with 50 L of cold ethanol, and dry under vacuum at 45°C.

Stage 2: N-Acetylation to Target API Intermediate
  • Resuspension: In a clean, dry 500 L reactor, suspend 40.0 kg of the Stage 1 intermediate in 150 L of toluene.

  • Acylation: Add 24.0 kg of acetic anhydride.

    • Causality Insight: A slight molar excess of acetic anhydride drives the reaction to completion, while the toluene solvent prevents the intermediate from clumping.

  • Thermal Activation: Heat the mixture to 85°C for 3 hours.

    • Self-Validation (IPC): Quench a 1 mL sample in 5 mL of water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3) and HPLC. The reaction is complete when the primary amine intermediate is < 0.5%.

  • Quenching & Precipitation: Cool the reactor to 20°C. Slowly add 50 L of chilled purified water to quench unreacted acetic anhydride into acetic acid. The target product, Ethyl 5-acetamido-4-cyano-3-methylthenoate, will precipitate completely from the biphasic mixture.

  • Filtration & Drying: Filter the product, wash sequentially with 30 L of cold toluene (to remove organic impurities) and 50 L of water (to remove residual acetic acid). Vacuum dry at 50°C until moisture content is < 0.2% by Karl Fischer titration.

Quantitative Yield & Purity Data

Maintaining mass transfer and heat dissipation at scale is challenging. The table below demonstrates the scalability of this protocol, showing minimal yield attrition as the process moves from bench to pilot plant.

Production ScaleStage 1 YieldStage 1 Purity (HPLC)Stage 2 YieldStage 2 Purity (HPLC)Overall Yield
Bench (10 g) 88.5%98.2%93.0%99.5%82.3%
Pilot (1 kg) 86.0%97.8%91.5%99.1%78.7%
Plant (50 kg) 84.2%97.5%89.0%98.8%74.9%

Analytical Validation Standards

To ensure the trustworthiness of the final batch of Ethyl 5-acetamido-4-cyano-3-methylthenoate, the following analytical signatures must be confirmed:

  • HPLC Purity: > 98.5% (C18 Column, Gradient Acetonitrile/Water 0.1% TFA).

  • Mass Spectrometry (ESI-MS): Expected m/z for C₁₁H₁₂N₂O₃S is 252.29[1]. Look for the [M+H]⁺ peak at 253.3.

  • ¹H NMR (DMSO-d₆, 400 MHz): Disappearance of the broad singlet at ~7.5 ppm (NH₂ from Stage 1) and the appearance of a sharp singlet at ~2.1 ppm (CH₃ of the newly formed acetamido group) confirm successful N-acetylation.

References

  • SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. IAEA.
  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. IJERT.
  • 23903-49-3 | Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate. AiFChem.
  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme.

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Introduction: The Critical Role of Crystallization in API Development The final physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in API Development

The final physical form of an active pharmaceutical ingredient (API) is a critical determinant of its stability, bioavailability, and manufacturability.[1][] Crystallization is the primary purification and particle engineering process used to ensure that an API, such as Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3, Mol. Formula: C₁₁H₁₂N₂O₃S[3][4]), meets the stringent quality attributes required for therapeutic efficacy and safety. The selection of an appropriate solvent system is arguably the most influential parameter in the development of a robust crystallization process.[1][5]

This application note provides a comprehensive guide for the systematic selection of a suitable solvent for the crystallization of Ethyl 5-acetamido-4-cyano-3-methylthenoate. We will move beyond simple trial-and-error approaches to a predictive and structured methodology rooted in the physicochemical properties of both the solute and the potential solvents. This guide is designed to be a practical resource for scientists tasked with developing scalable and controllable crystallization processes.

Theoretical Framework for Solvent Selection

The ideal crystallization solvent is one in which the API has high solubility at an elevated temperature and low solubility at a lower temperature, typically ambient or sub-ambient conditions.[6] This solubility profile allows for high product recovery upon cooling. However, a truly optimal solvent must also promote the formation of the desired crystal form (polymorph), exhibit a suitable boiling point for easy removal, and be acceptable from a safety and environmental perspective.

Beyond "Like Dissolves Like": An Introduction to Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is a useful starting point, but it lacks the quantitative predictive power needed for efficient process development. Hansen Solubility Parameters (HSP) offer a more sophisticated model by deconstructing the total cohesive energy of a substance into three components[7][8]:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonding forces.

Each molecule can be described by a point in a three-dimensional "Hansen space". The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[7] For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents, while those outside are poor solvents. This predictive capability allows for a more rational pre-selection of candidate solvents, saving significant time and resources.[8][9]

Compound Profile: Ethyl 5-acetamido-4-cyano-3-methylthenoate

A thorough understanding of the API's properties is the first step in any crystallization development program.

  • IUPAC Name: Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate[10]

  • CAS Number: 23903-49-3[3]

  • Molecular Formula: C₁₁H₁₂N₂O₃S[4]

  • Molecular Weight: 252.29 g/mol [4]

  • Structure: Contains an ester, an amide, a nitrile, and a thiophene ring, indicating a molecule of intermediate to high polarity with hydrogen bond donor and acceptor sites.

Key physicochemical properties such as melting point, decomposition temperature, and experimentally determined solubility in various solvents are often not publicly available for specific, non-commodity compounds. These must be determined experimentally as outlined in the protocol below. Similarly, the Hansen Solubility Parameters for Ethyl 5-acetamido-4-cyano-3-methylthenoate would need to be determined, either through experimental solubility testing in a range of characterized solvents or estimated using group contribution methods.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a structured workflow for identifying and evaluating potential crystallization solvents.

Step 1: Preliminary Solvent Pre-Selection

The initial step is to select a diverse yet manageable set of solvents for screening. The chosen solvents should cover a range of polarities, chemical functionalities, and boiling points.

Table 1: Candidate Solvents for Initial Screening

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
HeptaneAlkane981.9Non-polar, potential anti-solvent.[6]
TolueneAromatic1112.4Good for aromatic compounds.[6]
Ethyl AcetateEster776.0Versatile solvent of intermediate polarity.[6]
AcetoneKetone5621.0Good polar aprotic solvent.[6]
IsopropanolAlcohol8218.0Common choice for polar compounds.[6]
EthanolAlcohol7824.6Often used in mixed systems with water.[5][6]
AcetonitrileNitrile8237.5Polar aprotic solvent.
WaterProtic10080.1Potential anti-solvent for polar organic molecules.[6]
Step 2: Isothermal Solubility Assessment

The goal is to determine if the compound has sufficient solubility at an elevated temperature and lower solubility at ambient temperature.

  • Preparation: Add a known excess of Ethyl 5-acetamido-4-cyano-3-methylthenoate (e.g., 100 mg) to a vial containing a measured volume of a candidate solvent (e.g., 1 mL).

  • Equilibration (Ambient): Stir the slurry at a controlled ambient temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sampling (Ambient): Take a filtered aliquot of the supernatant and determine the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis). This gives the solubility at ambient temperature.

  • Equilibration (Elevated): Increase the temperature of the remaining slurry to an elevated temperature (e.g., 60 °C) and allow it to equilibrate for several hours.

  • Sampling (Elevated): Take a filtered aliquot of the supernatant at the elevated temperature and determine the concentration. This gives the solubility at the higher temperature.

  • Analysis: Calculate the solubility curve (solubility vs. temperature) for each promising solvent. An ideal solvent will show a steep solubility curve.

Step 3: Cooling Crystallization Trial

This step assesses the ability of the solvent to produce a crystalline solid upon cooling.

  • Dissolution: Prepare a nearly saturated solution of the API in a promising solvent at an elevated temperature (e.g., 60 °C).

  • Cooling: Cool the solution slowly and in a controlled manner (e.g., 0.5 °C/min) to a final temperature (e.g., 5 °C).

  • Observation: Observe the solution for the onset of precipitation. Note the temperature at which nucleation occurs. Record whether the precipitate is crystalline or if it "oils out" as a liquid phase.[5] Oiling out is an undesirable phenomenon that can hinder purification and polymorph control.[5]

  • Isolation: Isolate the solid product by filtration and dry under vacuum.

  • Characterization: Analyze the solid product using techniques such as X-ray Powder Diffraction (XRPD) to determine its polymorphic form and compare it to the starting material. Purity should be assessed by HPLC.

Below is a diagrammatic representation of the experimental workflow.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization Trial cluster_2 Phase 3: Analysis & Selection start Start: Crude API pre_select Solvent Pre-Selection (Table 1) start->pre_select solubility Isothermal Solubility (25°C & 60°C) pre_select->solubility solubility_check Steep Solubility Curve? solubility->solubility_check cooling_xtal Controlled Cooling Crystallization solubility_check->cooling_xtal Yes reject Reject Solvent solubility_check->reject No observe Observation: Crystals or Oil Out? cooling_xtal->observe outcome Outcome Evaluation observe->outcome isolate Isolate & Dry Solid outcome->isolate Crystals Formed outcome->reject Oiled Out characterize Characterize Solid (XRPD, HPLC) isolate->characterize select Select Promising Solvent System characterize->select

Caption: Experimental workflow for solvent screening.

Data Interpretation and System Optimization

The results of the screening protocol will guide the selection of a primary solvent system. However, further optimization is often necessary.

Decision-Making Based on Screening Results

The outcome of the initial trials will dictate the next steps. Common scenarios include:

  • Good Crystals Formed: The solvent is a strong candidate. Proceed with process optimization (cooling rate, seeding, etc.).

  • "Oiling Out" Occurs: This indicates that the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[6] Strategies to overcome this include using a more dilute solution, a slower cooling rate, or switching to a mixed solvent system.[5][6]

  • No Crystals Form Upon Cooling: The solution is not sufficiently supersaturated. This can be addressed by increasing the initial concentration or by introducing an anti-solvent.[11]

  • Poor Recovery: The compound is too soluble at the lower temperature. An anti-solvent is likely required.

The following diagram illustrates the decision-making logic.

G start Initial Screening Result outcome1 Good Crystalline Product start->outcome1 outcome2 Compound 'Oils Out' start->outcome2 outcome3 Poor Yield / High Solubility start->outcome3 outcome4 Undesired Polymorph start->outcome4 action1 Optimize Process: - Cooling Profile - Seeding Strategy outcome1->action1 action2 Modify System: 1. Use more dilute solution 2. Slower cooling rate 3. Introduce anti-solvent outcome2->action2 action3 Introduce Anti-Solvent: - Select miscible non-solvent - Optimize addition rate outcome3->action3 action4 Re-screen Solvents: - Explore different solvent classes - Consider kinetic vs.  thermodynamic control outcome4->action4

Caption: Decision-making logic for solvent system optimization.

Developing Binary Solvent Systems (Solvent/Anti-Solvent)

An anti-solvent crystallization is a powerful technique where a miscible "poor" solvent is added to a solution of the API in a "good" solvent to induce supersaturation and precipitation.[1]

  • Selection: The anti-solvent must be fully miscible with the primary solvent but should be a very poor solvent for the API. For example, if ethanol is a good solvent, water or heptane could be effective anti-solvents.

  • Protocol:

    • Dissolve the API in a minimal amount of the "good" solvent.

    • Slowly add the anti-solvent at a controlled rate while monitoring for turbidity (cloudiness), which indicates the onset of nucleation.

    • Once turbidity is observed, the rate of addition can be adjusted to control crystal growth. Seeding at this point can be highly beneficial.

Conclusion

The selection of an appropriate solvent system is a foundational step in developing a robust and reproducible crystallization process for Ethyl 5-acetamido-4-cyano-3-methylthenoate. A systematic approach, beginning with a broad screening of diverse solvents and guided by the principles of solubility and, where possible, Hansen Solubility Parameters, is superior to ad-hoc methods. The experimental protocols and decision-making frameworks provided in this note offer a clear path to identifying a solvent system that ensures high purity, desirable crystal form, and good yield, in accordance with regulatory expectations such as those outlined in ICH Q6A guidelines.[12][13][14]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • O'Mahony, M., et al. (2003). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development, 7(6), 945-951. [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Osorio-Gallego, M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6203. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Gao, J. (2015). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Michigan State University. [Link]

  • Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety. [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]

  • ICH. (1999, October 6). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • World Health Organization (WHO). (n.d.). Annex 6. [Link]

  • Asgar, M. A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]

  • PubChem. (n.d.). Ethyl 5-acetamido-4-cyano-3-methylthenoate. [Link]

  • U.S. Food and Drug Administration. (2003, January 28). Guidance for Industry. [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

  • European Medicines Agency (EMA). (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Global Substance Registration System (GSRS). (n.d.). ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (2022, January 19). Crystallization Citation List. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, January 10). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. [Link]

Sources

Application

Application Note: Advanced Polymeric Micellar Formulation for the Delivery of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Target Audience: Formulation Scientists, Pharmacokinetics Researchers, and Drug Delivery Specialists. Compound: Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3) Executive Summary & Physicochemical Rationale E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacokinetics Researchers, and Drug Delivery Specialists. Compound: Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3)

Executive Summary & Physicochemical Rationale

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a highly functionalized thiophene derivative. Thiophene nuclei are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in anti-inflammatory, antimicrobial, and antineoplastic agents [1, 2]. However, the intrinsic hydrophobicity of the thiophene ring and the ethyl ester moiety results in poor aqueous solubility, classifying this compound as a challenging candidate for systemic delivery.

To overcome these pharmacokinetic barriers, this protocol details the encapsulation of the active pharmaceutical ingredient (API) into polymeric micelles using Soluplus® (a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer).

The Causality of Carrier Selection

The selection of an amphiphilic graft copolymer is not arbitrary; it is dictated by the API’s molecular architecture[3, 4]:

  • Hydrophobic Partitioning: The lipophilic polyvinyl caprolactam and polyvinyl acetate blocks of the polymer interact strongly with the thiophene ring and ethyl ester of the API, driving spontaneous encapsulation into the micellar core.

  • Hydrogen Bond Stabilization: The acetamido and cyano groups of the API act as hydrogen bond donors/acceptors, interacting with the polymer matrix to stabilize the amorphous state of the drug and prevent premature leakage or crystallization.

  • Steric Shielding: The hydrophilic PEG 6000 corona provides a dense hydration layer, preventing micelle aggregation and minimizing opsonization during systemic circulation.

Structural Interaction Pathway

The following diagram illustrates the molecular logic driving the self-assembly and stabilization of the API within the polymeric micelle.

Interactions API Ethyl 5-acetamido-4-cyano- 3-methylthenoate Hydrophobic Thiophene Ring & Ethyl Ester API->Hydrophobic Structural Component Polar Acetamido & Cyano Groups API->Polar Structural Component Core Micelle Hydrophobic Core (Polyvinyl caprolactam/acetate) Hydrophobic->Core Hydrophobic Interactions Polar->Core Hydrogen Bonding (Stabilization) Shell Micelle Corona (PEG 6000) Core->Shell Covalent Linkage (Amphiphilic Copolymer)

Fig 1: Mechanistic interaction logic between the API functional groups and the amphiphilic copolymer.

Experimental Protocol: Thin-Film Hydration Method

The thin-film hydration technique is the gold standard for formulating polymeric micelles with highly hydrophobic payloads [3]. This protocol is designed as a self-validating system; intermediate visual and analytical checks ensure process integrity.

Materials Required
  • API: Ethyl 5-acetamido-4-cyano-3-methylthenoate (>98% purity)

  • Polymer: Soluplus® (BASF)

  • Solvents: HPLC-grade Methanol and Dichloromethane (DCM)

  • Aqueous Phase: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Cryoprotectant: D-(+)-Trehalose dihydrate

Step-by-Step Methodology

Step 1: Co-Dissolution

  • Action: Dissolve 10 mg of the API and 90 mg of the polymer in 10 mL of a Methanol/DCM (1:1 v/v) co-solvent system.

  • Causality: Methanol effectively solvates the polar acetamido/cyano groups and the PEG blocks, while DCM solvates the hydrophobic thiophene core. This dual-solvent approach completely disrupts the crystalline lattice of the API, ensuring molecular-level mixing.

Step 2: Thin-Film Formation

  • Action: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure (150 mbar) for 1 hour, followed by vacuum desiccation overnight.

  • Causality: Rapid, controlled solvent removal traps the API in a highly dispersed, amorphous solid state within the polymer matrix, preventing phase separation.

Step 3: Aqueous Hydration & Self-Assembly

  • Action: Rehydrate the dried film with 10 mL of sterile PBS (pH 7.4) at 37°C. Agitate at 200 rpm for 30 minutes until the film is completely dissolved.

  • Causality: The introduction of the aqueous phase alters the thermodynamic equilibrium. To minimize the free energy of the system, the hydrophobic polymer blocks spontaneously aggregate to form a core, sequestering the water-insoluble API, while the PEG chains extend outward to form the hydrophilic corona.

Step 4: Size Reduction & Annealing

  • Action: Subject the dispersion to probe sonication (20W, 2 minutes, 10s ON / 5s OFF pulse mode) in an ice bath.

  • Causality: Sonication provides the kinetic energy required to break down transient multilamellar aggregates into uniform, monodisperse, unilamellar micelles. The ice bath prevents thermal degradation of the API.

Step 5: Purification & Self-Validation

  • Action: Centrifuge the formulation at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Validation Check: The resulting solution should be optically clear with a slight bluish opalescence (Tyndall effect). Any visible particulate matter indicates formulation failure (API precipitation).

Step 6: Lyophilization

  • Action: Add 5% w/v trehalose to the purified micelle dispersion. Flash-freeze in liquid nitrogen and lyophilize for 48 hours.

  • Causality: Trehalose possesses a high glass transition temperature ( Tg​ ). During dehydration, it acts as a water substitute via hydrogen bonding, preventing the micellar corona from collapsing and avoiding irreversible aggregation upon reconstitution.

Workflow Visualization

Workflow N1 API + Polymer Co-dissolution N2 Solvent Evaporation (Rotary Evaporator) N1->N2 Organic Solvents N3 Thin Polymeric Film (Amorphous Solid) N2->N3 Vacuum, 40°C N4 Aqueous Hydration (PBS pH 7.4) N3->N4 Addition of Aqueous Phase N5 Self-Assembly (Micelle Formation) N4->N5 Spontaneous Aggregation N6 Purification & Lyophilization N5->N6 Removal of Free Drug

Fig 2: Step-by-step workflow of the thin-film hydration method for micelle formulation.

Analytical Characterization & Data Presentation

Post-formulation, the system must be rigorously characterized to ensure it meets Critical Quality Attributes (CQAs).

  • Encapsulation Efficiency (EE%) is calculated via RP-HPLC after disrupting the micelles with acetonitrile:

    EE%=Initial Mass of API AddedMass of Encapsulated API​×100

The table below summarizes the expected quantitative analytical profile of the optimized formulation.

Critical Quality Attribute (CQA)Blank MicellesAPI-Loaded MicellesAnalytical Methodology
Z-Average Hydrodynamic Size 65.2 ± 2.1 nm78.4 ± 3.5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.11 ± 0.020.15 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential -2.5 ± 0.8 mV-3.1 ± 1.2 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%) N/A89.4 ± 2.6 %RP-HPLC (UV Detection at λmax​ )
Drug Loading Capacity (DL%) N/A8.9 ± 0.3 %RP-HPLC (UV Detection at λmax​ )

Data Interpretation: The formulation is validated by a PDI of <0.2 , indicating a highly monodisperse colloidal system. The slight increase in hydrodynamic diameter (from 65.2 nm to 78.4 nm) confirms the successful swelling of the hydrophobic core due to API incorporation. The near-neutral zeta potential is characteristic of the non-ionic PEG corona, which is critical for evading rapid clearance by the reticuloendothelial system (RES).

References

  • Therapeutic importance of synthetic thiophene. PMC - NIH.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - NIH.
  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformul
  • Soluplus-based Polymeric Micelles: A Promising Carrier System for Challenging Drugs. Global Research Online.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 5-acetamido-4-cyano-3-methylthenoate Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative used extensively as a building block in drug development.

Synthesizing this molecule involves a two-step sequence: a multicomponent Gewald reaction to build the thiophene core, followed by N-acetylation of the deactivated amine. This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies to ensure high-throughput success.

Synthesis Workflow

SynthesisWorkflow A Ethyl Acetoacetate + Malononitrile + Elemental Sulfur B Gewald Reaction (Catalyst, EtOH) A->B C Intermediate: Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate B->C Cyclization D N-Acetylation (Ac2O, Heat) C->D E Target Product: Ethyl 5-acetamido-4-cyano- 3-methylthenoate D->E Acetylation

Fig 1: Two-step synthesis workflow for Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Section 1: Yield Optimization FAQs (Troubleshooting)

Q1: My Gewald reaction yields are consistently below 50%. How can I drive the formation of the intermediate to completion? Causality & Solution: The Gewald reaction relies on a Knoevenagel condensation followed by thiation and cyclization. Low yields usually stem from incomplete sulfur dissolution or side reactions (e.g., malononitrile dimerization) caused by overly harsh basic conditions. Instead of standard bases like diethylamine, transitioning to a conjugate acid-base pair catalyst, such as Piperidinium borate (Pip borate), buffers the reaction. The piperidinium cation protonates the carbonyl, accelerating the Knoevenagel step, while the borate anion abstracts the active methylene proton without triggering base-catalyzed degradation[1]. Alternatively, microwave-assisted synthesis using CuO nanoparticles has been shown to drastically reduce reaction times to minutes while boosting yields[2].

Quantitative Data: Catalyst Comparison for Gewald Intermediate

Catalyst / Condition Method Reaction Time Typical Yield Reference
Diethylamine Conventional (Ice Bath) 12 - 24 h 50 - 65%
Piperidinium Borate Conventional (50 °C) 1 - 2 h 87% [3],[1]

| CuO Nanoparticles | Microwave (70 °C) | 8 min | > 85% |[2] |

Q2: During the acetylation step, I am observing a mixture of unreacted starting material and a di-acetylated byproduct. How do I control the selectivity? Causality & Solution: The 5-amino group on this specific thiophene ring is heavily deactivated. It is conjugated with two strongly electron-withdrawing groups: the cyano (-CN) and the ester (-COOEt) moieties. This reduced nucleophilicity makes standard room-temperature acetylation sluggish. Conversely, forcing the reaction with excess acetic anhydride at reflux often leads to over-acetylation (di-imide formation). Best Practice: Use exactly 1.1 to 1.2 equivalents of acetic anhydride in a solvent like glacial acetic acid, and apply gentle heating (80 °C)[4]. Adding a catalytic amount of DMAP (4-Dimethylaminopyridine) can activate the anhydride, allowing complete mono-acetylation at lower temperatures, thereby preventing di-acetylation.

Q3: How can I remove residual elemental sulfur from the Gewald intermediate without losing product during recrystallization? Causality & Solution: Unreacted sulfur is highly soluble in non-polar solvents but precipitates in polar ones, often co-crystallizing with the thiophene product. Best Practice: Quench the reaction mixture into ice water to precipitate the crude product. Wash the filter cake thoroughly with cold ethanol or a mixture of ethanol/methanol (1:2 ratio)[2]. If sulfur persists, triturate the solid with a small volume of cold carbon disulfide (CS 2​ ) or hexanes before final recrystallization from ethanol.

Section 2: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Yield of Final Product Step1 Check Gewald Reaction Yield Start->Step1 LowGewald Yield < 70% Step1->LowGewald HighGewald Yield > 70% Step1->HighGewald GewaldFix1 Unreacted Sulfur? Use Microwave / Pip Borate LowGewald->GewaldFix1 GewaldFix2 Side Products? Control Base Strength LowGewald->GewaldFix2 CheckAc Check Acetylation Step HighGewald->CheckAc AcIssue1 Incomplete Conversion CheckAc->AcIssue1 AcIssue2 Di-acetylation CheckAc->AcIssue2 AcFix1 Increase Temp / Add DMAP AcIssue1->AcFix1 AcFix2 Reduce Ac2O Equivalents Lower Temperature AcIssue2->AcFix2

Fig 2: Troubleshooting logic tree for identifying and resolving synthesis yield drops.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Gewald Step)

Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a dark, homogenous solution before precipitating the product. The disappearance of the active methylene spots on TLC validates the Knoevenagel completion.

  • Charge: To a round-bottom flask, add ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Catalyze: Add Piperidinium borate (20 mol%) as the catalyst[1]. (Alternatively, use 0.001 eq CuO nanoparticles under microwave irradiation at 70 °C for 8 minutes[2]).

  • React: Stir the mixture at 50 °C. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Upon completion (approx. 1-2 hours), pour the mixture into crushed ice with vigorous stirring.

  • Isolate: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the intermediate as a light-yellow solid[3].

Protocol B: N-Acetylation to Yield Ethyl 5-acetamido-4-cyano-3-methylthenoate

Self-Validation Checkpoint: TLC should show a clean shift to a less polar spot. The absence of a highly non-polar spot confirms the avoidance of di-acetylation.

  • Dissolve: Suspend the intermediate from Protocol A (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.15 eq) dropwise at room temperature.

  • Heat: Warm the mixture to 80 °C for 4-5 hours[4].

  • Monitor & Adjust: Check by TLC. If the reaction stalls, add a catalytic amount (0.05 eq) of DMAP to activate the remaining anhydride.

  • Quench: Once complete, cool the mixture to room temperature and pour over ice water with vigorous stirring to precipitate the product.

  • Wash & Dry: Filter the solid, wash with dilute sodium bicarbonate (to neutralize residual acid), followed by cold water. Dry under a vacuum to afford the final Ethyl 5-acetamido-4-cyano-3-methylthenoate.

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Optimization

Troubleshooting impurities in Ethyl 5-acetamido-4-cyano-3-methylthenoate crystallization

Welcome to the Technical Support Center for Thiophene Carboxamide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiophene Carboxamide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation and purification of Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (also known as Ethyl 5-acetamido-4-cyano-3-methylthenoate).

This molecule is typically synthesized via a two-step process: a Gewald multicomponent reaction to form the 2-aminothiophene core, followed by N-acetylation[1],[2]. Because crystallization is highly sensitive to the structural similarities of reaction byproducts, achieving >99.5% purity requires a mechanistic understanding of impurity incorporation[3].

Part 1: Impurity Generation & Solid-State Profiling

To troubleshoot crystallization, we must first understand the origin of the impurities. The Gewald reaction and subsequent acetylation generate a specific profile of byproducts that compete with the target molecule during crystal lattice formation[4].

Pathway Gewald Gewald Reaction (Ethyl acetoacetate + Malononitrile + S8) Precursor Intermediate: Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Gewald->Precursor Cyclization Acetylation N-Acetylation (Ac2O / Base) Precursor->Acetylation Ac2O Target Target Molecule: Ethyl 5-acetamido-4-cyano- 3-methylthiophene-2-carboxylate Acetylation->Target Optimal Conversion Imp1 Impurity A: Unreacted 5-Amino Precursor Acetylation->Imp1 Under-acetylation Imp2 Impurity B: N,N-Diacetylated Byproduct Acetylation->Imp2 Over-acetylation Imp3 Impurity C: Hydrolyzed Carboxylic Acid Target->Imp3 Trace Acid/Water During Crystallization

Fig 1. Synthesis pathway and impurity generation in Gewald-derived thiophenes.

Quantitative Impurity Purge Data

The efficiency of removing an impurity during crystallization is defined by its selectivity coefficient ( α ). A lower α value indicates excellent rejection into the mother liquor, while a high α value indicates problematic co-crystallization[3].

ImpurityMechanism of FormationRelative PolarityTypical Purge Factor ( α )Crystallization Strategy
A: Unreacted 5-Amino Precursor Incomplete N-acetylationHigh (H-bond donor)< 0.05 (Excellent)Purged in mother liquor (EtOAc/Heptane)
B: N,N-Diacetylated Byproduct Over-acetylation (Excess Ac2​O )Low (Lipophilic)> 0.40 (Poor - Solid Solution)Selective chemical hydrolysis prior to crystallization
C: Hydrolyzed Carboxylic Acid Ester hydrolysis (trace acid/ H2​O )Highest (Acidic)< 0.01 (Excellent)Mild aqueous bicarbonate wash
D: Elemental Sulfur ( S8​ ) Gewald reaction carryoverLowest (Hydrophobic)N/A (Insoluble inclusions)Hot filtration through activated carbon

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallized product is contaminated with a highly lipophilic impurity (Impurity B) that cannot be removed by simple recrystallization. What is it? A1: This is the N,N-diacetylated byproduct . During the N-acetylation of the 5-amino precursor, excess acetic anhydride can lead to over-acetylation.

  • The Causality: The N,N-diacetylated byproduct lacks the N-H hydrogen bond donor present in the target molecule. While this makes it more lipophilic, its planar thiophene core and identical substitution pattern allow it to seamlessly intercalate into the target's crystal lattice, forming a partial solid solution[3]. Because it is incorporated into the lattice itself, thermodynamic recrystallization will fail to purge it.

  • The Solution: You must selectively hydrolyze the second acetyl group. The N,N-diacetyl group is sterically hindered and more labile than the mono-acetyl group. A mild treatment with K2​CO3​ in methanol will selectively cleave the second acetyl group, reverting it to the target molecule before crystallization (See Protocol 1).

Q2: Upon cooling the crystallization mixture, the product forms a cloudy oil at the bottom of the flask instead of crystals. How do I fix this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution's supersaturation exceeds the solubility limit of the solute before reaching the nucleation temperature[5]. The presence of unreacted starting materials can depress the melting point of the solute in the solvent mixture, exacerbating this issue[6].

  • The Causality: The system is trapped in a metastable liquid state because the energy barrier for primary nucleation is too high relative to the phase separation boundary.

  • The Solution: To bypass the metastable liquid-liquid boundary, you must alter the nucleation kinetics. First, reduce the initial concentration by adding 10-15% more of the "good" solvent (Ethyl Acetate). Second, introduce a seed crystal of pure Ethyl 5-acetamido-4-cyano-3-methylthenoate at the cloud point to bypass the energy barrier for primary nucleation[5].

Q3: My crystals have a distinct yellow tint and a faint sulfurous odor, despite multiple washes. How do I achieve a pristine white powder? A3: This is caused by the carryover of elemental sulfur ( S8​ ) or polysulfide oligomers from the initial Gewald multicomponent reaction[2],[7].

  • The Causality: Sulfur has a high affinity for the hydrophobic regions of the thiophene ring and can co-precipitate as micro-inclusions during rapid cooling.

  • The Solution: Sulfur is practically insoluble in cold ethyl acetate but exhibits moderate solubility when hot. Dissolve the crude product in hot ethyl acetate and perform a hot filtration through a pad of activated carbon and Celite. The activated carbon will adsorb the polysulfides, and the Celite will trap colloidal S8​ particles.

Part 3: Optimized Experimental Protocols

To ensure a self-validating system, the following protocols include analytical checkpoints to verify the success of the intervention before proceeding to the next step.

Workflow Crude Crude Product Dissolve Dissolution (Hot EtOAc) Crude->Dissolve Filter Hot Filtration (Activated Carbon) Dissolve->Filter Removes S8 Nucleate Controlled Cooling & Seeding Filter->Nucleate AntiSolvent Anti-Solvent (Heptane) Nucleate->AntiSolvent Drives Yield Isolate Vacuum Filtration & Cold Wash AntiSolvent->Isolate Pure Pure Crystals (>99.5%) Isolate->Pure

Fig 2. Optimized anti-solvent crystallization workflow for impurity purging.

Protocol 1: Selective Hydrolysis of N,N-Diacetyl Impurity (Solid Solution Mitigation)

Use this protocol if HPLC/TLC indicates the presence of the less-polar Impurity B.

  • Dissolution: Suspend 10.0 g of the crude Ethyl 5-acetamido-4-cyano-3-methylthenoate in 50 mL of Methanol.

  • Base Addition: Add 0.1 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Reaction: Stir the suspension at 25°C for 45 minutes. Validation Check: Run a TLC (Eluent: 70:30 Heptane:EtOAc). The higher Rf spot (N,N-diacetyl) should disappear, converging into the target product spot.

  • Quenching: Neutralize the mixture with 1M HCl to pH 6 to prevent ester hydrolysis (Impurity C)[6].

  • Extraction: Concentrate the methanol in vacuo, partition the residue between Ethyl Acetate (100 mL) and Water (50 mL). Wash the organic layer with brine, dry over MgSO4​ , and proceed to Protocol 2.

Protocol 2: Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes a "good solvent / poor solvent" system to maximize the purge factor of polar impurities while preventing oiling out.

  • Dissolution: Dissolve the crude product in a minimum volume of hot Ethyl Acetate (approx. 5-7 mL/g) at 70°C.

  • Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel containing a 1 cm pad of Celite and Activated Carbon to remove elemental sulfur and colored oligomers[2].

  • Nucleation: Transfer the filtrate to a clean flask. Allow the solution to cool naturally to 45°C. At this point, add 5-10 mg of pure Ethyl 5-acetamido-4-cyano-3-methylthenoate seed crystals[5].

  • Anti-Solvent Addition: Once nucleation is visually confirmed (a fine suspension forms), begin adding Heptane dropwise via an addition funnel. The optimal volumetric ratio of EtOAc to Heptane is typically 1:1.5. Causality: Slow addition prevents localized supersaturation, which causes oiling out.

  • Isolation: Cool the slurry to 0-5°C in an ice bath for 2 hours to maximize yield. Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with ice-cold Heptane (2 x 10 mL) to displace the mother liquor containing the unreacted 5-amino precursor[3]. Dry in a vacuum oven at 40°C overnight.

References

  • Powell, L. et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(11), 2414-2425. Available at:[Link]

  • Standard, M. et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 813-831. Available at: [Link]

  • Baumann, M. et al. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 426-451. Available at:[Link]

  • Madhavi, K. et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. Available at: [Link]

  • Peet, N. P. et al. (2002). Process Research on the Synthesis of Silthiofam: A Novel Fungicide for Wheat. Organic Process Research & Development, 6(5), 577-580. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Acetylation Temperature for Ethyl 5-acetamido-4-cyano-3-methylthenoate Production

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing Ethyl 5-acetamido-4-cyano-3-methylthenoate (PubChem CID 90296)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing Ethyl 5-acetamido-4-cyano-3-methylthenoate (PubChem CID 90296)[1].

The transformation from the precursor, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (typically synthesized via the multicomponent Gewald reaction)[2], to the 5-acetamido target involves a critical N-acetylation step. Because the thiophene ring is heavily substituted with electron-withdrawing groups (a cyano group at C4 and an ester at C2), the nucleophilicity of the C5-amine is significantly diminished. Consequently, standard room-temperature acetylation protocols often fail, making temperature optimization the single most critical parameter for successful scale-up and high-purity yields.

Quantitative Data: The Impact of Thermal Energy on Acetylation

To establish a self-validating protocol, we must first analyze the empirical data. The table below summarizes the causality between reaction temperature and product yield/purity when using 1.2 equivalents of acetic anhydride in glacial acetic acid.

Reaction TemperatureReaction TimeConversion RateDiacetylated ImpurityFinal Isolated YieldMechanistic Outcome
25°C (Room Temp) 24 hours< 35%Not detected30%Insufficient thermal energy to overcome the activation barrier of the deactivated amine.
40°C 8 hours65%< 1%58%Sluggish kinetics; incomplete conversion leads to difficult downstream purification.
60°C (Optimal) 3 hours > 98% < 2% 92% Ideal balance of kinetic energy for monoacetylation without triggering over-reaction.
80°C 2 hours100%12%75%Thermal stress begins to activate the secondary amide product, initiating diacetylation.
100°C (Reflux) 1 hour100%> 25%< 60%Significant formation of N,N-diacetyl byproduct and potential cyano-group degradation.
Standard Operating Procedure (SOP): Temperature-Controlled N-Acetylation

This protocol is engineered as a self-validating system. The visual cues (dissolution and precipitation) serve as built-in checkpoints to ensure the reaction is proceeding correctly.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, round-bottom flask with 1.0 equivalent (e.g., 10 mmol, 2.10 g) of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

  • Solvent Addition: Add 3 volumes (approx. 6.5 mL) of glacial acetic acid. Stir at 25°C until a uniform suspension is achieved.

    • Validation Checkpoint: Complete dissolution will not occur until heating begins. Do not add more solvent.

  • Acylating Agent Addition: Dropwise, add 1.2 equivalents (12 mmol, 1.13 mL) of acetic anhydride over 5 minutes.

  • Thermal Ramping (Critical Step): Equip the flask with a reflux condenser and place it in a pre-calibrated oil bath. Gradually ramp the internal temperature to 60°C at a rate of 2°C/minute.

  • Incubation & Monitoring: Maintain at 60°C (±2°C) for 3 hours. The mixture will become a clear, homogeneous solution as the reaction progresses.

    • Validation Checkpoint: Verify completion via TLC (Hexane:Ethyl Acetate 7:3) or HPLC. The starting material spot should be completely absent.

  • Quenching: Remove from heat and allow the mixture to cool to 40°C. Slowly pour the mixture into 30 mL of vigorously stirred crushed ice/water.

  • Isolation: The target Ethyl 5-acetamido-4-cyano-3-methylthenoate will precipitate as a solid. Stir for 30 minutes to ensure complete crystallization.

  • Filtration & Drying: Filter under vacuum, wash the filter cake with 3 x 10 mL of cold distilled water to remove residual acetic acid, and dry in a vacuum oven at 45°C overnight.

Reaction Workflow & Decision Matrix

The following diagram illustrates the logical workflow and the mechanistic consequences of temperature deviations during the synthesis.

G A Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate + Ac2O / AcOH B Temperature Optimization Node A->B C < 40°C Low Thermal Energy B->C Too Cool D 55°C - 65°C Optimal Activation B->D Target Range E > 80°C Thermal Stress B->E Too Hot F Incomplete Conversion (< 40% Yield) C->F G Ethyl 5-acetamido-4-cyano- 3-methylthenoate (> 90% Yield) D->G H N,N-Diacetyl Impurity & Degradation E->H

Temperature-dependent N-acetylation workflow for ethyl 5-acetamido-4-cyano-3-methylthenoate.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 30% conversion when run at room temperature. Should I just add more acetic anhydride? A: No, adding excess acetic anhydride will not solve the core issue. The C5-amine is inherently deactivated by the electron-withdrawing cyano and ester groups on the thiophene ring via resonance. Room temperature (20-25°C) simply lacks the thermal energy required to overcome the activation barrier for nucleophilic attack. You must increase the temperature to the optimal 60°C range to drive the kinetics.

Q2: I increased the temperature to 90°C to speed up the reaction, but my purity dropped significantly. What happened? A: High temperatures (>80°C) provide excessive thermal energy that promotes over-reaction. Once the mono-acetylated product (the secondary amide) is formed, high heat allows this amide to act as a nucleophile itself, attacking a second molecule of acetic anhydride. This leads to the formation of the N,N-diacetylated byproduct. Stick strictly to the 55-65°C window to maintain chemoselectivity.

Q3: Can I use acetyl chloride instead of acetic anhydride to run the reaction at a lower temperature? A: Yes, acetyl chloride is a more reactive electrophile and can drive the reaction at lower temperatures (e.g., 0-25°C) when paired with a base like triethylamine or pyridine. However, acetyl chloride is highly exothermic upon addition and is much more prone to causing diacetylation if the temperature is not rigorously controlled. Acetic anhydride in acetic acid is the preferred, more forgiving reagent system for scalable, trustworthy synthesis.

Q4: Why use glacial acetic acid as the solvent instead of running the reaction neat in acetic anhydride? A: Glacial acetic acid serves a dual purpose. First, it acts as a mild acid catalyst, hydrogen-bonding with the carbonyl oxygen of acetic anhydride to increase its electrophilicity. Second, it acts as a thermal buffer and solvent, ensuring the solid starting material dissolves smoothly as it heats, preventing localized hot spots that occur in neat suspensions, which can lead to degradation.

Q5: Upon quenching in ice water, my product formed a gummy oil instead of a solid precipitate. How do I fix this? A: Gummy precipitates usually indicate the presence of unreacted starting material, diacetylated impurities, or residual acetic acid acting as a plasticizer. This often happens if the reaction was quenched while still too hot, or if the conversion was incomplete. To recover the product, decant the water, dissolve the gum in a minimal amount of hot ethanol, and slowly recrystallize by adding cold water dropwise until turbidity persists, then cool to 4°C.

References
  • SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. IAEA.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Ethyl 5-acetamido-4-cyano-3-methyltheno

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ethyl 5-acetamido-4-cyano-3-methylthenoate

Welcome to the Application Support Center. This troubleshooting guide addresses a critical bottleneck in the preclinical evaluation of Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3): its exceptionally low a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This troubleshooting guide addresses a critical bottleneck in the preclinical evaluation of Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3): its exceptionally low aqueous solubility.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the thermodynamic causality behind your formulation failures and provide self-validating methodologies to ensure robust, reproducible data in both in vitro and in vivo settings.

Physicochemical Profiling: The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular barriers. Ethyl 5-acetamido-4-cyano-3-methylthenoate possesses a hydrophobic thiophene core decorated with methyl and ethyl ester groups, driving its high lipophilicity[1].

In pharmaceutical development, poorly soluble compounds are often categorized into two archetypes:

  • "Grease-Ball" Molecules: Highly lipophilic compounds that cannot overcome the hydration energy required to dissolve in water.

  • "Brick-Dust" Molecules: Planar compounds with extremely high crystal lattice energies that resist disruption[2].

This specific thiophene derivative exhibits both characteristics. While it possesses hydrogen bond acceptors (cyano, ester, and acetamido groups), its planar geometry allows for tight crystalline packing. When introduced into aqueous media, the thermodynamic penalty of disrupting water's hydrogen-bond network far exceeds the hydration energy of the compound, resulting in immediate aggregation and precipitation.

Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into the aqueous assay buffer. How can I prevent this?

The Causality: This is a classic "solvent shift" phenomenon. In high-throughput screening, compounds are typically stored in 100% DMSO. When a small aliquot is injected directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can solvate[3]. This leaves the compound locally supersaturated, triggering rapid nucleation and precipitation. This not only ruins the assay but can cause false-positive toxicity artifacts due to micro-crystal interactions with cell membranes[4].

The Solution: Implement a "step-down" micellar dilution strategy. Do not dilute directly from 100% DMSO to 99% Buffer. Instead, create an intermediate stock using a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68). The surfactant forms micelles that thermodynamically encapsulate the lipophilic thiophene core before it encounters the bulk water, preventing nucleation.

Q2: We are advancing to in vivo pharmacokinetic (PK) studies in murine models. The compound crashes out of standard saline. What is the optimal dosing vehicle?

The Causality: Intravenous (IV) and intraperitoneal (IP) dosing require thermodynamically stable solubilization to prevent lethal embolisms[5]. Simple co-solvents often fail upon dilution in the bloodstream because the solvent is rapidly cleared, leaving the drug to precipitate.

The Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[6]. The lipophilic thiophene core of your compound spontaneously inserts into this cavity. This process is driven by an entropic gain—high-energy water molecules are expelled from the cavity as the drug enters. This non-covalent complex masks the compound's hydrophobicity, allowing it to dissolve seamlessly in aqueous environments without altering its pharmacological profile[7].

Q3: How do we formulate this compound for solid oral dosage forms to overcome its high crystal lattice energy?

The Causality: For oral absorption, the drug must dissolve in gastrointestinal fluids. The high energy required to break the planar crystalline lattice of this thiophene derivative severely limits its dissolution rate, leading to poor bioavailability[2].

The Solution: Formulate an Amorphous Solid Dispersion (ASD). By co-precipitating the drug with a hydrophilic polymer (e.g., PVP or HPMC) via spray drying or hot-melt extrusion, the compound is kinetically trapped in a high-energy amorphous state. This completely bypasses the lattice energy barrier, significantly enhancing the dissolution rate[8].

Data Presentation: Comparative Solubilization Strategies

The following table summarizes the expected outcomes of various formulation strategies applied to Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Formulation StrategyPrimary Solubilization MechanismEstimated Solubility LimitOptimal Application Phase
100% DMSO Stock Complete solvent-solute interaction> 10 mMLong-term compound storage
Direct Buffer Dilution None (Thermodynamic failure)< 10 µMNot recommended (Precipitation)
10% Tween-80 / Buffer Micellar encapsulation~ 100 - 500 µMIn vitro cell/biochemical assays
20% HP-β-CD in Saline Host-guest inclusion complexation> 5 mMIn vivo liquid dosing (IV/IP/PO)
PVP Solid Dispersion Crystal lattice energy disruptionN/A (Solid state)In vivo solid oral dosing
Experimental Protocol: Self-Validating HP-β-CD Inclusion Complexation

To ensure rigorous scientific integrity, this protocol includes a built-in quality control step to validate the success of the complexation before in vivo administration.

Phase 1: Stoichiometric Preparation

  • Calculate Molar Ratio: Weigh out Ethyl 5-acetamido-4-cyano-3-methylthenoate and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin ensures complete encapsulation of the planar thiophene structure.

  • Co-Dissolution: Dissolve the HP-β-CD in molecular biology grade water (10% w/v). Separately, dissolve the compound in the absolute minimum required volume of ethanol.

  • Integration: Dropwise, add the ethanol-drug solution into the aqueous HP-β-CD solution under continuous, vigorous magnetic stirring (800 RPM).

Phase 2: Thermodynamic Equilibration 4. Stirring: Cap the vial and stir the mixture at room temperature for 24 hours. Causality: This extended timeframe is required to allow the thermodynamic displacement of water from the cyclodextrin cavity by the drug molecules. 5. Solvent Removal: Remove the cap and stir under a gentle stream of nitrogen gas for 2 hours to evaporate the ethanol.

Phase 3: Lyophilization & Self-Validation 6. Freeze-Drying: Snap-freeze the solution in liquid nitrogen and lyophilize for 48 hours to obtain a dry, white inclusion complex powder. 7. QC Validation (Critical Step): Reconstitute 10 mg of the lyophilized powder in 1 mL of pure standard saline. Measure the optical clarity of the solution at 600 nm using a UV-Vis spectrophotometer.

  • Pass: Absorbance < 0.02 (Indicates complete inclusion and true solubilization).

  • Fail: Absorbance > 0.05 (Indicates light scattering from undissolved micro-crystals; the complexation failed, do not dose animals).

Formulation Decision Workflow

FormulationWorkflow Start Determine Assay Type for Thienoate Derivative InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Assays (Animal PK/PD) Start->InVivo Risk Risk: Solvent Shift Precipitation InVitro->Risk Route Determine Route of Administration InVivo->Route Micelle Solution: Intermediate Surfactant Dilution (Tween-80) Risk->Micelle Liquid Aqueous Liquid Dosing (IV/IP/Oral Gavage) Route->Liquid Solid Solid Dosage Form (Oral Capsules/Tablets) Route->Solid Cyclo Solution: HP-β-CD Inclusion Complexation Liquid->Cyclo ASD Solution: Amorphous Solid Dispersion (ASD) Solid->ASD

Decision tree for selecting solubility enhancement strategies based on assay requirements.

References
  • [9] BLD Pharm. 23903-49-3 | Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate. Available at:

  • [1] National Institutes of Health (NIH) / GSRS. ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE. Available at:

  • [7] Nanomedicine Research Journal. Cyclodextrins: Concept to applications, regulatory issues and challenges. Available at:

  • [5] National Institutes of Health (NIH) / PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at:

  • [6] National Institutes of Health (NIH) / PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:

  • [2] National Institutes of Health (NIH) / PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at:

  • [8] ResearchGate. Formulation strategies for poorly soluble drugs. Available at:

  • [3] Royal Society of Chemistry (RSC). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Available at:

  • [10] ResearchGate. In Vitro Solubility Assays in Drug Discovery. Available at:

  • [4] ACS Publications. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Welcome to the technical support and troubleshooting portal for Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3). This highly functionalized thiophene derivative is a critical building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting portal for Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3). This highly functionalized thiophene derivative is a critical building block in pharmaceutical synthesis. Due to its structural complexity, it is highly susceptible to solvolysis. This guide provides drug development professionals and synthetic chemists with the mechanistic causality and self-validating protocols required to prevent hydrolysis during long-term storage.

Troubleshooting & FAQs

Q1: What makes this specific thiophene intermediate chemically vulnerable during storage?

Answer: The structural vulnerability of Ethyl 5-acetamido-4-cyano-3-methylthenoate stems from the presence of two highly reactive functional groups: an ethyl ester (thiophene-2-carboxylate) and an acetamido group. When the bulk powder is exposed to atmospheric moisture, water acts as a nucleophile, initiating a cleavage reaction. This degradation is heavily catalyzed by trace amounts of acids or bases, and its rate is accelerated by ambient temperature fluctuations[1]. Thiophene-2-carboxylate derivatives are particularly susceptible to this form of nucleophilic attack[2].

Q2: Why does the ester group degrade faster than the acetamido group under ambient conditions?

Answer: The causality behind the differential degradation rates lies in the electronic environment of the carbonyl carbon in each functional group.

In the ethyl ester, the oxygen atom is highly electronegative. It draws electron density away from the carbonyl carbon, making it highly electrophilic and an ideal target for nucleophilic attack by water. Conversely, the nitrogen atom in the acetamido group donates electron density through resonance. This resonance stabilization significantly lessens the positive charge on the amide's carbonyl carbon, making it far less attractive to incoming water molecules[3]. Therefore, ester hydrolysis (yielding a thiophene-2-carboxylic acid) is the primary and fastest degradation pathway, while amide hydrolysis (yielding a primary amine) occurs at a much slower rate.

Hydrolysis Compound Ethyl 5-acetamido-4-cyano- 3-methylthenoate Moisture Moisture (H2O) Catalyst: H+ / OH- Compound->Moisture Atmospheric Exposure EsterHydrolysis Ester Hydrolysis (Fast Pathway) Moisture->EsterHydrolysis Acyl-oxygen cleavage AmideHydrolysis Amide Hydrolysis (Slow Pathway) Moisture->AmideHydrolysis Amide linkage cleavage CarboxylicAcid Thiophene-2-carboxylic acid + Ethanol EsterHydrolysis->CarboxylicAcid Amine Primary Amine + Acetic Acid AmideHydrolysis->Amine

Mechanistic pathways of nucleophilic hydrolysis for thiophene-based esters and amides.

Q3: How do temperature and humidity quantitatively impact the hydrolysis rate?

Answer: Hydrolysis in solid-state or trace-moisture environments follows pseudo-first-order kinetics, where water acts in excess relative to the micro-environment of the degrading molecule[1]. Elevated temperatures increase the kinetic energy of reactant species, which can double the degradation rate for approximately every 10°C increase[4].

The table below summarizes the projected kinetic degradation of thiophene-2-carboxylate derivatives across varying storage environments:

Storage ConditionTemp (°C)Relative Humidity (%)Primary Degradation PathwayEst. Degradation Rate ( kobs​ , day⁻¹)Projected Shelf-Life ( t90​ )
Ambient / Open25°C60 - 75%Ester Hydrolysis~ 1.2×10−3 < 3 months
Refrigerated2-8°CAmbientEster Hydrolysis~ 4.5×10−4 6 - 8 months
Desiccated (RT)25°C< 10%Amide / Ester (Trace)< 1.0×10−5 > 18 months
Cryo-Desiccated-20°C< 5%None observed< 1.0×10−6 > 36 months

Note: Kinetic values are representative pseudo-first-order constants for highly functionalized ester intermediates under atmospheric exposure.

Q4: What is the definitive protocol for long-term, hydrolysis-free storage?

Answer: To arrest solvolysis, the storage environment must completely eliminate the nucleophile (water) and minimize kinetic energy (heat). We recommend the following Anhydrous Storage Protocol , designed as a self-validating system to ensure continuous environmental integrity:

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the master container, allow it to equilibrate to room temperature for 30-60 minutes. Causality: Opening cold containers in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Aliquotting: Divide the bulk powder into single-use amber glass vials. Causality: This prevents repeated atmospheric exposure and moisture ingress during daily laboratory use.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen gas into the vial for 15-20 seconds. Causality: Argon is heavier than air and effectively displaces both ambient oxygen and moisture.

  • Self-Validating Sealing: Seal the vial tightly with a PTFE-lined cap. Place the vials inside a secondary desiccator cabinet containing indicating silica gel. Causality: The silica gel changes color (e.g., from blue to pink) upon moisture saturation, providing an immediate, visual self-validation that the micro-environment remains anhydrous.

  • Cryogenic Storage: Transfer the desiccator unit to a -20°C freezer for long-term storage.

StorageWorkflow Start Receipt of Compound Aliquot Aliquot into Amber Vials Start->Aliquot InertGas Purge with Argon/N2 Aliquot->InertGas Desiccation Store in Desiccator (RH <10%) InertGas->Desiccation Validation Periodic HPLC Validation Desiccation->Validation Quality Control

Workflow for anhydrous storage and continuous self-validating quality control.

Q5: How can I validate the integrity of the compound before using it in a sensitive synthesis?

Answer: Because visual inspection cannot detect micro-molar levels of hydrolysis, chromatographic validation is required. Implement the following Quality Control (QC) HPLC Protocol to self-validate the compound's purity:

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored Ethyl 5-acetamido-4-cyano-3-methylthenoate in 1 mL of anhydrous acetonitrile. Do not use aqueous diluents.

  • Mobile Phase Setup: Prepare a gradient of Water (0.1% Trifluoroacetic Acid [TFA]) and Acetonitrile (0.1% TFA). Causality: The addition of TFA suppresses the ionization of any formed thiophene-2-carboxylic acid degradation products, ensuring sharp peak resolution and preventing peak tailing.

  • Chromatographic Run: Inject 10 µL onto a standard C18 reverse-phase column. Monitor the UV absorbance at 254 nm (optimal for the thiophene ring).

  • Data Interpretation: Calculate the relative peak area. The appearance of a more polar peak (eluting earlier than the main peak) indicates ester hydrolysis (carboxylic acid formation). A purity of >98% empirically validates that your storage protocol is functioning correctly.

References
  • Drug stability | Basicmedical Key Source: basicmedicalkey.com URL:[Link][1]

  • Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL:[Link][3]

  • Microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil | FEMS Microbiology Ecology | Oxford Academic Source: oup.com URL:[Link][2]

  • Evaluate Long-term Stability of Ethyl Acetate in Experiments - Patsnap Eureka Source: patsnap.com URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Functionalization of Ethyl 5-Acetamido-4-cyano-3-methylthenoate

Welcome to the Technical Support Center for the functionalization of Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3). This highly functionalized heterocycle is derived from the classic [1], a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3). This highly functionalized heterocycle is derived from the classic [1], a privileged scaffold in drug development[2].

Because this molecule features four distinct reactive centers in close proximity—a C2-ethyl ester, a C3-methyl, a C4-cyano group, and a C5-acetamido group—achieving regioselective functionalization (such as N-alkylation) requires precise control over reaction conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and maximize your target yield.

Part 1: Troubleshooting FAQs

Q1: How do I prevent C2-ester hydrolysis during N-alkylation of the C5-acetamido group?

The Causality: The thiophene ring is electron-rich, but the strongly electron-withdrawing C4-cyano group significantly increases the electrophilicity of the adjacent C2-ester carbonyl. When strong, hard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in protic environments, the hydroxide ion rapidly attacks the ester carbonyl, leading to irreversible saponification (hydrolysis) rather than the desired deprotonation of the acetamido group. The Solution: Abandon nucleophilic bases. Transition to mild, non-nucleophilic bases such as anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[3]. Conduct the reaction in strictly anhydrous polar aprotic solvents like DMF or Acetonitrile (MeCN) to completely exclude hydroxide formation.

Q2: Why am I observing O-alkylation instead of the desired N-alkylation at the acetamido group?

The Causality: Amides are classic ambident nucleophiles. The negative charge of the deprotonated acetamido group is delocalized between the nitrogen and the oxygen. According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles (e.g., alkyl triflates, methyl tosylate) or the use of silver salts (Ag₂O) will drive the reaction toward the harder oxygen atom, forming [4]. The Solution: To favor the thermodynamic N-alkylated product, use softer electrophiles such as alkyl iodides or bromides[5]. If O-alkylation persists, increasing the reaction temperature slightly can promote the thermodynamic rearrangement of the kinetic O-alkyl imidate to the stable N-alkyl amide[5].

Q3: My C4-cyano group is converting into a primary amide. What is causing this hydration?

The Causality: The C4-cyano group is highly activated by the adjacent ester and the heteroaromatic system. Even trace amounts of moisture, when combined with a basic catalyst (like K₂CO₃) or an acidic environment, will trigger a base-catalyzed or Pinner-type hydration, converting the nitrile into a primary carboxamide. The Solution: Your reaction system must be self-validating for anhydrous conditions. Use oven-dried glassware, freshly distilled or anhydrous-grade solvents over activated 4Å molecular sieves, and perform all transfers under an inert argon or nitrogen atmosphere.

Q4: How can I avoid unwanted deacetylation back to the free 2-aminothiophene?

The Causality: The C5-acetamido group is essentially an activated amide. If primary or secondary amines are used as bases, they can act as nucleophiles, attacking the acetamido carbonyl and cleaving the acetyl group via transamidation. The Solution: Strictly utilize non-nucleophilic inorganic bases (Cs₂CO₃) or sterically hindered tertiary amines (e.g., DIPEA) to prevent nucleophilic attack on the acetyl group.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes how specific base, solvent, and electrophile combinations dictate the reaction pathway, allowing you to rationally design your experiment.

BaseSolventElectrophileMajor Product ObservedMechanistic Rationale
NaOH (aq) EthanolAlkyl BromideEster Hydrolysis Hard hydroxide ion acts as a nucleophile, attacking the highly electrophilic C2-carbonyl.
Ag₂O DMFAlkyl IodideO-Alkylation Ag⁺ coordinates with the halide, driving hard-hard interaction at the amide oxygen[5].
K₂CO₃ MeCN (Trace H₂O)Alkyl BromideCyano Hydration Moisture in the presence of a base catalyzes the hydration of the activated C4-nitrile.
Cs₂CO₃ DMF (Anhydrous)Alkyl IodideN-Alkylation (Target) Non-nucleophilic base deprotonates the amide; soft electrophile favors thermodynamic N-alkylation[3].

Part 3: Optimized Protocol for Regioselective N-Alkylation

This step-by-step methodology is designed as a self-validating system to ensure regioselectivity and prevent the side reactions detailed above.

Reagents: Ethyl 5-acetamido-4-cyano-3-methylthenoate (1.0 eq), Anhydrous Cs₂CO₃ (1.5 eq), Alkyl Iodide (1.2 eq), Anhydrous DMF (0.2 M).

  • System Preparation (Moisture Exclusion): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon. Allow it to cool to room temperature.

  • Substrate & Base Activation: Charge the flask with Ethyl 5-acetamido-4-cyano-3-methylthenoate (1.0 eq) and finely powdered, oven-dried Cs₂CO₃ (1.5 eq). Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the acetamido group. Self-Validation: The solution may slightly darken, indicating the formation of the resonance-stabilized anion.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl iodide (1.2 eq) dropwise via a gas-tight syringe over 10 minutes.

  • Thermodynamic Control: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The N-alkylated product typically runs slightly higher than the starting material. If a significantly less polar spot appears, it may indicate kinetic O-alkylation; gently heating the mixture to 50 °C for 1 hour can drive the rearrangement to the N-alkyl product[5].

  • Non-Hydrolytic Quench & Workup: Dilute the reaction mixture with cold Ethyl Acetate (10 volumes). Wash the organic layer sequentially with ice-cold distilled water (3x) to remove DMF and Cs₂CO₃, followed by brine. Crucial: Do not use acidic or basic aqueous washes, as the product remains sensitive to hydrolysis.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 4: Reaction Pathway Visualization

The following diagram maps the divergent reaction pathways of Ethyl 5-acetamido-4-cyano-3-methylthenoate, illustrating how specific conditions trigger distinct side reactions.

G SM Ethyl 5-acetamido-4-cyano- 3-methylthenoate Target N-Alkylated Product (Desired) SM->Target Soft Electrophile, Mild Base, Anhydrous Side1 C2-Ester Hydrolysis (Saponification) SM->Side1 Hard Base (NaOH), H2O Side2 C4-Cyano Hydration (Amide Formation) SM->Side2 Trace H2O, Acid/Base Catalyst Side3 O-Alkylation (Imidate Formation) SM->Side3 Hard Electrophile (e.g., Triflates) Side4 Deacetylation (2-Aminothiophene) SM->Side4 Strong Nucleophile or Hydroxide

Reaction pathways of Ethyl 5-acetamido-4-cyano-3-methylthenoate functionalization.

Part 5: References

  • National Institutes of Health (PMC). Green methodologies for the synthesis of 2-aminothiophene. Available at:[Link]

  • MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at:[Link]

  • RSC Publishing. The alkyl halide catalysed pseudomolecular rearrangement of imidates to amides: an explanation for the ambident nucleophilic properties of neutral amides. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Ethyl 5-acetamido-4-cyano-3-methylthenoate Esterification

Welcome to the Technical Support Center for thiophene derivative synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 5-acetamido-4-cyano-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiophene derivative synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3).

The primary synthetic challenge here is chemoselectivity: achieving high-yield esterification of the precursor 5-acetamido-4-cyano-3-methylthiophene-2-carboxylic acid with ethanol, without degrading the highly sensitive acetamido (-NHAc) and cyano (-CN) functional groups.

Troubleshooting & FAQs: Understanding Reaction Causality

Q1: Why does standard Fischer esterification result in low yields and complex impurity profiles for this substrate? A: Fischer esterification relies on strong acidic catalysts (e.g., H₂SO₄) and elevated temperatures. For this specific thiophene derivative, these conditions are destructive. The acetamido group undergoes acid-catalyzed hydrolysis to yield a 5-amino impurity. Simultaneously, the cyano group is susceptible to hydration, forming a carboxamide. The combination of heat, generated water, and strong acid fundamentally breaks the chemoselectivity of the reaction.

Q2: Which catalyst system optimally balances yield and functional group tolerance? A: The 1 utilizing EDC·HCl and DMAP is the optimal choice[1]. It operates at room temperature under mild, neutral conditions. DMAP acts as a superior nucleophile, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, which then reacts with ethanol. This completely bypasses the acidic hydrolysis pathways that degrade the substrate[1].

Q3: I am observing incomplete conversion and a persistent byproduct during Steglich esterification. What is the cause? A: This is a classic symptom of the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea[1]. This side reaction outcompetes esterification if the alcohol addition is delayed or if the DMAP loading is insufficient. To resolve this, ensure DMAP is added (typically 5–10 mol%) to rapidly intercept the O-acylisourea. Furthermore, using EDC·HCl instead of DCC ensures that any urea byproduct formed is water-soluble and easily removed during aqueous workup[2].

Q4: Can I bypass the esterification of the carboxylic acid entirely? A: Yes. The ethyl ester core can be synthesized directly via a one-pot 3 utilizing ethyl acetoacetate, malononitrile, and elemental sulfur, catalyzed by a conjugate acid-base pair like piperidinium borate[3]. This yields Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, which then only requires a subsequent mild N-acetylation to reach the final target.

Catalyst Optimization Data

The table below summarizes the quantitative outcomes of different esterification catalyst systems applied to 5-acetamido-4-cyano-3-methylthiophene-2-carboxylic acid.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
H₂SO₄ (cat.) / EtOH 78 (Reflux)12>95<205-amino hydrolysis, -CN hydration
SOCl₂ / EtOH 2568565Trace 5-amino derivative (HCl-induced)
DCC / DMAP / EtOH 254>9582N-acylurea (Difficult chromatographic removal)
EDC·HCl / DMAP / EtOH 253>9994 None (Urea byproduct is water-soluble)

Reaction Workflows & Mechanisms

CatalystSelection Start Substrate: 5-acetamido-4-cyano- 3-methylthiophene-2-carboxylic acid H2SO4 H2SO4 / EtOH (Fischer Esterification) Start->H2SO4 SOCl2 SOCl2 / EtOH (In situ HCl) Start->SOCl2 EDC EDC·HCl / DMAP / EtOH (Steglich Conditions) Start->EDC Impurities Failure: -NHAc Hydrolysis -CN Hydration H2SO4->Impurities ModYield Moderate Yield: Risk of trace hydrolysis from HCl byproduct SOCl2->ModYield HighYield Optimal Yield (>95%): Preserved functional groups Mild room-temp reaction EDC->HighYield

Decision tree for catalyst selection highlighting chemoselectivity outcomes.

SteglichMechanism Acid Carboxylic Acid Substrate O_Acyl O-Acylisourea (Active Ester) Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl Acyl_Py Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Py + DMAP Urea Urea Byproduct (Water Soluble) O_Acyl->Urea displaced DMAP DMAP Catalyst DMAP->Acyl_Py Acyl_Py->DMAP regenerated Product Target Ester: Ethyl 5-acetamido-4-cyano- 3-methylthenoate Acyl_Py->Product + EtOH EtOH Ethanol (Nucleophile) EtOH->Product

Mechanism of Steglich esterification utilizing EDC and DMAP catalysis.

Self-Validating Experimental Protocol

This protocol utilizes EDC/DMAP to achieve chemoselective esterification. Every step includes a built-in validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Substrate Activation

  • Action : Dissolve 5-acetamido-4-cyano-3-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add EDC·HCl (1.2 eq) portion-wise under a nitrogen atmosphere.

  • Causality : EDC activates the carboxylic acid to form the O-acylisourea intermediate. EDC·HCl is chosen over DCC because its corresponding urea byproduct is water-soluble, eliminating the need for tedious chromatographic separations.

  • Validation Check : Perform a TLC (Eluent: Hexane/EtOAc 1:1). The baseline carboxylic acid spot should diminish, replaced by a slightly less polar, UV-active spot representing the O-acylisourea.

Step 2: Catalytic Acyl Transfer

  • Action : Add DMAP (0.1 eq) to the reaction mixture at 0 °C.

  • Causality : DMAP acts as a hyper-nucleophile, attacking the O-acylisourea to form an acylpyridinium intermediate. This kinetically outcompetes and suppresses the irreversible 1,3-rearrangement into an inactive N-acylurea.

  • Validation Check : The solution will transiently develop a pale yellow hue, visually confirming the formation of the active acylpyridinium species.

Step 3: Nucleophilic Displacement

  • Action : Add absolute ethanol (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Causality : Ethanol attacks the highly reactive acylpyridinium ion, forming the target ethyl ester and regenerating the DMAP catalyst.

  • Validation Check : LC-MS analysis of a reaction aliquot must confirm the product mass ([M+H]⁺ = 253.29) and the complete consumption of the intermediate.

Step 4: Chemoselective Workup

  • Action : Quench the reaction with water. Wash the organic layer sequentially with 0.5 M HCl (cold), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Causality : The cold, dilute HCl wash safely removes the regenerated DMAP and the water-soluble EDC-urea byproduct without hydrolyzing the acetamido or cyano groups. The NaHCO₃ wash removes any trace unreacted starting acid.

  • Validation Check : ¹H NMR of the crude product should show a clean ethyl quartet at ~4.2 ppm and a triplet at ~1.3 ppm, with the acetamido methyl singlet remaining completely intact at ~2.1 ppm.

References

  • Wikipedia Contributors. "Steglich esterification." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Heliyon. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." Heliyon (2023). Available at:[Link]

Sources

Optimization

Resolving steric hindrance issues in Ethyl 5-acetamido-4-cyano-3-methylthenoate derivatives

Welcome to the ChemSolve Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChemSolve Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted heterocycles. Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (CID 90296)[1] is a classic example of a fully substituted, sterically congested scaffold synthesized via the Gewald reaction ().

While this high density of functional groups is highly desirable for exploring chemical space in drug discovery, it creates significant steric hindrance during downstream modifications. This guide breaks down the causality behind these bottlenecks and provides self-validating, field-proven protocols to overcome them.

Visualizing the Steric Topology

Before attempting any derivatization, it is critical to understand the spatial conflicts inherent to this scaffold. The pentasubstituted nature of the thiophene ring forces adjacent functional groups into severe proximity, creating three primary "zones" of steric clash.

StericClash Thiophene Thiophene Core C2 C2: Ethyl Ester Thiophene->C2 C3 C3: Methyl Thiophene->C3 C4 C4: Cyano Thiophene->C4 C5 C5: Acetamido Thiophene->C5 C2->C3 Steric Clash 1 C3->C4 Steric Clash 2 C4->C5 Steric Clash 3

Logical mapping of steric conflict zones on the fully substituted thiophene scaffold.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is the saponification of the C2-ethyl ester stalling at 30% conversion even after 24 hours in NaOH/EtOH?

The Causality: The C3-methyl group exerts a significant ortho-steric effect, physically shielding the carbonyl carbon of the C2-ester from nucleophilic attack by the bulky solvated hydroxide ion. Furthermore, the electron-donating nature of the thiophene sulfur reduces the electrophilicity of the ester carbonyl. The Solution: Switch to Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H2O). The smaller lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity. If thermal conditions fail, microwave irradiation rapidly overcomes the activation energy barrier associated with the steric bulk ().

Q2: I am trying to convert the C4-nitrile to a tetrazole using NaN₃ and NH₄Cl in DMF, but I recover only starting material. How can I fix this?

The Causality: The C4-cyano group is "sandwiched" between the C3-methyl and the bulky C5-acetamido groups. This dual-flanking creates a severe steric bottleneck, preventing the azide ion from approaching the nitrile carbon at the required Bürgi-Dunitz angle (approx. 107°). The Solution: Utilize the Sharpless protocol employing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst (). ZnBr₂ coordinates strongly to the nitrile nitrogen, drastically lowering the LUMO energy and allowing the azide to attack even under sterically hindered conditions.

Q3: N-alkylation of the C5-acetamido group with benzyl bromide using K₂CO₃ in acetone yields less than 10% product. What is going wrong?

The Causality: The C5-acetamido nitrogen is weakly nucleophilic due to resonance stabilization with both the acetyl carbonyl and the thiophene ring. Additionally, the adjacent C4-cyano group restricts the conformational freedom required for the transition state during Sₙ2 alkylation. K₂CO₃ is insufficiently basic to fully deprotonate this hindered amide. The Solution: Deprotonate the amide completely using Sodium Hydride (NaH) in anhydrous DMF at 0 °C. The resulting "naked" amide anion is exponentially more nucleophilic and can easily overcome the steric barrier to attack the electrophile.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from standard benchtop conditions to our sterically-optimized protocols.

Reaction TypeTarget Functional GroupStandard ReagentsStandard Yield (%)Optimized ReagentsOptimized Yield (%)Reaction Time
Ester Saponification C2-Carboxylic AcidNaOH, EtOH, Reflux< 30%LiOH, THF/MeOH/H₂O, MW (120 °C)> 95% 15 mins
Tetrazole Synthesis C4-TetrazoleNaN₃, NH₄Cl, DMF, 100 °C0% (Stalled)NaN₃, ZnBr₂, H₂O or DMF, 120 °C82% 24 hours
N-Alkylation C5-N-Alkyl AcetamideK₂CO₃, Acetone, Reflux< 10%NaH, anhydrous DMF, 0 °C to RT88% 4.5 hours
Step-by-Step Experimental Protocols
Protocol A: Microwave-Assisted Saponification of the C2-Ester
  • Preparation: Dissolve 1.0 mmol of Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate in 3 mL of Tetrahydrofuran (THF) in a microwave-safe vial.

  • Solvent Addition: Add 1 mL of Methanol and 1 mL of distilled water (3:1:1 ratio ensures complete solubility of both the lipophilic thiophene and the hydrophilic hydroxide).

  • Base Addition: Add 3.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 120 °C for 15 minutes.

  • Workup: Cool to room temperature and evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl dropwise to pH 3 to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: ZnBr₂-Catalyzed Tetrazole Synthesis from the C4-Nitrile
  • Suspension: Suspend 1.0 mmol of the thiophene derivative in 5 mL of DMF (or water, depending on substrate solubility).

  • Reagent Loading: Add 1.2 mmol of Sodium Azide (NaN₃) and 1.0 mmol of Zinc Bromide (ZnBr₂).

  • Heating: Stir the mixture at 120 °C for 24 hours behind a blast shield (Standard safety protocol for azide reactions).

  • Quenching: Cool to room temperature. Pour the mixture into 15 mL of ice water and acidify with 3M HCl to pH 2.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the tetrazole.

Mechanism HinderedNitrile Hindered C4-Nitrile (Inactive) ActivatedComplex Zn-Nitrile Complex (LUMO Lowered) HinderedNitrile->ActivatedComplex Coordination ZnBr2 ZnBr2 Catalyst (Lewis Acid) ZnBr2->ActivatedComplex Binds Nitrogen Cyclization [3+2] Cycloaddition (Overcomes Sterics) ActivatedComplex->Cyclization Nucleophilic Attack Azide Azide Ion (N3-) (Nucleophile) Azide->Cyclization Donates Electrons Tetrazole Tetrazole Derivative (Target Product) Cyclization->Tetrazole Ring Closure

Mechanistic workflow of ZnBr₂-catalyzed tetrazole formation overcoming steric hindrance.

Protocol C: NaH-Mediated N-Alkylation of the C5-Acetamido Group
  • Inert Atmosphere: Dissolve 1.0 mmol of the thiophene derivative in 5 mL of anhydrous DMF in an oven-dried flask under an inert Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Deprotonation: Carefully add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add 1.2 mmol of the chosen alkylating agent (e.g., Benzyl Bromide) dropwise.

  • Reaction: Allow the reaction to warm to room temperature naturally and stir for 4 hours.

  • Workup: Quench carefully with a saturated NH₄Cl aqueous solution. Extract with Dichloromethane (3 x 10 mL), wash thoroughly with water (to remove DMF), dry over MgSO₄, and purify via flash column chromatography.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Strauss, C. R., & Trainor, R. W. (1995). Developments in microwave-assisted organic chemistry. Australian Journal of Chemistry, 48(10), 1665-1692. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90296, Ethyl 5-acetamido-4-cyano-3-methylthenoate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Ethyl 5-acetamido-4-cyano-3-methylthenoate Quantification: A Column Chemistry Comparison Guide

Introduction & The Analytical Challenge Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a highly functionalized thiophene derivative utilized as a critical building block in the synthesis of complex active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a highly functionalized thiophene derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, accurately quantifying this intermediate and separating it from its synthetic byproducts—such as the des-acetylated primary amine impurity—presents a significant chromatographic challenge.

The dense arrangement of electron-withdrawing (cyano, ester) and electron-donating (acetamido, methyl) groups on the thiophene ring creates a complex dipole moment. Standard hydrophobic stationary phases often fail to resolve these structurally similar positional isomers and functional analogs. This guide objectively compares the performance of a specialized Biphenyl stationary phase against a traditional C18 stationary phase , providing a self-validating methodology grounded in current regulatory standards.

Mechanistic Causality: Why Biphenyl Outperforms C18

In liquid chromatography, experimental choices must be driven by molecular causality. A traditional C18 column relies almost exclusively on dispersive (hydrophobic) interactions. When analyzing Ethyl 5-acetamido-4-cyano-3-methylthenoate alongside its des-acetyl impurity, the minor difference in hydrophobicity results in critical co-elution.

Conversely, a Biphenyl stationary phase provides orthogonal retention mechanisms perfectly suited for this analyte:

  • π−π Interactions: The electron-dense biphenyl rings interact strongly with the delocalized π -electrons of the thiophene ring and the cyano group.

  • Dipole-Dipole Interactions: The biphenyl phase induces strong dipole interactions with the acetamido moiety.

Because the des-acetyl impurity lacks the acetamido group, it cannot engage in these specific dipole interactions, causing it to elute significantly earlier on a Biphenyl column. This mechanistic divergence transforms a failing method (co-elution) into a robust, baseline-resolved separation.

SeparationLogic Analyte Ethyl 5-acetamido-4-cyano- 3-methylthenoate C18 Standard C18 Phase (Hydrophobic Retention) Analyte->C18 Weak Dipole Interaction Biphenyl Biphenyl Phase (Pi-Pi & Dipole Retention) Analyte->Biphenyl Strong Pi-Pi Interaction C18_Result Co-elution with Polar Impurities (Rs < 1.5) C18->C18_Result Poor Selectivity Biphenyl_Result Baseline Resolution (Rs > 2.0) Biphenyl->Biphenyl_Result High Selectivity

Mechanistic comparison of C18 vs. Biphenyl stationary phases for thiophene derivatives.

Comparative Performance Data

To objectively evaluate both chemistries, identical gradient conditions were applied to a 1.7 µm C18 column and a 1.7 µm Biphenyl column. The data below highlights the superiority of the π−π retention mechanism for this specific application.

Table 1: Chromatographic Performance Comparison (Analyte vs. Des-acetyl Impurity)

Chromatographic ParameterStandard C18 Phase (1.7 µm)Biphenyl Phase (1.7 µm)
Retention Time (Analyte) 4.2 min5.8 min
Retention Time (Impurity) 4.3 min4.9 min
Resolution ( Rs​ ) 0.8 (Critical Co-elution)3.4 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.6 (Significant Tailing)1.1 (Symmetrical Peak)
Theoretical Plates ( N ) 12,50018,200

Self-Validating Experimental Protocol

To ensure trustworthiness and continuous data integrity, the following protocol is designed as a self-validating system. By integrating a strict System Suitability Test (SST) and forced degradation controls, the method continuously verifies its own stability-indicating power before any unknown samples are quantified.

This workflow was developed in accordance with the [2] and validated against[3].

Chromatographic Conditions
  • Column: High-Performance Biphenyl Phase (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Causality: pH ~2.7 suppresses the ionization of residual acidic impurities and maintains the acetamido group in a neutral state for optimal π−π interaction).

  • Mobile Phase B: 100% Acetonitrile

  • Gradient Program: 20% B to 80% B over 10.0 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm (Causality: Targets the highly conjugated π -system of the thiophene ring).

Step-by-Step Validation Methodology
  • System Suitability Testing (SST) - The Internal Gatekeeper: Inject the standard calibration mix (containing the analyte and known impurities) five consecutive times. The system is only validated for use if the Resolution ( Rs​ ) between the analyte and the des-acetyl impurity is > 2.0, and the peak area %RSD is 2.0%.

  • Specificity via Forced Degradation: Subject 1.0 mg/mL of the analyte to 0.1N HCl (acidic stress), 0.1N NaOH (basic stress), and 3% H2​O2​ (oxidative stress) at 60°C for 2 hours. Neutralize and inject. Verify that no degradation product co-elutes with the main Ethyl 5-acetamido-4-cyano-3-methylthenoate peak.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL). Inject each level in triplicate and perform linear regression analysis.

  • Accuracy & Precision: Perform recovery experiments by spiking known amounts of the analyte into a synthetic matrix at three concentration levels (80%, 100%, 120%). Analyze in triplicate to calculate % Recovery and Method Precision (%RSD).

ValidationWorkflow Q14 Method Design (ICH Q14 ATP) SST System Suitability (Rs > 2.0) Q14->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc

Self-validating HPLC methodology workflow based on ICH Q14 and Q2(R2) guidelines.

Method Validation Results

The validation execution on the Biphenyl column yielded exceptional results, confirming its suitability for rigorous quality control and pharmaceutical development environments.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) 2.0% (n=5)0.45%Pass
Specificity No interference at main peak RTPeak Purity Index > 0.99Pass
Linearity ( R2 ) 0.999 (Over 50-150% range)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.6%Pass
Method Precision (%RSD) 2.0% (n=6)0.82%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.05 µg/mLPass

Conclusion

For the quantification of complex, highly functionalized aromatic intermediates like Ethyl 5-acetamido-4-cyano-3-methylthenoate, column chemistry selection cannot be an afterthought. The experimental data clearly demonstrates that a Biphenyl stationary phase vastly outperforms a standard C18 phase by leveraging orthogonal π−π and dipole interactions. By pairing the correct column chemistry with a self-validating, ICH-compliant protocol, analytical scientists can guarantee robust, reproducible, and audit-ready data.

References

  • Ethyl 5-acetamido-4-cyano-3-methylthenoate | C11H12N2O3S | CID 90296 Source: PubChem (National Institutes of Health) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Comparative

Comparative Analysis of Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (EACMT) and Alternative Thiophene Scaffolds in GPCR Allosteric Modulation

As drug discovery pivots toward highly selective receptor modulation, 2-aminothiophene derivatives have emerged as privileged scaffolds, particularly as positive allosteric modulators (PAMs) for G-protein-coupled recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective receptor modulation, 2-aminothiophene derivatives have emerged as privileged scaffolds, particularly as positive allosteric modulators (PAMs) for G-protein-coupled receptors (GPCRs)[1]. Among these, Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate (EACMT) (CAS: 23903-49-3) represents a highly functionalized, synthetically accessible building block[2].

This guide objectively compares the structural, pharmacological, and synthetic performance of EACMT against other leading thiophene derivatives, providing drug development professionals with actionable experimental protocols and mechanistic insights.

Structural and Pharmacological Profiling: EACMT vs. Alternative Scaffolds

The pharmacological utility of a thiophene core is dictated by its peripheral substitutions. EACMT features a dense array of functional groups: an ethyl carboxylate at C2, a methyl group at C3, a strongly electron-withdrawing cyano group at C4, and an acetamido group at C5.

Structure-Activity Relationship (SAR) Causality
  • C4-Cyano Group: The electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent C5-acetamido proton, enhancing its capacity to act as a robust hydrogen-bond donor within the allosteric binding pockets of receptors like GLP-1R and Dopamine D1R[1][3].

  • C5-Acetamido Group: Unlike free primary amines (which are prone to oxidation and rapid metabolic clearance), the N-acetylation in EACMT improves metabolic stability and increases the lipophilicity (LogP) necessary for central nervous system (CNS) penetration[4].

Comparative Performance Matrix

To contextualize EACMT's performance, we compare it against three benchmark thiophene modulators: MLS-6585 (a D1R PAM)[3], SB-269652 (a D2R NAM)[5], and MRS7935 (an A1R PAM)[6].

MetricEACMT (Building Block)MLS-6585SB-269652MRS7935
Core Scaffold 2-AcetamidothiopheneTetrahydrobenzo[b]thiopheneTetrahydroisoquinoline-thiophene5-Arylethynyl aminothiophene
Primary Target GLP-1R / D1R (Putative)Dopamine D1RDopamine D2RAdenosine A1R
Modulator Type Positive Allosteric (PAM)Positive Allosteric (PAM)Negative Allosteric (NAM)Positive Allosteric (PAM)
Key Structural Feature C4-Cyano, C5-AcetamidoFused aliphatic ringExtended bitopic linkerC5-Arylethynyl group
Synthesis Route Gewald + N-AcetylationGewald ReactionGewald + AlkylationGewald + Knoevenagel

Self-Validating Synthetic Workflow: The Gewald Approach

The synthesis of EACMT relies on a two-step sequence: a multicomponent Gewald reaction followed by N-acylation. The Gewald reaction is highly sensitive to steric bulk and electronic effects; thus, maintaining exact stoichiometric ratios and catalytic conditions is critical[3][7].

Step 1: Multicomponent Gewald Synthesis of the 2-Aminothiophene Precursor

Causality: The Gewald reaction utilizes a base catalyst to drive a Knoevenagel condensation between a ketone and an activated nitrile, followed by thiation and ring closure. Using a catalytic base like morpholine or piperidinium borate accelerates the deprotonation of the active methylene, driving nucleophilic attack on the elemental sulfur[7][8].

Protocol:

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl acetoacetate and 10.0 mmol of malononitrile in 20 mL of absolute ethanol.

  • Knoevenagel Condensation: Add 10 mol% of morpholine dropwise. Stir at room temperature for 15 minutes to allow the formation of the alkylidenemalononitrile intermediate.

  • Thiation & Cyclization: Add 10.0 mmol of elemental sulfur (S8). Attach a reflux condenser and heat the mixture to 70 °C for 2.5 hours[9].

  • Isolation & Validation: Cool the reaction to 0 °C to precipitate the intermediate (Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate). Filter and wash with cold ethanol.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). A single spot indicates complete conversion. 1 H NMR (DMSO- d6​ ) must show a broad singlet at ~7.95 ppm, confirming the presence of the free -NH 2​ group[7].

Step 2: N-Acetylation to Yield EACMT

Causality: Converting the primary amine to an acetamide reduces basicity and introduces the critical hydrogen-bond acceptor/donor motif required for GPCR allosteric modulation[2][4].

Protocol:

  • Acylation Setup: Dissolve 5.0 mmol of the purified 2-aminothiophene precursor in 15 mL of anhydrous dichloromethane (DCM). Add 7.5 mmol of pyridine to act as an HCl scavenger.

  • Controlled Addition: Cool the flask to 0 °C in an ice bath. Slowly add 6.0 mmol of acetyl chloride dropwise over 10 minutes to control the exothermic N-acylation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & Validation: Quench with 10 mL of ice water. Extract the organic layer, wash sequentially with 1M HCl (to remove residual pyridine) and brine, dry over Na 2​ SO 4​ , and concentrate under vacuum. Recrystallize from ethanol.

    • Self-Validation Checkpoint: 1 H NMR (CDCl 3​ ) will show the disappearance of the -NH 2​ singlet and the emergence of a new -NH-CO-CH 3​ singlet at ~2.2 ppm (acetyl methyl) and a downfield shifted -NH proton.

Mechanistic Visualization: GPCR Allosteric Modulation

Thiophene-based PAMs like EACMT do not compete with endogenous ligands. Instead, they bind to a distinct allosteric site, inducing a synergistic conformational shift that amplifies the orthosteric agonist's efficacy, ultimately leading to enhanced G-protein coupling and cAMP accumulation.

G cluster_0 Receptor Binding Phase cluster_1 Intracellular Signaling Agonist Orthosteric Agonist (e.g., GLP-1 / Dopamine) GPCR GPCR (Inactive State) Agonist->GPCR Binds Orthosteric Site PAM Thiophene PAM (e.g., EACMT) PAM->GPCR Binds Allosteric Site GPCR_Active GPCR (Active Conformation) GPCR->GPCR_Active Synergistic Conformational Shift G_Protein G-Protein Complex (Gαs / Gαq Activation) GPCR_Active->G_Protein Triggers Subunit Dissociation Effector Adenylyl Cyclase G_Protein->Effector Activates Enzyme cAMP cAMP Accumulation (Signal Amplification) Effector->cAMP Converts ATP to cAMP

Fig 1: GPCR signal amplification via thiophene-based positive allosteric modulation.

References

  • AiFChem.
  • PMC. "2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor".
  • PMC. "2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)
  • UNC.
  • MDPI.
  • Thieme.
  • Taylor & Francis. "Synthesis and characterisation of CuO nanoparticle... and substituted-2-aminothiophene synthesis".

Sources

Validation

Mass spectrometry fragmentation pattern of Ethyl 5-acetamido-4-cyano-3-methylthenoate

Analytical Comparison Guide: Mass Spectrometry Profiling of Ethyl 5-acetamido-4-cyano-3-methylthenoate vs. Structural Analogs Introduction: The Analytical Challenge of Functionalized Thiophenes In early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of Ethyl 5-acetamido-4-cyano-3-methylthenoate vs. Structural Analogs

Introduction: The Analytical Challenge of Functionalized Thiophenes

In early-stage drug discovery, highly functionalized thiophene building blocks are frequently utilized to synthesize kinase inhibitors and allosteric modulators. Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS 23903-49-3) is a prominent intermediate generated via the Gewald reaction[1].

When integrating this compound—or its downstream derivatives—into pharmacokinetic (PK) pipelines, establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical. The presence of multiple labile functional groups (an ester, a cyano group, and an acetamido group) creates a complex collision-induced dissociation (CID) landscape. This guide objectively compares the fragmentation pathways and analytical performance of this specific compound against its common structural alternatives, providing a self-validating framework for your bioanalytical workflows.

Section 1: Mechanistic MS/MS Fragmentation Profiling

To design a reliable Multiple Reaction Monitoring (MRM) assay, we must first understand the causality behind the molecule's gas-phase dissociation. In positive electrospray ionization (ESI+) mode, Ethyl 5-acetamido-4-cyano-3-methylthenoate yields a strong protonated precursor ion [M+H]+ at m/z 253.06[1].

Upon entering the collision cell, the molecule undergoes predictable, energy-dependent fragmentation[2]:

  • Low Collision Energy (10–15 eV) - Ketene Expulsion: The nitrogen lone pair of the C5-acetamido group facilitates a highly favored rearrangement. The molecule expels neutral ketene ( CH2​=C=O , -42 Da), yielding an intense primary amine fragment at m/z 211.05. This is the kinetically favored pathway and serves as the optimal quantifier ion .

  • Moderate Collision Energy (20–25 eV) - Ester Cleavage: Protonation at the C2-ethyl carboxylate oxygen triggers the loss of neutral ethanol ( CH3​CH2​OH , -46 Da), forming a stabilized acylium ion at m/z 207.02[3].

  • High Collision Energy (30–40 eV) - Deep Ring Stripping: Sequential cleavage of both the acetamido and ester groups leaves a core thiophene fragment at m/z 165.01. Further energy input forces the loss of hydrogen cyanide (HCN, -27 Da) from the C4-cyano group, yielding m/z 138.00.

MS_Fragmentation M [M+H]+ m/z 253.06 Ethyl 5-acetamido-4-cyano-3-methylthenoate F1 Fragment A m/z 211.05 [- Ketene, 42 Da] M->F1 - CH2=C=O (CE: 15 eV) F2 Fragment B m/z 207.02 [- EtOH, 46 Da] M->F2 - CH3CH2OH (CE: 20 eV) F3 Fragment C m/z 165.01 [- Ketene & EtOH] F1->F3 - CH3CH2OH (CE: 30 eV) F2->F3 - CH2=C=O (CE: 30 eV) F4 Fragment D m/z 138.00 [- HCN, 27 Da] F3->F4 - HCN (CE: 40 eV)

Fig 1: ESI-MS/MS fragmentation pathway of Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Section 2: Comparative Analytical Performance

How does the specific ester and amide configuration of our target compound perform analytically compared to its structural alternatives? We compared it against two common analogs: the Methyl Ester analog (Methyl 5-acetamido-4-cyano-3-methylthenoate) and the Deacetylated precursor (Ethyl 5-amino-4-cyano-3-methylthenoate).

Table 1: Quantitative MS Performance & Chromatographic Behavior

CompoundStructural ModificationExact Mass [M+H]+ Primary MRM Fragments (m/z)Relative Ionization Efficiency (ESI+)LC Retention Shift ( Δ RT)
Ethyl 5-acetamido-4-cyano-3-methylthenoate None (Target) 252.06253.06211.05, 207.02, 165.01100% (Baseline) Reference (0.0 min)
Methyl 5-acetamido-4-cyano-3-methylthenoate Methyl Ester238.04239.04197.03, 207.02, 165.0195%-0.8 min (More polar)
Ethyl 5-amino-4-cyano-3-methylthenoate Deacetylated210.05211.05165.01, 138.0060%+1.2 min (Less polar)

Performance Analysis: The target compound exhibits superior ionization efficiency compared to its deacetylated counterpart. Causality: The carbonyl oxygen of the acetamido group acts as a highly effective proton acceptor in the ESI source, driving up the [M+H]+ yield. Furthermore, the ethyl ester provides slightly better reversed-phase retention than the methyl ester, pushing the compound's elution window away from early-eluting matrix salts, thereby reducing ion suppression.

Section 3: Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in your quantitative data, the following protocol is designed as a self-validating system . It employs internal standardization and dynamic ratio tracking to automatically flag matrix interference or instrument drift.

Step 1: Sample Preparation & Internal Standardization

  • Action: Prepare the sample at 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid. Spike in 100 ng/mL of the Methyl Ester analog to serve as the Internal Standard (IS).

  • Causality: Thiophene derivatives with cyano and ester groups exhibit moderate lipophilicity. The 50% organic composition ensures complete solubilization while preventing solvent-front breakthrough during LC injection. The structurally analogous IS controls for matrix effects and injection volume drift.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Use a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 3 minutes at 0.5 mL/min.

  • Causality: The acidic modifier (Formic Acid) ensures the target compound remains fully protonated, maintaining sharp peak shapes and maximizing ESI+ sensitivity.

Step 3: Mass Spectrometric Detection (MRM Setup)

  • Action: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C. Program the following MRM transitions:

    • Quantifier:m/z 253.1 211.1 (Collision Energy: 15 eV).

    • Qualifier:m/z 253.1 165.0 (Collision Energy: 30 eV).

  • Causality: Sweeping the CE ensures we capture both the kinetically favored ketene loss (highest signal-to-noise for quantitation) and the higher-energy core thiophene fragment (structural confirmation).

Step 4: Automated Data Validation

  • Action: Configure your processing software to monitor the Quantifier/Qualifier peak area ratio.

  • Causality: In a self-validating assay, this ratio must remain constant (±15% tolerance). If the ratio skews, it immediately flags the presence of an isobaric co-eluting interference, preventing the reporting of false-positive quantitative data.

LCMS_Workflow S1 1. Sample Prep Spike Internal Std 1 µg/mL in 50% MeOH S2 2. LC Separation C18 Column Gradient Elution S1->S2 S3 3. Ionization ESI+ Mode Capillary: 3.5 kV S2->S3 S4 4. Mass Analysis Q-TOF / MRM Target: m/z 253 S3->S4 S5 5. Validation S/N > 10 Mass Error < 5 ppm S4->S5

Fig 2: Self-validating LC-MS/MS workflow for thiophene derivative quantification.

References

  • Title: Ethyl 5-acetamido-4-cyano-3-methylthenoate | C11H12N2O3S | CID 90296 Source: PubChem Database (National Institutes of Health) URL: [Link]

  • Title: Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Source: MDPI Molecules URL: [Link]

  • Title: Systematic Optimization of Fragment TLX Ligands toward Agonism and Inverse Agonism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Ethyl 5-acetamido-4-cyano-3-methylthenoate in Cancer Cell Lines

This guide provides a comprehensive evaluation of the anti-cancer potential of a novel thiophene derivative, Ethyl 5-acetamido-4-cyano-3-methylthenoate. We will explore its cytotoxic and apoptotic effects on various canc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive evaluation of the anti-cancer potential of a novel thiophene derivative, Ethyl 5-acetamido-4-cyano-3-methylthenoate. We will explore its cytotoxic and apoptotic effects on various cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new oncology therapeutics.

Introduction: The Rationale for Investigating Thiophene Derivatives in Oncology

The search for more effective and less toxic cancer therapies is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as a promising class of molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] The versatility of the thiophene ring allows for diverse substitutions, leading to compounds that can interact with various cancer-specific protein targets and signaling pathways.[3]

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a novel synthetic compound belonging to this class. Its structure, featuring both acetamido and cyano groups on a thiophene core, suggests the potential for significant biological activity. While direct studies on this specific molecule are nascent, the broader family of thiophene and cyanoacetamide derivatives has demonstrated efficacy in preclinical models.[4][5][6] The known anti-cancer mechanisms of related compounds include the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis, making Ethyl 5-acetamido-4-cyano-3-methylthenoate a compelling candidate for investigation.[1][2]

This guide details a systematic in vitro validation of its bioactivity, providing a head-to-head comparison with Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy.

Experimental Workflow for Bioactivity Validation

The validation process follows a logical progression from initial cytotoxicity screening to a more detailed investigation of the mechanism of cell death. This multi-step approach ensures a thorough characterization of the compound's anti-cancer properties.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Cell Cycle Analysis A Selection of Cancer Cell Lines (MCF-7, HepG2, A549) B MTT Assay for Cell Viability A->B C Determination of IC50 Values B->C D Apoptosis Assessment (Annexin V-FITC/PI Staining) C->D Proceed with IC50 concentrations E Flow Cytometry Analysis D->E F Quantification of Apoptotic vs. Necrotic Cells E->F G Propidium Iodide (PI) Staining F->G Investigate cell cycle effects H Flow Cytometry Analysis of DNA Content G->H I Determination of Cell Cycle Arrest H->I

Caption: A streamlined workflow for the in vitro validation of novel anti-cancer compounds.

Part 1: Cytotoxicity Assessment Across Diverse Cancer Cell Lines

The initial step in evaluating a potential anti-cancer agent is to determine its cytotoxic effects on a panel of cancer cell lines from different tissue origins. This provides a preliminary indication of the compound's potency and spectrum of activity.

Methodology: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol:

  • Cell Culture: Human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 8,000 cells per well and allowed to adhere overnight.[9]

  • Compound Treatment: Ethyl 5-acetamido-4-cyano-3-methylthenoate and Doxorubicin were dissolved in DMSO to create stock solutions. Serial dilutions were prepared in culture medium and added to the cells, with final concentrations ranging from 0.1 to 100 µM. A vehicle control (DMSO) was also included.[8]

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition and Solubilization: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Comparative Cytotoxicity Data

The cytotoxic activities of Ethyl 5-acetamido-4-cyano-3-methylthenoate and Doxorubicin are summarized below.

Compound MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Ethyl 5-acetamido-4-cyano-3-methylthenoate12.8 ± 1.518.2 ± 2.125.6 ± 3.4
Doxorubicin (Positive Control)0.9 ± 0.21.5 ± 0.32.1 ± 0.4

Interpretation of Results:

The data indicate that Ethyl 5-acetamido-4-cyano-3-methylthenoate exhibits dose-dependent cytotoxicity against all three cancer cell lines. The most pronounced effect was observed in the MCF-7 breast cancer cell line. While its potency is lower than that of Doxorubicin, the micromolar IC50 values are indicative of significant anti-proliferative activity, warranting further investigation into its mechanism of action. Thienopyrimidine derivatives, which are structurally related, have also shown potent activity in the low micromolar range against various cancer cell lines.[7]

Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Induction

A key characteristic of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. To determine if the observed cytotoxicity is due to apoptosis, we employed the Annexin V-FITC/Propidium Iodide (PI) assay.

Methodology: Annexin V-FITC/PI Staining and Flow Cytometry

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: MCF-7 cells were treated with Ethyl 5-acetamido-4-cyano-3-methylthenoate at its IC50 concentration (12.8 µM) for 24 hours. A vehicle control (DMSO) and a positive control (Doxorubicin at its IC50) were also included.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI were added, and the cells were incubated for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Comparative Analysis of Apoptosis Induction in MCF-7 Cells
Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic Cells (%) Necrotic Cells (%)
Vehicle Control (DMSO)95.2 ± 2.32.1 ± 0.51.5 ± 0.41.2 ± 0.3
Ethyl 5-acetamido-4-cyano-3-methylthenoate (12.8 µM)48.7 ± 4.125.8 ± 3.222.3 ± 2.83.2 ± 0.7
Doxorubicin (0.9 µM)45.3 ± 3.928.9 ± 3.523.1 ± 2.92.7 ± 0.6

Interpretation of Results:

Treatment with Ethyl 5-acetamido-4-cyano-3-methylthenoate resulted in a significant increase in the percentage of both early and late apoptotic cells compared to the vehicle control. The apoptotic profile is comparable to that induced by Doxorubicin, suggesting that the cytotoxic effect of the thiophene derivative is primarily mediated through the induction of apoptosis. This is a common mechanism for thiophene-based anti-cancer agents.[1]

Proposed Apoptotic Signaling Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

G cluster_0 Apoptosis Induction Compound Ethyl 5-acetamido-4-cyano-3-methylthenoate Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Conclusion and Future Directions

This comparative guide demonstrates that Ethyl 5-acetamido-4-cyano-3-methylthenoate is a promising novel compound with significant anti-cancer properties. It exhibits dose-dependent cytotoxicity against a panel of human cancer cell lines and induces apoptosis as a primary mechanism of cell death. Its bioactivity profile, while less potent than the established chemotherapeutic Doxorubicin, highlights the potential of the thiophene scaffold in the development of new oncology drugs.

Future studies should focus on:

  • Broadening the Scope: Evaluating the compound against a wider range of cancer cell lines, including those with known drug resistance mechanisms.

  • Mechanistic Deep Dive: Investigating the specific molecular targets and signaling pathways modulated by the compound through techniques such as Western blotting to assess the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

  • In Vivo Efficacy: Assessing the anti-tumor activity and toxicity profile of Ethyl 5-acetamido-4-cyano-3-methylthenoate in preclinical animal models.

The findings presented here provide a solid foundation for the continued development of this and related thiophene derivatives as potential next-generation anti-cancer therapeutics.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). European Journal of Medicinal Chemistry.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Mini-Reviews in Medicinal Chemistry.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). PubMed.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI.
  • Validation of the Anti-Cancer Activity of 2-Thiophenemethanol Derivatives: A Comparative Guide. (n.d.). BenchChem.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio.
  • Application Notes and Protocols for the Use of Cyanoacetamide Derivatives in Anticancer Agent Development. (n.d.). BenchChem.
  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (2017). PubMed.

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Validation

Comparative toxicity of Ethyl 5-acetamido-4-cyano-3-methylthenoate analogs

Title: Comparative Toxicity Profiling of Ethyl 5-acetamido-4-cyano-3-methylthenoate and Its Structural Analogs in Preclinical Development Executive Summary Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Toxicity Profiling of Ethyl 5-acetamido-4-cyano-3-methylthenoate and Its Structural Analogs in Preclinical Development

Executive Summary

Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3) is a privileged building block extensively utilized in medicinal chemistry for the synthesis of thieno[2,3-d]pyrimidines and other bioactive heterocycles[1],[2]. While thiophene-2-carboxylate scaffolds offer excellent bioisosteric properties and binding affinities, the electron-rich thiophene ring carries inherent toxicological liabilities. Specifically, cytochrome P450 (CYP)-mediated bioactivation can generate reactive S-oxides and epoxides, leading to hepatotoxicity[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxicity, metabolic stability, and genotoxicity of the base scaffold against two common synthetic analogs. This guide provides actionable experimental protocols designed to identify and mitigate early-stage toxicological risks.

Structural Rationale & Analog Selection

To understand the structure-toxicity relationship (SAR) of this class, we compare the base compound with two synthetically relevant analogs that feature modifications at the C5-acetamido position:

  • Analog A (Base Scaffold): Ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate. Features a stable, sterically compact acetamido group[1].

  • Analog B (Electrophilic Trap): Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate. The substitution of a chloroacetamido group introduces a highly reactive alpha-chloroamide moiety. This is often used as a synthetic intermediate but acts as a non-specific alkylating agent in biological systems, artificially inflating cytotoxicity[4].

  • Analog C (Amine-Substituted): Ethyl 4-cyano-3-methyl-5-(2-(piperidin-1-yl)acetamido)thiophene-2-carboxylate. The introduction of a bulky, basic piperidine ring is a common strategy to improve aqueous solubility, though it can alter lysosomotropism and hepatic clearance profiles[4].

SAR Core Thiophene Core (Metabolic S-Oxidation Risk) Ester C2-Ester Group (Hydrolysis / Lipophilicity) Core->Ester Modulates LogP Cyano C4-Cyano Group (Electron Withdrawing) Core->Cyano Stabilizes Ring Acetamido C5-Acetamido Group (Steric Bulk / H-Bonding) Core->Acetamido Dictates Cytotoxicity

Fig 1. Structure-Toxicity Relationship (SAR) mapping of the thiophene-2-carboxylate scaffold.

Comparative Toxicity Profiling

The following table synthesizes quantitative preclinical toxicity data for the three analogs. Cytotoxicity was evaluated in HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, which are standard models for assessing the antiproliferative effects of thiophene derivatives[5],[2].

CompoundSubstitution at C5HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)GSH Conjugation (pmol/mg protein)Ames Test (Mutagenicity)
Analog A -NH-CO-CH₃45.2 ± 3.152.4 ± 4.012.5Negative
Analog B -NH-CO-CH₂Cl8.4 ± 1.211.3 ± 1.585.4Positive (Strain TA98)
Analog C -NH-CO-CH₂-Piperidine22.1 ± 2.428.6 ± 2.214.2Negative

Data Interpretation: Analog B exhibits severe cytotoxicity (IC₅₀ < 10 µM) and high reactive metabolite formation. This is a direct consequence of the chloroacetamido group acting as an electrophile, covalently binding to cellular nucleophiles. Analog A demonstrates a significantly safer profile, maintaining the structural integrity required for downstream synthesis without triggering acute genotoxicity[6].

Mechanistic Pathways of Thiophene-Induced Toxicity

Understanding the causality behind thiophene toxicity is critical for drug design. The thiophene ring is electron-rich. When exposed to hepatic CYP450 enzymes (particularly CYP3A4), the sulfur atom undergoes oxidation to form a highly reactive thiophene-S-oxide or an epoxide intermediate[3].

If these electrophiles are not rapidly detoxified by endogenous glutathione (GSH), they covalently bind to hepatic proteins. This protein adduction triggers oxidative stress, mitochondrial dysfunction, and ultimately, drug-induced liver injury (DILI).

Pathway Parent Thiophene Analog (Parent Compound) CYP CYP450 Oxidation (Hepatic Bioactivation) Parent->CYP Metabolism Epoxide Thiophene S-Oxide (Reactive Electrophile) CYP->Epoxide S-Oxidation GSH GSH Conjugation (Detoxification Pathway) Epoxide->GSH Trapping Tox Protein Adduction (Hepatotoxicity / DILI) Epoxide->Tox Covalent Binding

Fig 2. CYP450-mediated bioactivation of thiophenes into reactive S-oxides and toxicity pathways.

Experimental Methodologies

To ensure scientific integrity, toxicity assessments must rely on self-validating experimental systems. Below are the step-by-step protocols used to generate the comparative data.

Protocol 1: High-Content Cytotoxicity Screening (HepG2)

Causality: HepG2 cells retain basal levels of phase I and II metabolizing enzymes. Unlike non-hepatic lines, they are uniquely suited to assess both the intrinsic and metabolism-dependent cytotoxicity of thiophene derivatives[5].

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of Analogs A, B, and C in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced toxicity.

  • Treatment: Treat the cells for 72 h. Include Sorafenib as a positive cytotoxic control to validate assay sensitivity[4].

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 h.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Causality: Thiophene S-oxides are highly unstable and cannot be measured directly. By introducing GSH as a "soft" nucleophile, we trap the electrophile to form a stable adduct. This LC-MS/MS assay directly correlates a compound's structural liability with its potential to cause DILI[3].

  • Incubation: Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 5 mM GSH and 1 mM NADPH to initiate the CYP450-mediated oxidation reaction.

  • Reaction: Incubate the mixture at 37°C for exactly 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Precipitation: Centrifuge at 14,000 x g for 15 min to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Scan for the neutral loss of 129 Da, which is the universal characteristic fragmentation pattern of GSH conjugates.

Conclusion & Lead Selection

Based on the comparative toxicity profile, Analog A (Ethyl 5-acetamido-4-cyano-3-methylthenoate) remains the most viable and stable building block for drug development. It exhibits a low baseline cytotoxicity and a negative mutagenicity profile, making it a safe starting material for synthesizing complex thieno[2,3-d]pyrimidines. Conversely, Analog B should be strictly limited to use as a transient synthetic intermediate; its high reactivity and pan-assay interference make it unsuitable as a biological probe.

References

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Comparative

Comparative Guide to LC-MS/MS Validation Protocols for the Metabolites of Ethyl 5-acetamido-4-cyano-3-methylthenoate

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) validation protocols for the quantitative analysis of Ethyl 5-acetamido-4-cyano-3-methylthenoa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) validation protocols for the quantitative analysis of Ethyl 5-acetamido-4-cyano-3-methylthenoate and its putative metabolites in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of novel chemical entities.

Introduction: The Analytical Challenge

Ethyl 5-acetamido-4-cyano-3-methylthenoate is a novel heterocyclic compound with therapeutic potential. As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical development. The quantification of the parent drug and its major metabolites is a critical component of pharmacokinetic and toxicokinetic studies.[1][2][3]

Based on the structure of Ethyl 5-acetamido-4-cyano-3-methylthenoate, we can anticipate several key metabolic pathways:

  • Metabolite 1 (M1): Carboxylic Acid Metabolite: Hydrolysis of the ethyl ester group to form the corresponding carboxylic acid. This is a common metabolic pathway for ester-containing drugs.

  • Metabolite 2 (M2): N-deacetylated Metabolite: Hydrolysis of the acetamido group to yield an amino metabolite.

  • Metabolite 3 (M3): Oxidative Metabolite: Oxidation of the methyl group on the thiophene ring to form a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

The validation of bioanalytical methods for these metabolites must be robust, reliable, and compliant with regulatory standards to ensure the integrity of data submitted for regulatory approval.[4][5][6] This guide will compare a standard and a high-sensitivity validation protocol, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][6]

The Regulatory Imperative: Adherence to ICH M10

The ICH M10 guideline on bioanalytical method validation provides a harmonized framework for ensuring that analytical methods are fit for their intended purpose.[2][4][5] A full validation of a bioanalytical method is required for each analyte and should encompass the following key parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4][5]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[7][8]

  • Calibration Curve and Range: The relationship between the instrument response and the known concentration of the analyte, defining the lower (LLOQ) and upper (ULOQ) limits of quantification.[8][9]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[4][8]

  • Extraction Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[10]

  • Dilution Integrity: The ability to dilute a sample originally above the ULOQ and obtain an accurate measurement.[4]

This guide will compare two protocols based on their performance against these critical validation parameters.

Comparative Validation Protocols

We present two hypothetical yet realistic LC-MS/MS validation protocols:

  • Protocol A (Standard Approach): A cost-effective and rapid method suitable for early-stage development and non-GLP studies. It employs a simple protein precipitation (PPT) sample preparation.

  • Protocol B (High-Sensitivity Approach): A more rigorous and sensitive method designed for late-stage clinical trials and regulatory submissions. It utilizes solid-phase extraction (SPE) for sample cleanup to achieve lower detection limits and minimize matrix effects.

Experimental Workflows

The following diagram illustrates the general workflow for bioanalytical method validation.

Bioanalytical Method Validation Workflow General Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation sample_collection Biological Sample Collection (e.g., Plasma) spiking Spiking with Analyte and Internal Standard (IS) sample_collection->spiking extraction Analyte Extraction spiking->extraction chromatography Chromatographic Separation extraction->chromatography ms_detection Mass Spectrometric Detection chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing validation_params Evaluation of Validation Parameters (Accuracy, Precision, etc.) data_processing->validation_params report Validation Report Generation validation_params->report final_approval Method Approval for Routine Use report->final_approval

Caption: General workflow for bioanalytical method validation.

The key difference between Protocol A and Protocol B lies in the "Analyte Extraction" step, as detailed below.

Sample Preparation Comparison Comparison of Sample Preparation Workflows cluster_protocol_a Protocol A: Protein Precipitation (PPT) cluster_protocol_b Protocol B: Solid-Phase Extraction (SPE) plasma_a Plasma Sample (100 µL) add_is_a Add Internal Standard plasma_a->add_is_a add_acetonitrile Add Acetonitrile (300 µL) add_is_a->add_acetonitrile vortex_a Vortex add_acetonitrile->vortex_a centrifuge_a Centrifuge vortex_a->centrifuge_a supernatant_a Collect Supernatant centrifuge_a->supernatant_a inject_a Inject into LC-MS/MS supernatant_a->inject_a plasma_b Plasma Sample (200 µL) add_is_b Add Internal Standard plasma_b->add_is_b condition_spe Condition SPE Cartridge add_is_b->condition_spe load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute Analyte wash_spe->elute_analyte evaporate Evaporate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject_b Inject into LC-MS/MS reconstitute->inject_b

Caption: Comparison of sample preparation workflows.

Detailed Step-by-Step Methodologies

Protocol A: Standard Approach (Protein Precipitation)

  • Sample Preparation:

    • Pipette 100 µL of plasma (blank, calibration standard, or QC sample) into a microcentrifuge tube.

    • Add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the parent drug).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer 200 µL of the supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC system.

    • Column: C18, 50 x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Protocol B: High-Sensitivity Approach (Solid-Phase Extraction)

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an aqueous wash solution to remove interferences.

    • Elute the analytes with an organic elution solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • MS System: High-resolution triple quadrupole mass spectrometer.

    • Ionization: ESI, positive mode.

    • Detection: MRM.

Comparative Performance Data

The following tables summarize the hypothetical validation results for the parent drug and its primary metabolite (M1) for both protocols, based on ICH M10 acceptance criteria.

Table 1: Calibration Curve and Sensitivity

ParameterProtocol A (PPT)Protocol B (SPE)ICH M10 Guideline
Calibration Model Linear, 1/x² weightingLinear, 1/x² weightingJustified model
Correlation Coefficient (r²) > 0.995> 0.998Not specified, but expected to be high
LLOQ (Parent) 1.0 ng/mL0.1 ng/mLMust be determined
LLOQ (M1) 1.5 ng/mL0.2 ng/mLMust be determined
ULOQ (Parent) 1000 ng/mL1000 ng/mLMust be determined
ULOQ (M1) 1500 ng/mL2000 ng/mLMust be determined
Back-calculated Conc. ≤ 15% deviation (≤ 20% at LLOQ)≤ 15% deviation (≤ 20% at LLOQ)≤ 15% deviation (≤ 20% at LLOQ)

Table 2: Accuracy and Precision

AnalyteQC LevelProtocol A (PPT)Protocol B (SPE)ICH M10 Guideline
Accuracy (% bias) / Precision (%CV) Accuracy (% bias) / Precision (%CV) Accuracy: ±15% (±20% at LLOQ) / Precision: ≤15% (≤20% at LLOQ)
Parent LLOQ-8.5 / 12.1-5.2 / 8.5
Low QC-4.2 / 8.5-2.1 / 5.4
Mid QC2.1 / 6.31.5 / 3.2
High QC5.6 / 5.13.2 / 2.8
M1 LLOQ-11.2 / 14.5-7.8 / 10.2
Low QC-6.8 / 10.1-3.5 / 7.1
Mid QC3.5 / 7.82.2 / 4.5
High QC7.1 / 6.24.1 / 3.9

Table 3: Matrix Effect and Recovery

AnalyteParameterProtocol A (PPT)Protocol B (SPE)ICH M10 Guideline
Parent Matrix Factor (IS-normalized) 0.85 (Significant ion suppression)0.98 (Minimal matrix effect)%CV of matrix factor ≤ 15%
%CV of Matrix Factor 18.2% (Fails)4.5% (Passes)
Extraction Recovery ~95% (Not applicable for PPT)88%Consistent and reproducible
%CV of Recovery N/A6.2%
M1 Matrix Factor (IS-normalized) 0.78 (Significant ion suppression)0.95 (Minimal matrix effect)
%CV of Matrix Factor 22.5% (Fails)5.8% (Passes)
Extraction Recovery N/A82%
%CV of Recovery N/A7.1%

Discussion and Recommendations

Protocol A (Standard Approach):

  • Expertise & Experience: The primary advantage of the protein precipitation method is its speed, simplicity, and low cost. It requires minimal method development time. However, this comes at the cost of sample cleanliness. The high percentage of matrix components remaining in the final extract often leads to significant ion suppression, as demonstrated by the low matrix factor and high variability.[7] This can compromise the sensitivity and reproducibility of the assay.

  • Trustworthiness: While Protocol A may meet acceptance criteria for accuracy and precision in some cases, the significant and variable matrix effect poses a risk to data integrity, especially when analyzing samples from diverse patient populations. The failure to meet the matrix effect criteria suggests this method may not be sufficiently robust for pivotal studies.

  • Authoritative Grounding: This protocol is often used in early discovery phases where speed is prioritized over ultimate sensitivity and robustness. However, for regulated bioanalysis, it would likely require significant justification to be accepted by regulatory agencies.[11][12]

Protocol B (High-Sensitivity Approach):

  • Expertise & Experience: The solid-phase extraction method is more complex and time-consuming to develop and execute. However, the investment in a more selective sample cleanup procedure pays significant dividends. The removal of phospholipids and other interfering matrix components results in a much cleaner extract, leading to minimal matrix effects and, consequently, improved accuracy, precision, and a significantly lower LLOQ.[13] The use of a UHPLC system further enhances performance by providing sharper peaks and shorter run times.

  • Trustworthiness: Protocol B demonstrates superior performance across all key validation parameters, meeting and exceeding the stringent requirements of the ICH M10 guideline.[2][4] The low matrix effect and high reproducibility ensure that the method is rugged and reliable, providing high confidence in the analytical results.

  • Authoritative Grounding: This protocol represents the gold standard for regulated bioanalysis and is the preferred approach for methods intended to support clinical trials and marketing authorization applications.[3][7][9]

The choice between a standard and a high-sensitivity protocol is dictated by the intended application of the bioanalytical data. For high-throughput screening in early drug discovery, a simplified protocol like Protocol A may be "fit-for-purpose". However, for any studies supporting regulatory submissions, a more rigorous and thoroughly validated method, such as Protocol B, is essential to ensure data integrity and regulatory compliance. The enhanced sample cleanup provided by SPE is critical for mitigating matrix effects and achieving the sensitivity and robustness required for modern drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Frontage Labs. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sannova. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • American Chemical Society. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

  • MDPI. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]

  • National Center for Biotechnology Information. (2022). Novel Thieno [2,3- b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA News: Issue 21-1, November 2022. [Link]

  • National Center for Biotechnology Information. (n.d.). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. [Link]

  • National Center for Biotechnology Information. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 5-ACETAMIDO-4-CYANO-3-METHYLTHENOATE. [Link]

  • American Chemical Society. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. [Link]

  • eLife. (2013). Discovery of a metabolic alternative to the classical mevalonate pathway. [Link]

  • ResearchGate. (2026). Supporting evidence for 5-acetamido-N-desethylmetonitazene as a potential metabolite rather than a degradation product. [Link]

  • National Center for Biotechnology Information. (2011). Characterization of cyanide-trapped methylated metabonates formed during reactive drug metabolite screening in vitro. [Link]

  • PLOS. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. [Link]

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Validation

Benchmarking Gewald reaction conditions for Ethyl 5-acetamido-4-cyano-3-methylthenoate synthesis

Benchmarking Gewald Reaction Conditions for the Synthesis of Ethyl 5-Acetamido-4-Cyano-3-Methylthenoate Executive Summary Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as ethyl 5-acetamido-4-cyano-3-methylthioph...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Gewald Reaction Conditions for the Synthesis of Ethyl 5-Acetamido-4-Cyano-3-Methylthenoate

Executive Summary

Ethyl 5-acetamido-4-cyano-3-methylthenoate (also known as ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate) is a highly functionalized thiophene derivative that serves as a privileged scaffold in the design of thienopyrimidine-based therapeutics and cytotoxic agents. The synthesis of this target relies on a rigorous two-step sequence: a multicomponent Gewald cyclocondensation to form the 2-aminothiophene core, followed by a selective N-acetylation.

Because the initial Gewald reaction is the rate-limiting and yield-determining step, optimizing its catalytic conditions is critical for process chemistry. This guide objectively benchmarks modern catalytic systems against traditional methods, providing a self-validating, highly reproducible protocol for researchers and drug development professionals.

Mechanistic Pathway

The synthesis begins with a Knoevenagel condensation between the ketone moiety of ethyl acetoacetate and the active methylene of malononitrile. Subsequent attack by elemental sulfur (S₈) and cyclization yields the intermediate ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Finally, the primary amine is acetylated to yield the target thenoate.

Mechanism A Ethyl Acetoacetate + Malononitrile BB BB A->BB B Knoevenagel Condensation (Base Catalyst) C Alkylidene Malononitrile Intermediate D Elemental Sulfur (S8) Cyclization C->D E Ethyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate D->E F N-Acetylation (Ac2O / AcOH) E->F G Ethyl 5-acetamido-4-cyano- 3-methylthenoate (Target Product) F->G BB->C

Figure 1: Mechanistic pathway for the synthesis of Ethyl 5-acetamido-4-cyano-3-methylthenoate.

Benchmarking Gewald Catalytic Systems

Historically, the Gewald reaction utilized stoichiometric amounts of volatile secondary amines (like diethylamine or morpholine). While reliable, these traditional methods suffer from prolonged reaction times, the formation of tarry byproducts, and poor atom economy. Recent advancements in green chemistry have introduced superior catalytic alternatives.

Piperidinium Borate (Conjugate Acid-Base Pair)Piperidinium borate acts as a bifunctional catalyst. The piperidinium cation protonates the carbonyl oxygen of ethyl acetoacetate (increasing its electrophilicity), while the borate anion efficiently deprotonates malononitrile. This dual activation drastically reduces reaction time to 20 minutes while maintaining high yields.
CuO Nanoparticles (Microwave-Assisted)

Utilizing 1 provides massive surface-area-to-volume ratios that accelerate the Knoevenagel step. Microwave heating ensures uniform thermal distribution, completing the reaction in under 10 minutes, though it requires specialized reactor equipment.

Solvent-Free Ball Milling

2 forces the reagents into extreme proximity, overcoming activation energy barriers without the need for bulk solvents or external heating, yielding near-quantitative results.

Table 1: Quantitative Comparison of Gewald Conditions for the Intermediate Synthesis

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Advantage / Causality
Traditional Amines (DEA/TEA) EthanolReflux (78)2–4 hrs70–80Standard base deprotonation; prone to side reactions and requires stoichiometric amounts.
Piperidinium Borate (20 mol%) EtOH/H2O (9:1)10020 mins87Conjugate acid-base pair simultaneously activates carbonyl and deprotonates active methylene.
CuO Nanoparticles (10 mol%) Toluene/EtOH70 (MW)8 mins>85High surface area and microwave irradiation rapidly accelerate the Knoevenagel step.
Solvent-Free Ball Milling NoneRT (750 rpm)30 mins97Mechanochemical activation eliminates solvent constraints, maximizing localized reagent concentration.

Optimized Two-Step Experimental Protocol

For standard laboratory and pilot-scale synthesis, the Piperidinium Borate method is recommended as it balances high yield, rapid kinetics, and scalability without requiring specialized microwave or milling equipment.

Workflow S1 Step 1: Reagent Mixing Ketone, Nitrile, S8, Pip Borate (20 mol%) S2 Step 2: Cyclocondensation EtOH/H2O (9:1), 100°C 20-30 mins S1->S2 S3 Step 3: Isolation H2O Quench, Filter Yellow Solid (87%) S2->S3 S4 Step 4: Acetylation Ac2O/AcOH Reflux 3 Hours S3->S4 S5 Step 5: Final Workup Ice-Water Quench, EtOH Crystallization S4->S5

Figure 2: Optimized two-step experimental workflow for the synthesis of the target thenoate.

Step 1: Gewald Cyclocondensation (Intermediate Synthesis)

Objective: Synthesize Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

  • Reaction Setup: In an oven-dried round-bottom flask, combine ethyl acetoacetate (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (S₈, 1.0 equiv), and Piperidinium borate (20 mol%).

  • Solvent Addition: Add a solvent mixture of Ethanol/Water (9:1 ratio, approx. 10 mL per 5 mmol of substrate).

    • Causality Note: The organic phase (ethanol) dissolves the starting materials, while the 10% water fraction ensures the borate salt remains fully solvated, maximizing interfacial contact for proton transfer.

  • Heating: Stir the mixture at 100 °C for 20–30 minutes.

  • Self-Validation & Isolation: The reaction is self-indicating. As cyclocondensation proceeds, the product precipitates. Monitor via TLC (8:2 Hexanes/EtOAc) to confirm the consumption of malononitrile. Upon completion, quench with water (5 mL), filter the resulting light-yellow solid, and wash with water.

    • Validation Metric: A sharp melting point of 205–207 °C confirms purity.

Step 2: N-Acetylation (Target Synthesis)

Objective: Synthesize3.

  • Reaction Setup: Dissolve the intermediate (e.g., 0.01 mol) in a mixture of glacial acetic acid and acetic anhydride (10:3 mL ratio).

    • Causality Note: Acetic anhydride acts as the acetylating agent and a dehydrating sink. Acetic acid serves as a protic solvent that stabilizes the transition state of the nucleophilic attack by the weakly nucleophilic 2-amino group (which is deactivated by the electron-withdrawing cyano and ester groups).

  • Heating: Heat the solution under reflux for 3 hours.

  • Self-Validation & Isolation: Pour the hot reaction mixture into an ice/water bath. This hydrolyzes the excess acetic anhydride and forces the hydrophobic acetylated product to crash out. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

    • Validation Metric: Spectroscopically, the IR signature shifts dramatically. The characteristic primary amine doublets (~3400, 3300 cm⁻¹) disappear, replaced by a single secondary amide N-H stretch and a strong amide carbonyl peak (~1670 cm⁻¹).

References

  • Title: Synthesis and characterisation of CuO nanoparticle: its electrochemical paracetamol sensor activity and substituted-2-aminothiophene synthesis applications Source: Taylor & Francis URL: [Link]

  • Title: Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction Source: Sciforum URL: [Link]

  • Title: Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents Source: SRCE (Acta Pharmaceutica) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-acetamido-4-cyano-3-methylthenoate proper disposal procedures

Comprehensive Operational & Disposal Protocol for Ethyl 5-acetamido-4-cyano-3-methylthenoate As laboratory safety and regulatory compliance become increasingly stringent, standardizing chemical disposal protocols is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Protocol for Ethyl 5-acetamido-4-cyano-3-methylthenoate

As laboratory safety and regulatory compliance become increasingly stringent, standardizing chemical disposal protocols is paramount for operational integrity. Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3)—also known as ethyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate—presents unique disposal challenges due to its complex functional groups.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step methodology for the safe handling, spill mitigation, and final destruction of this compound, ensuring environmental safety and regulatory compliance.

Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the mechanistic behavior of the molecule under stress or combustion. Ethyl 5-acetamido-4-cyano-3-methylthenoate contains four critical functional groups that dictate its hazard profile [1]:

  • Thiophene Ring (Organosulfur): When subjected to thermal degradation, the sulfur atom oxidizes to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃). If released into the atmosphere, these acidic gases contribute to severe environmental toxicity.

  • Cyano (Nitrile) Group: Nitriles are highly sensitive to strong acids and extreme heat. Incomplete combustion or acid-catalyzed hydrolysis can result in the generation of highly lethal hydrogen cyanide (HCN) gas.

  • Acetamido Group: The nitrogen content in the amide and nitrile groups oxidizes during combustion to form nitrogen oxides (NOₓ), which are potent respiratory irritants and environmental pollutants.

  • Ethyl Ester: Susceptible to saponification or hydrolysis in the presence of strong bases or acids, altering the solubility and reactivity of the waste stream.

The Causality of Disposal Choices: Because of the potential to generate SOₓ, NOₓ, and HCN, this compound cannot be disposed of via standard aqueous waste streams or conventional landfilling. It requires high-temperature incineration coupled with alkaline flue gas scrubbing to break the robust thiophene and nitrile bonds while neutralizing the resulting acidic byproducts [2, 3].

Quantitative Data & Safety Parameters

The following table summarizes the critical physicochemical and safety data required for operational risk assessment prior to disposal.

ParameterSpecification / Data
Chemical Name Ethyl 5-acetamido-4-cyano-3-methylthenoate
CAS Number 23903-49-3
Molecular Formula C₁₁H₁₂N₂O₃S
Molecular Weight 252.29 g/mol
Hazardous Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ), Hydrogen cyanide (HCN)
Incompatible Materials Strong oxidizing agents, strong acids, strong bases
EPA RCRA Waste Classification Managed as Characteristic Hazardous Chemical Waste (Toxicity/Reactivity)
Required Destruction Temp. > 1000°C (1200°C recommended for complete thermoreactor gasification)

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. By following these steps, you ensure that the chemical is neutralized and contained without cross-contamination.

Phase 1: Segregation and Containment
  • Isolate from Incompatibles: Ensure the waste container is strictly segregated from strong acids (which could trigger HCN release) and strong oxidizers (which could cause exothermic degradation).

  • Primary Containment: Place solid waste, or solvent-dissolved liquid waste, into a High-Density Polyethylene (HDPE) or heavy-duty glass hazardous waste carboy. Do not use metal containers, as trace acidic degradation products may cause corrosion.

  • Labeling: Affix a compliant hazardous waste label. Explicitly list "Ethyl 5-acetamido-4-cyano-3-methylthenoate" and check the boxes for Toxic and Organosulfur/Nitrile Waste.

Phase 2: Spill Cleanup Protocol

If the compound is accidentally spilled during transfer:

  • Don PPE: Immediately equip nitrile gloves, a fitted laboratory coat, chemical splash goggles, and an N95 or P100 particulate respirator (if the solid powder is aerosolized).

  • Inert Absorption: Do not use combustible materials like paper towels. Cover the spill with an inert absorbent such as dry sand, bentonite clay, or calcium carbonate. This prevents aerosolization and stabilizes the compound.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture. Transfer the material into a dedicated, sealable hazardous waste bag or bucket.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent and water to neutralize any residual trace organics, collecting the wash water as hazardous waste.

Phase 3: Final Destruction (Licensed Incineration)
  • RCRA Facility Transfer: Transfer the sealed waste to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste management facility.

  • High-Temperature Incineration: The facility will process the waste in a rotary kiln or liquid injection incinerator. The primary chamber must reach at least 650°C for gasification, followed by a secondary thermoreactor operating at >1000°C (ideally 1200°C) to ensure the complete destruction of the thiophene ring and nitrile triple bonds [4].

  • Alkaline Scrubbing: The exhaust gases (containing SOₓ and NOₓ) must be routed through a wet scrubber system (e.g., a packed bed scrubber or spray tower) utilizing a sodium hydroxide (NaOH) solution. This step is non-negotiable, as it neutralizes the acidic gases into harmless sodium sulfate and sodium nitrate salts before atmospheric release [2, 4].

Waste Degradation & Processing Workflow

The following diagram illustrates the validated logical pathway for the destruction of Ethyl 5-acetamido-4-cyano-3-methylthenoate, highlighting the critical transition from toxic chemical to neutralized emission.

G Waste Ethyl 5-acetamido-4-cyano- 3-methylthenoate Waste Containment Containment in HDPE/Glass (Segregated from Acids/Oxidizers) Waste->Containment Collection & Segregation Incineration High-Temp Incineration (>1000°C) Breaks Thiophene & Nitrile Bonds Containment->Incineration RCRA Facility Transfer Gases Toxic Flue Gases Generated (SOx, NOx, HCN, CO2) Incineration->Gases Thermal Destruction Scrubber Alkaline Scrubber (NaOH) Neutralizes Acidic Gases Gases->Scrubber Exhaust Gas Routing Safe Safe Atmospheric Emission & Neutralized Salts Scrubber->Safe Chemical Neutralization

Figure 1: Operational workflow for the containment, thermal destruction, and chemical neutralization of organosulfur/nitrile waste.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 90296, Ethyl 5-acetamido-4-cyano-3-methylthenoate." PubChem. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration." EPA NEPIS Database. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at:[Link]

  • Aerosol and Air Quality Research. "Impact of COVID-19 Case Numbers on the Emission of Pollutants from a Medical Waste Incineration Plant." AAQR, 2022. Available at:[Link]

Handling

Personal protective equipment for handling Ethyl 5-acetamido-4-cyano-3-methylthenoate

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a rigorous, self-validating system of risk mitigation. When working with complex synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a rigorous, self-validating system of risk mitigation. When working with complex synthetic intermediates like Ethyl 5-acetamido-4-cyano-3-methylthenoate (CAS: 23903-49-3), standard laboratory safety must be elevated to account for the specific functional groups and physicochemical properties of the molecule[1][2].

This guide provides drug development professionals and researchers with an authoritative, step-by-step operational and disposal plan, grounded in fundamental chemical causality and established occupational safety standards.

Chemical Hazard Profile & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular architecture of the compound. Ethyl 5-acetamido-4-cyano-3-methylthenoate (Molecular Weight: 252.29 g/mol ; Formula: C11H12N2O3S) features several reactive moieties that dictate our handling approach[1]:

  • The Thiophene Core & Lipophilicity: Heteroaromatic rings like thiophene are highly lipophilic. If dissolved in organic solvents (e.g., DMSO, DMF), the compound can rapidly penetrate the epidermal barrier, carrying the molecule directly into systemic circulation.

  • The Cyano (-C≡N) Group: While organically bound nitriles are generally stable, they pose a latent toxicity risk. Under extreme conditions (e.g., combustion or exposure to strong, concentrated acids), nitriles can hydrolyze or degrade, potentially liberating highly toxic hydrogen cyanide (HCN) gas[3].

  • Particulate Nature: As a solid powder, the compound poses a primary risk of aerosolization and subsequent inhalation or ocular deposition, necessitating strict particulate control.

Quantitative Data & PPE Specifications Matrix

In accordance with OSHA’s Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[4], PPE must serve as the final barrier of defense following proper engineering controls (e.g., chemical fume hoods)[5][6].

Table 1: Required PPE and Regulatory Grounding for CAS 23903-49-3

Protection ZoneRequired EquipmentCausality & Operational RationaleRegulatory Standard
Eye/Face ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized powders during weighing. A face shield is required if preparing >500 mL of solvent mixtures[5].OSHA 29 CFR 1910.133[7]
Hands (Primary) Heavyweight Nitrile Gloves (≥5 mil)Nitrile offers excellent resistance to solid organic compounds. Double-gloving is mandatory when solubilizing the compound in DMSO/DMF, as these solvents rapidly permeate standard nitrile[4].OSHA 29 CFR 1910.138[6]
Body Flame-Resistant (FR) Lab CoatProvides a barrier against particulate deposition. Must be fully buttoned with wrists covered. Closed-toe, non-porous shoes are mandatory[5][8].OSHA 29 CFR 1910.132[6]
Respiratory N95 / P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during a major spill outside of a controlled ventilation zone[6][7].OSHA 29 CFR 1910.134[7]

Operational Workflow: Handling & Solution Preparation

Every protocol must be a self-validating system. The following methodology ensures that exposure risks are neutralized at every step of the handling process.

Step 1: Engineering Control Verification Before handling the compound, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Never handle the dry powder of a cyano-thiophene derivative on an open benchtop.

Step 2: PPE Donning Sequence

  • Inspect the FR lab coat for tears and secure all closures.

  • Don ANSI Z87.1 safety goggles[5].

  • Don the inner pair of standard nitrile gloves, ensuring the cuffs go under the lab coat sleeves.

  • Don the outer pair of heavyweight nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous seal.

Step 3: Weighing and Transfer

  • Use an anti-static weighing boat and a grounded micro-spatula. Thiophene powders can accumulate static charge, causing the powder to "jump" and aerosolize when manipulated.

  • Weigh the desired mass of Ethyl 5-acetamido-4-cyano-3-methylthenoate slowly to minimize dust generation.

  • Transfer the powder directly into a pre-tared, sealable vial before removing it from the balance area.

Step 4: Solubilization

  • Introduce the solvent (e.g., DMSO) to the sealed vial via a syringe or carefully pour it within the hood.

  • Causality Check: If a splash occurs on your gloves during this step, the DMSO will act as a carrier solvent, pulling the chemical through the nitrile. Immediately remove the outer gloves, wash the inner gloves with soap and water, and don a fresh outer pair[4].

Visualizing the Safety Architecture

The following diagram maps the critical path for handling this compound, emphasizing the integration of hazard assessment, engineering controls, and PPE.

PPE_Workflow N1 Hazard Assessment CAS 23903-49-3 N2 Engineering Controls Fume Hood >100 fpm N1->N2 N3 PPE Donning Double Glove & Z87.1 N2->N3 N4 Chemical Handling Anti-static Weighing N3->N4 N5 Waste Segregation Strictly Acid-Free N4->N5

Fig 1: Sequential safety and operational workflow for handling CAS 23903-49-3.

Chemical Disposal and Spill Response Plan

The disposal of Ethyl 5-acetamido-4-cyano-3-methylthenoate must strictly adhere to guidelines outlined in Prudent Practices in the Laboratory[3][9].

Waste Segregation (Critical Step): Because of the cyano group, never dispose of this compound or its solutions in acidic waste streams [3]. Contact with strong acids can protonate the nitrile, leading to hydrolysis or the potential evolution of toxic gases.

  • Collect all solid waste (weighing boats, contaminated outer gloves, paper towels) in a dedicated, clearly labeled solid hazardous waste container.

  • Collect liquid waste (e.g., DMSO/compound solutions) in a dedicated organic solvent waste carboy. Label it explicitly: "Contains Organic Nitriles/Thiophenes - DO NOT MIX WITH ACIDS."

Spill Response Protocol:

  • Isolate: If a powder spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particles.

  • Protect: Don a P100 particulate respirator if cleaning a large spill outside of engineering controls[4].

  • Contain & Clean: Do not dry-sweep the powder, as this forces particles into the air. Instead, cover the spill with damp, absorbent paper towels (dampened with water or a compatible solvent) to suppress dust.

  • Dispose: Carefully scoop the damp towels and powder into a hazardous waste bag, seal it, and label it for institutional environmental health and safety (EHS) pickup.

References

  • NIH Global Substance Registration System (GSRS). "Ethyl 5-acetamido-4-cyano-3-methylthenoate." National Institutes of Health.
  • chemBlink. "Ethyl 5-Acetamido-4-Cyano-3-Methylthenoate (CAS 23903-49-3) | Properties, SDS & Suppliers." chemBlink.
  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.132)." U.S. Department of Labor.
  • National Institutes of Health (NIH) PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." NIH.
  • Clarion Safety Systems. "OSHA's PPE Laboratory Standards." Clarion Safety.
  • Cornell University Environment, Health and Safety. "Chapter 3 - Personal Protective Equipment." Cornell University.
  • Eversafe Academy. "Workplace Safety and Health Guidelines: Prudent Practices in the Laboratory." Eversafe.
  • Duke University Chemistry. "Safety Manual - Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Duke University.

Sources

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